molecular formula C19H24O13 B12080510 Parishin G

Parishin G

Cat. No.: B12080510
M. Wt: 460.4 g/mol
InChI Key: RBDQDSQFTSELRV-ZQOQDGPXSA-N
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Description

Parishin G is a useful research compound. Its molecular formula is C19H24O13 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H24O13

Molecular Weight

460.4 g/mol

IUPAC Name

3-hydroxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanedioic acid

InChI

InChI=1S/C19H24O13/c20-7-11-14(25)15(26)16(27)17(32-11)31-10-3-1-9(2-4-10)8-30-18(28)19(29,5-12(21)22)6-13(23)24/h1-4,11,14-17,20,25-27,29H,5-8H2,(H,21,22)(H,23,24)/t11-,14-,15+,16-,17-/m1/s1

InChI Key

RBDQDSQFTSELRV-ZQOQDGPXSA-N

Isomeric SMILES

C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action of Parishin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A is a phenolic glycoside first isolated from the traditional medicinal herb Gastrodia elata[1]. This natural compound and its derivatives, such as Parishin C, have garnered significant scientific interest due to their broad spectrum of pharmacological activities. Extensive research has demonstrated Parishin A's potential as a therapeutic agent, attributing its efficacy to potent neuroprotective, anti-inflammatory, antioxidant, anti-cancer, and anti-aging properties[2][3][4][5]. This document provides an in-depth exploration of the molecular mechanisms that underpin these effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Mechanisms of Action

Parishin A exerts its biological effects by modulating multiple, often interconnected, cellular signaling pathways. Its mechanism is multifaceted, targeting key regulators of cell survival, proliferation, inflammation, and stress response.

Anti-Cancer Activity: Inhibition of the PI3K/AKT/mTOR Pathway

A primary mechanism of Parishin A's anti-cancer effects, particularly in oral squamous cell carcinoma (OSCC), is the suppression of the PI3K/AKT/mTOR signaling cascade[2]. This pathway is crucial for cancer cell proliferation, survival, and metastasis.

  • Molecular Action: Parishin A decreases the phosphorylation levels of key proteins in this pathway: PI3K (Phosphoinositide 3-kinase), AKT (Protein Kinase B), and mTOR (mammalian Target of Rapamycin)[2].

  • Cellular Outcomes: By inhibiting this pathway, Parishin A leads to:

    • Reduced Cell Proliferation and Viability: A dose- and time-dependent decrease in the viability of OSCC cells has been observed[2].

    • Inhibition of Epithelial-Mesenchymal Transition (EMT): Parishin A treatment increases the expression of the epithelial marker E-cadherin while decreasing levels of mesenchymal markers N-cadherin and vimentin[2].

    • Suppressed Migration and Invasion: The compound significantly curtails the migratory and invasive capabilities of cancer cells[2].

The inhibition of the PI3K/AKT/mTOR pathway represents a key strategy for its anti-neoplastic activity.

G parishin Parishin A pi3k p-PI3K parishin->pi3k inhibits akt p-AKT pi3k->akt mtor p-mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation emt EMT (Migration & Invasion) mtor->emt

Caption: Parishin A inhibits the PI3K/AKT/mTOR signaling pathway.

Neuroprotection: Modulation of Oxidative Stress and Inflammation

Parishin compounds exhibit significant neuroprotective effects, which are critical for combating neurodegenerative diseases. These effects are primarily mediated through the activation of antioxidant pathways and the suppression of neuroinflammation.

Parishin C, a derivative of Parishin A, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response[6][7][8].

  • Molecular Action: Parishin C promotes the nuclear translocation of Nrf2[6][7]. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.

  • Cellular Outcomes: This activation leads to the upregulation of a suite of antioxidant and cytoprotective enzymes, resulting in:

    • Reduced Oxidative Stress: Decreased levels of reactive oxygen species (ROS) and peroxides[6][8].

    • Inhibition of Ferroptosis: Protection against iron-dependent programmed cell death[6].

    • Anti-inflammatory Effects: Suppression of pro-inflammatory cytokines in microglia[6][7].

G parishin_c Parishin C nrf2_translocation Nrf2 Nuclear Translocation parishin_c->nrf2_translocation promotes are Antioxidant Response Element (ARE) nrf2_translocation->are antioxidant_genes Antioxidant Gene Expression (SOD, CAT) are->antioxidant_genes oxidative_stress Reduced Oxidative Stress & Inflammation antioxidant_genes->oxidative_stress

Caption: Parishin C activates the Nrf2 antioxidant pathway.

In models of cerebral ischemia, Macluraparishin C, another Parishin compound, provides neuroprotection by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway[9][10].

  • Molecular Action: The compound downregulates the phosphorylation of key MAPK subfamilies, including ERK, JNK, and p38, which are activated by oxidative stress[9].

  • Cellular Outcomes: This modulation blocks pro-apoptotic signaling cascades, thereby reducing neuronal injury and cell death[9][10].

Parishin C has been found to prevent the inhibition of long-term potentiation (LTP) induced by amyloid-β oligomers. This protective effect is linked to its interaction with N-methyl-D-aspartate (NMDA) receptors, suggesting a role in preserving synaptic plasticity and cognitive function[11][12].

Anti-Aging and Vasculoprotective Effects

Parishin A demonstrates promising anti-aging effects by targeting pathways involved in cellular senescence and longevity.

  • Molecular Action: In vascular endothelial cells, Parishin A upregulates the expression of Klotho, an anti-aging protein. This, in turn, promotes the expression and nuclear translocation of the transcription factor FoxO1[5]. FoxO1 is a key regulator of resistance to oxidative stress. In cardiac tissue, Parishin treatment increases the expression of SIRT1, a "longevity factor"[4].

  • Cellular Outcomes:

    • Delayed Vascular Senescence: By activating the Klotho/FoxO1 pathway, Parishin A improves mitochondrial function and exerts antioxidant effects, protecting vascular cells from aging[5].

    • Improved Cardiac Function: Parishin alleviates aging-induced cardiac injury and reduces senescence biomarkers like p16Ink4a and IL-6[4].

G parishin Parishin A klotho Klotho Expression parishin->klotho increases foxo1 FoxO1 Expression & Nuclear Translocation klotho->foxo1 antioxidant Antioxidant Effects foxo1->antioxidant senescence Delayed Vascular Senescence antioxidant->senescence

Caption: Parishin A delays senescence via the Klotho/FoxO1 pathway.

Quantitative Data Summary

The biological effects of Parishin A and its derivatives are dose-dependent. The following tables summarize the effective concentrations and dosages reported in key studies.

Table 1: In Vitro Effective Concentrations of Parishin A

Cell Line(s)Biological EffectEffective Concentration RangeKey FindingsReference
YD-10B, Ca9-22 (OSCC)Inhibition of Cell Viability20 - 80 µMSignificant, dose-dependent reduction in cancer cell viability without affecting normal fibroblasts.[2]
YD-10B, Ca9-22 (OSCC)Inhibition of Colony Formation≥ 40 µMSubstantial decrease in colony formation ability.[2]
YD-10B, Ca9-22 (OSCC)Suppression of Migration & Invasion≥ 40 µMSignificant inhibition of wound closure and Matrigel invasion.[2]
S. cerevisiae (Yeast)Lifespan Extension3 - 30 µMIncreased replicative lifespan and SOD activity.[1]

Table 2: In Vivo Effective Dosages of Parishin Compounds

Animal ModelCompoundDosageBiological EffectReference
Naturally Aged MiceParishin10 mg/kg/day (Low)20 mg/kg/day (High)Reduced vascular senescence markers, increased Klotho and FoxO1 expression.[5]
CSDS-induced Depressive MiceParishin C4 and 8 mg/kgAmeliorated depression-like behaviors, inhibited NLRP3 inflammasome activation.[13]
Scopolamine-induced Amnesia RatsParishin150 mg/kgImproved spatial learning and memory.[11]
Scopolamine-induced Amnesia RatsParishin C15 and 50 mg/kgPotently improved spatial learning and memory.[11]

Detailed Experimental Protocols

The mechanisms of Parishin A have been elucidated using a range of standard and advanced molecular biology techniques. Below are generalized protocols for key experiments cited.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of target proteins (e.g., PI3K, AKT, mTOR).

  • Cell Lysis: Treat cells with Parishin A at desired concentrations (e.g., 0, 20, 40, 60 µM) for a specified time (e.g., 24h). Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT, anti-AKT).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.

Caption: A generalized workflow for Western Blot analysis.

Cell Viability (CCK-8) Assay

This colorimetric assay measures cell viability and proliferation.

  • Cell Seeding: Seed cells (e.g., YD-10B) into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Parishin A (e.g., 0 to 80 µM) and incubate for various time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells.

  • Chamber Preparation: Rehydrate Matrigel-coated Boyden chambers (8 µm pore size) with a serum-free medium.

  • Cell Seeding: Suspend Parishin A-treated and control cells in a serum-free medium and seed them into the upper chamber.

  • Chemoattractant: Add a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

  • Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invaded cells on the bottom of the membrane with crystal violet.

  • Analysis: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Conclusion

Parishin A is a pleiotropic natural compound that operates through a complex and interconnected network of signaling pathways. Its ability to simultaneously target key drivers of cancer progression (PI3K/AKT/mTOR), neurodegeneration (oxidative stress, inflammation), and aging (Klotho/FoxO1, SIRT1) makes it a highly promising candidate for further preclinical and clinical investigation. The multifaceted mechanism of action suggests its potential application across a range of therapeutic areas, from oncology to neurology and age-related diseases. Future research should focus on optimizing its bioavailability, further defining its molecular targets, and exploring its efficacy in advanced disease models.

References

Parishin C: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin C, a polyphenolic glucoside, has emerged as a significant natural product with considerable therapeutic potential, particularly in the realm of neuroprotection. Initially identified as a key bioactive constituent of the traditional Chinese medicine Gastrodia elata, its known natural sources have since expanded. This technical guide provides a comprehensive overview of the discovery of Parishin C, its documented natural origins, detailed methodologies for its isolation and characterization, and an in-depth look at its known biological activities and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising molecule.

Discovery and Chemical Structure

Parishin C belongs to a class of compounds known as parishins, which are citrate esters of gastrodin. Gastrodin itself is the glucoside of 4-hydroxybenzyl alcohol. The core structure of the parishin family involves one or more gastrodin molecules esterified to citric acid.

While parishin (later designated Parishin A) was known from studies on Gastrodia elata, the specific characterization of Parishin C, along with Parishin B, was detailed in the mid-1990s. Parishin C is structurally defined as 1,3-bis[4-(β-D-glucopyranosyloxy)benzyl] citrate[1]. Its chemical formula is C₃₂H₄₀O₁₉, and it has a molecular weight of 728.6 g/mol [2]. The CAS number for Parishin C is 174972-80-6[2].

Natural Sources of Parishin C

Parishin C has been isolated from several plant species, with varying concentrations depending on the plant part and its developmental stage.

Gastrodia elata Blume

The rhizome of Gastrodia elata (Orchidaceae), a perennial herb used extensively in traditional Chinese medicine to treat neurological disorders, is the most well-known and primary source of Parishin C[3][4]. It is considered one of the major bioactive components of the plant[4]. Parishin C is a metabolite of Parishin A, which is also present in the rhizome[5]. The content of parishins in G. elata can fluctuate during its growth cycle, suggesting that the timing of harvest is crucial for maximizing yield[5].

Maclura tricuspidata (Carr.) Bur.

More recently, Parishin C and its derivatives have been identified in the twig, bark, and root of Maclura tricuspidata, a plant from the Moraceae family[3]. Notably, a novel derivative, macluraparishin C, was also discovered in this plant[3]. The concentration of these compounds is highest in the twig, bark, and root, with lower amounts found in the leaves, xylem, and fruit[3].

Artemisia absinthium L.

Parishin C has also been reported to be present in Artemisia absinthium (wormwood), a member of the Asteraceae family, expanding the known botanical distribution of this compound[2].

Quantitative Data

The concentration of Parishin C and related compounds varies significantly among different natural sources and even within the same plant. The following tables summarize the available quantitative data.

Table 1: Content of Parishin C and Related Derivatives in Different Parts of Maclura tricuspidata

CompoundTwig (mg/100g DW)Bark (mg/100g DW)Root (mg/100g DW)Leaves (mg/100g DW)Xylem (mg/100g DW)Fruit (mg/100g DW)
Macluraparishin C 158.4 ± 3.1110.2 ± 2.595.7 ± 1.915.3 ± 0.412.1 ± 0.38.9 ± 0.2
Parishin A 210.5 ± 4.2145.8 ± 3.0125.4 ± 2.620.1 ± 0.518.7 ± 0.413.6 ± 0.3
Parishin B 125.6 ± 2.887.3 ± 1.975.1 ± 1.612.4 ± 0.39.8 ± 0.27.1 ± 0.1
Gastrodin 85.3 ± 1.760.1 ± 1.352.3 ± 1.18.9 ± 0.27.2 ± 0.15.4 ± 0.1

Data compiled from studies on Maclura tricuspidata. DW = Dry Weight.

Table 2: Accumulation of Parishin (PAR) in Gastrodia elata Tissues During Growth (µg/g)

TissueMayJuneAugustDecember
Seed Tuber (SS) 2460.61--576.18
String Tuber (ST) -602.42279.25-
New Tuber (NB) -495.39-2352.11

Data adapted from studies on the growth cycle of Gastrodia elata.

Experimental Protocols

The isolation and characterization of Parishin C involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Extraction
  • Sample Preparation: The plant material (e.g., dried rhizomes of G. elata or twigs of M. tricuspidata) is ground into a fine powder.

  • Solvent Extraction: The powdered material is typically extracted with an aqueous solvent, often a methanol-water or ethanol-water mixture (e.g., 70% methanol), using methods such as ultrasonication or reflux extraction.

  • Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A series of chromatographic techniques are employed to isolate Parishin C from the crude extract.

  • Initial Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to achieve initial separation. Parishin compounds are typically enriched in the water or butanol fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include silica gel and Toyopearl HW-40S.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase gradient of water (often containing a small amount of formic acid) and acetonitrile.

Structural Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry, such as Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and confirm the final structure.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis plant_material Powdered Plant Material (G. elata or M. tricuspidata) extraction Solvent Extraction (e.g., 70% MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation column_chrom Column Chromatography (Silica, Toyopearl) fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc ms HR-MS (QTOF) hplc->ms nmr NMR (1D & 2D) hplc->nmr purified_parishin_c Purified Parishin C ms->purified_parishin_c nmr->purified_parishin_c

General workflow for the isolation and identification of Parishin C.

Biological Activities and Signaling Pathways

Parishin C exhibits a range of pharmacological effects, primarily centered on neuroprotection and anti-inflammatory actions.

Neuroprotective Effects

Parishin C has demonstrated significant potential in mitigating neuronal damage and cognitive deficits in various models.

  • Improved Learning and Memory: Studies have shown that Parishin C can improve spatial learning and memory in models of cognitive deficit [].

  • Protection Against Cerebral Ischemia: It has been shown to exert neuroprotective effects against brain damage caused by cerebral ischemia by reducing oxidative stress and inflammation [].

  • Modulation of Amyloid Transformation: Parishin C can modulate the amyloid transformation of alpha-synuclein, a protein implicated in Parkinson's disease, suggesting a potential therapeutic role in neurodegenerative diseases characterized by protein aggregation.

  • Interaction with NMDA Receptors: The neuroprotective effects of Parishin C against Aβ-induced damage to long-term potentiation are linked to its interaction with N-methyl-D-aspartate (NMDA) receptors [].

G parishin_c Parishin C nmda_receptor NMDA Receptor parishin_c->nmda_receptor Modulates calcium_influx ↓ Pathological Ca²⁺ Influx nmda_receptor->calcium_influx excitotoxicity ↓ Excitotoxicity calcium_influx->excitotoxicity neuronal_survival ↑ Neuronal Survival calcium_influx->neuronal_survival excitotoxicity->neuronal_survival oxidative_stress Oxidative Stress (e.g., H₂O₂) mapk MAPK Cascade (ERK, JNK, p38) oxidative_stress->mapk Activates parishin_c Parishin C parishin_c->mapk Inhibits antioxidant_enzymes Antioxidant Enzymes (SOD2, GPX1, CAT) parishin_c->antioxidant_enzymes Upregulates apoptosis ↓ Neuronal Apoptosis mapk->apoptosis antioxidant_enzymes->oxidative_stress Reduces neuroprotection ↑ Neuroprotection apoptosis->neuroprotection sepsis Sepsis acsl4 ↑ ACSL4 sepsis->acsl4 parishin Parishin parishin->acsl4 Inhibits smad3 ↑ p-Smad3 acsl4->smad3 protection ↓ Intestinal Injury acsl4->protection pgc1a ↓ PGC-1α smad3->pgc1a ferroptosis ↑ Ferroptosis smad3->ferroptosis pgc1a->ferroptosis injury ↑ Intestinal Injury ferroptosis->injury

References

The Multifaceted Biological Activities of Parishins: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishins, a class of phenolic glycosides predominantly isolated from the traditional Chinese medicinal plant Gastrodia elata, have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, which are esters of gastrodin and citric acid or its derivatives, have demonstrated promising therapeutic potential in a range of preclinical studies. This technical guide provides an in-depth review of the current literature on the biological activities of Parishins, with a focus on their anti-cancer, neuroprotective, anti-inflammatory, antioxidant, and anti-aging properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways involved.

Anti-Cancer Activity

Parishins have emerged as promising candidates in oncology research, exhibiting cytotoxic and anti-proliferative effects against various cancer cell lines. Parishin A and Parishin B, in particular, have been the focus of several investigations into their anti-cancer mechanisms.

Parishin A: Targeting Oral Squamous Cell Carcinoma

Parishin A has demonstrated significant dose- and time-dependent inhibitory effects on the viability of oral squamous cell carcinoma (OSCC) cell lines, YD-10B and Ca9-22.[1] Notably, it shows minimal cytotoxicity towards normal human gingival fibroblasts, suggesting a favorable therapeutic window.[1] The anti-cancer effects of Parishin A are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[1][2]

Quantitative Data: Anti-proliferative Activity of Parishin A on OSCC Cells

Cell LineTime (h)Concentration (µM)% Cell Viability Reduction (Approx.)
YD-10B 484050%
724060%
964075%
488070%
728080%
968090%
Ca9-22 484045%
724055%
964070%
488065%
728075%
968085%
Data extrapolated from graphical representations in the cited literature.[1]

Parishin A treatment leads to a significant decrease in the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, including PI3K, AKT, and mTOR, thereby inhibiting downstream signaling and suppressing cancer cell growth.[2]

Parishin B: Inhibiting Breast Cancer Metastasis

Parishin B has been identified as a potential therapeutic agent for breast cancer, specifically in preventing lung metastasis.[3][4] Its mechanism of action involves the direct binding to and inhibition of Tribbles homolog 3 (TRIB3), which in turn blocks the TRIB3-AKT1 interaction.[3][4] This disruption of the TRIB3-AKT1 complex inhibits the proliferation and migration of breast cancer cells.[3][4] While specific IC50 values for the inhibition of the TRIB3-AKT1 interaction by Parishin B are not yet available, studies have confirmed its ability to impede breast cancer progression in vitro and in vivo.[3][4]

Neuroprotective Effects

The neuroprotective properties of Parishins, particularly Parishin C, have been extensively studied, highlighting their potential in the treatment of neurodegenerative diseases and ischemic stroke.

Parishin C: Ameliorating Cerebral Ischemia-Reperfusion Injury

In a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, pretreatment with Parishin C demonstrated significant neuroprotective effects.[5][6] It dose-dependently improved neurological deficit scores and reduced brain water content, indicating a reduction in cerebral edema.[5] The neuroprotective mechanism of Parishin C is attributed to its ability to mitigate oxidative stress and inflammation in the brain tissue.[5][6]

Quantitative Data: Neuroprotective Effects of Parishin C in a Rat MCAO Model

ParameterMCAO Control GroupParishin C (50 mg/kg)Parishin C (100 mg/kg)
Neurological Deficit Score IncreasedSignificantly DecreasedMore Significantly Decreased
Brain Water Content (%) IncreasedSignificantly DecreasedMore Significantly Decreased
MDA Level (nmol/mgprot) IncreasedSignificantly DecreasedMore Significantly Decreased
SOD Activity (U/mgprot) DecreasedSignificantly IncreasedMore Significantly Increased
GSH-Px Activity (U/mgprot) DecreasedSignificantly IncreasedMore Significantly Increased
Data summarized from the findings of the cited literature.[5]

Parishin C treatment was shown to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activities of crucial antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), in the brain tissue of MCAO rats.[5]

Anti-Aging and Antioxidant Activities

Parishins have also been recognized for their potential to combat the aging process and protect against oxidative stress, contributing to their overall therapeutic promise.

Parishin and the Klotho/FoxO1 Signaling Pathway

The anti-aging effects of Parishin have been linked to the upregulation of the anti-aging protein Klotho.[7][8] In studies involving human coronary artery endothelial cells (HCAECs), Parishin treatment led to increased expression of Klotho and the transcription factor FoxO1.[7][8] The Klotho/FoxO1 signaling pathway is known to play a crucial role in regulating cellular senescence and stress resistance. By activating this pathway, Parishin can help to alleviate vascular endothelial cell senescence and potentially mitigate age-related vascular dysfunction.[7][8]

Antioxidant Properties

The antioxidant activity of Parishins contributes significantly to their neuroprotective and anti-aging effects. Their chemical structure, rich in phenolic hydroxyl groups, allows them to effectively scavenge free radicals. While specific IC50 values for the direct radical scavenging activity of individual Parishins from standardized assays like DPPH or ABTS are not extensively documented in a comparative manner, their ability to enhance the endogenous antioxidant defense system is well-established.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of Parishins, as cited in the literature.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate cells (e.g., YD-10B, Ca9-22) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Parishin A (e.g., 0, 10, 20, 40, 60, 80 µM) for different time intervals (e.g., 24, 48, 72, 96 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Wound Healing (Scratch) Assay
  • Cell Seeding: Grow cells to confluence in 6-well plates.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of the Parishin compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Matrigel Invasion Assay
  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add the Parishin compound to the upper chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invaded cells under a microscope.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, p-mTOR, Klotho, FoxO1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Middle Cerebral Artery Occlusion (MCAO) Rat Model
  • Anesthesia: Anesthetize the rats (e.g., Sprague-Dawley) with an appropriate anesthetic.

  • Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery.

  • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 2 hours) and then withdraw the filament to allow for reperfusion.

  • Treatment: Administer Parishin C (e.g., intraperitoneally) at different doses before or after the ischemic insult.

  • Neurological Assessment: Evaluate neurological deficits at various time points using a standardized scoring system.

  • Tissue Analysis: Euthanize the animals and collect brain tissue for analysis of infarct volume, brain water content, and biochemical markers of oxidative stress and inflammation.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Parishins.

Parishin_A_AKT_mTOR_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates ParishinA Parishin A ParishinA->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Promotes

Caption: Parishin A inhibits the PI3K/AKT/mTOR signaling pathway.

Parishin_B_TRIB3_AKT1_Pathway cluster_cytoplasm Cytoplasm ParishinB Parishin B TRIB3 TRIB3 ParishinB->TRIB3 Binds to AKT1 AKT1 ParishinB->AKT1 Blocks Interaction TRIB3->AKT1 Inhibits (Blocks Phosphorylation) Metastasis Breast Cancer Proliferation & Metastasis AKT1->Metastasis Promotes

Caption: Parishin B disrupts the TRIB3-AKT1 interaction.

Parishin_Klotho_FoxO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parishin Parishin Klotho Klotho Parishin->Klotho Upregulates IGF1R IGF-1 Receptor Klotho->IGF1R Inhibits PI3K PI3K IGF1R->PI3K Activates AKT AKT PI3K->AKT Activates FoxO1 FoxO1 (Active) AKT->FoxO1 Phosphorylates (Inactivates) FoxO1_P p-FoxO1 (Inactive) AntioxidantGenes Antioxidant & Stress Resistance Genes FoxO1->AntioxidantGenes Activates Transcription

References

Neuroprotective Effects of Parishin B and Its Analogs In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin B, a member of the parishin family of phenolic glucosides derived from the traditional Chinese medicine Gastrodia elata Blume, has garnered interest for its potential neuroprotective properties. While direct in vitro studies on Parishin B are limited in the available scientific literature, extensive research on its close analogs, particularly Parishin C (PaC) and Macluraparishin C (MPC), provides significant insights into the neuroprotective mechanisms of this compound class. This technical guide synthesizes the current in vitro findings for Parishin C and Macluraparishin C to serve as a comprehensive resource on their neuroprotective effects, focusing on their ability to mitigate oxidative stress and neuroinflammation. The data presented herein are primarily from studies utilizing neuronal cell lines such as HT22 and SH-SY5Y, which are common models for neurodegenerative disease research.

Quantitative Efficacy Data

The neuroprotective effects of Parishin C and Macluraparishin C have been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of their efficacy in different experimental models.

Table 1: Effect of Parishin C on Cell Viability and Cytotoxicity in LPS-Stimulated HT22 Neuronal Cells
Parameter MeasuredTreatment ConditionConcentration of Parishin CResultReference
Cell Viability (MTT Assay) LPS (1 µg/mL) for 24h1 µMIncreased cell viability[1]
5 µMIncreased cell viability[1]
10 µMIncreased cell viability[1]
Cytotoxicity (LDH Release) LPS (1 µg/mL) for 24h1 µMInhibited LDH release[1]
5 µMInhibited LDH release[1]
10 µMInhibited LDH release[1]
Table 2: Antioxidant Effects of Parishin C in LPS-Stimulated HT22 Neuronal Cells
Parameter MeasuredTreatment ConditionConcentration of Parishin CResultReference
H₂O₂ Levels LPS (1 µg/mL)1, 5, 10 µMDose-dependently resisted the increase in H₂O₂[1]
Superoxide Anion Levels (DHE Staining) LPS (1 µg/mL)1, 5, 10 µMDose-dependently inhibited superoxide anion levels[1]
Malondialdehyde (MDA) Levels LPS (1 µg/mL)1, 5, 10 µMDose-dependently inhibited MDA levels[1]
Superoxide Dismutase (SOD) Activity LPS (1 µg/mL)1, 5, 10 µMDose-dependently increased SOD levels[1]
Table 3: Effect of Macluraparishin C on Cell Viability and Cytotoxicity in H₂O₂-Treated SH-SY5Y Cells
Parameter MeasuredTreatment ConditionConcentration of Macluraparishin CResultReference
Cell Viability H₂O₂ (400 µM)5, 10, 20 µg/mLSignificantly enhanced cell viability post-H₂O₂ exposure[2]
Cytotoxicity (LDH Release) H₂O₂ (400 µM)5, 10, 20 µg/mLConcentration-dependently reduced LDH release[2]

Signaling Pathways

The neuroprotective effects of parishin analogs are predominantly mediated through the activation of the Nrf2/ARE pathway and modulation of the MAPK pathway.

Nrf2/ARE Signaling Pathway

Parishin C has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular resistance to oxidative stress.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like Parishin C, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This includes enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parishin_C Parishin C Keap1_Nrf2 Keap1-Nrf2 Complex Parishin_C->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ROS Oxidative Stress (e.g., LPS, H₂O₂) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translates to Antioxidant_Proteins->ROS neutralizes MAPK_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) MAPK_cascade MAPK Cascade (ERK, JNK, p38) Oxidative_Stress->MAPK_cascade activates MPC Macluraparishin C MPC->MAPK_cascade inhibits Apoptosis Apoptosis MAPK_cascade->Apoptosis leads to Experimental_Workflow start Start: Neuronal Cell Culture (e.g., HT22, SH-SY5Y) pretreatment Pre-treatment with Parishin Analog (e.g., 1-10 µM Parishin C for 2h) start->pretreatment stressor Induction of Neurotoxicity (e.g., 1 µg/mL LPS or 400 µM H₂O₂ for 24h) pretreatment->stressor assays Perform Assays stressor->assays viability Cell Viability/Cytotoxicity (MTT, LDH) assays->viability oxidative_stress Oxidative Stress (ROS, MDA, SOD) assays->oxidative_stress western_blot Protein Expression (Western Blot for Nrf2, HO-1) assays->western_blot analysis Data Analysis & Interpretation viability->analysis oxidative_stress->analysis western_blot->analysis

References

The Parishin Family of Compounds: A Technical Guide to their Chemical Structure, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Parishin family of compounds, a group of phenolic glucosides primarily isolated from the traditional Chinese medicine Gastrodia elata, has garnered significant attention in the scientific community for its diverse and potent biological activities. These compounds are characterized by a core structure consisting of gastrodin moieties esterified to a central organic acid, most commonly citric acid or its derivatives. This technical guide provides an in-depth overview of the chemical structures of known Parishin compounds, a compilation of their quantitative biological activities, detailed experimental protocols for their study, and a visualization of the key signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical Structures

The fundamental building block of the Parishin family is gastrodin, which is 4-(β-D-glucopyranosyloxy)benzyl alcohol. The various members of the Parishin family are formed by the esterification of one or more gastrodin molecules to a central acid moiety. The structural diversity within the family arises from the number of gastrodin units and the nature of the central acid.

Below are the chemical structures of prominent members of the Parishin family:

Parishin A (Citric acid tris(p-β-D-glucopyranosyloxybenzyl) ester))

  • Molecular Formula: C45H56O25[1]

  • Structure: Parishin A is formed by the esterification of three molecules of gastrodin with the three carboxyl groups of citric acid.[2]

Parishin B

  • Molecular Formula: C32H40O19[3]

  • Structure: Parishin B is a metabolite of Parishin A and possesses antioxidant properties.[3][4]

Parishin C

  • Molecular Formula: C32H40O19[5]

  • Structure: Parishin C is another major bioactive component of Gastrodia elata.[1]

Parishin D

  • Molecular Formula: C20H20O9[6]

Parishin E

  • Molecular Formula: C19H24O13[7]

Parishin F

  • Molecular Formula: C51H66O30[8]

Parishin G

  • Molecular Formula: C19H24O13

Parishin K

  • Molecular Formula: C33H42O19

Macluraparishin C

  • Structure: A novel parishin derivative identified from Maclura tricuspidata.[9][10]

Macluraparishin E

  • Structure: Another novel parishin derivative from Maclura tricuspidata.[9][10]

Quantitative Biological Data

The Parishin family of compounds exhibits a wide range of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and anticancer effects. The following table summarizes the available quantitative data for some of the key members of this family.

CompoundBiological ActivityAssay SystemQuantitative DataReference
Parishin A AnticancerYD-10B Oral Squamous Carcinoma CellsIC50: ~60 µM (48h), ~40 µM (72h)[11]
AnticancerCa9-22 Oral Squamous Carcinoma CellsIC50: ~50 µM (48h), ~35 µM (72h)[11]
Parishin C NeuroprotectionAβ1–42-induced LTP inhibition in rat hippocampus20 mg/kg (i.p.) significantly ameliorated LTP impairment[12]
NeuroprotectionAβ1–42-induced LTP inhibition in rat hippocampus10 µmol/L (i.c.v.) effectively protected against LTP reduction[12]

Experimental Protocols

This section provides an overview of the methodologies used for the isolation of Parishin compounds and the assessment of their biological activities.

Isolation of Parishin from Gastrodia elata

A common method for the extraction and isolation of Parishin compounds from the dried rhizomes of Gastrodia elata involves the following steps:[13]

  • Extraction: The powdered rhizomes are extracted with 95% ethanol by heating under reflux. The combined ethanol extract is then evaporated under a vacuum.

  • Partitioning: The resulting residue is dissolved in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.

  • Chromatography: The n-butanol extract, which is enriched with Parishin compounds, is subjected to silica gel column chromatography using a gradient of dichloromethane/methanol as the eluent to yield several fractions.

  • Purification: The fractions containing the compounds of interest are further purified by repeated silica gel column chromatography and semi-preparative HPLC to afford the pure Parishin derivatives.[14]

Cell Viability Assay (MTT Assay)

The anticancer activity of Parishin compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., YD-10B and Ca9-22) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Parishin compound for different time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antioxidant Activity Assays (DPPH and ABTS)

The antioxidant capacity of Parishin compounds can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[15][16][17][18]

  • DPPH Assay:

    • A solution of the Parishin compound is mixed with a methanolic solution of DPPH.

    • The mixture is incubated in the dark for a specific period.

    • The decrease in absorbance at a specific wavelength (around 517 nm) is measured, which corresponds to the scavenging of the DPPH radical.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[15]

  • ABTS Assay:

    • The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

    • The Parishin compound is added to the ABTS radical solution.

    • The reduction in absorbance at a specific wavelength (around 734 nm) is measured.

    • The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox equivalents.

Signaling Pathways and Mechanisms of Action

Parishin compounds exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Sir2/Uth1/TOR Signaling Pathway (Anti-aging)

Parishin has been shown to extend the lifespan of yeast by regulating the Sir2/Uth1/TOR signaling pathway.[2][19] This pathway is a highly conserved network that controls cell growth and aging in response to nutrient availability.

Sir2_Uth1_TOR_Pathway Parishin Parishin Sir2 Sir2 (Sirtuin 2) Parishin->Sir2 Activates TOR TOR (Target of Rapamycin) Parishin->TOR Inhibits Uth1 Uth1 Sir2->Uth1 Inhibits Lifespan Increased Lifespan Uth1->Lifespan Promotes Aging (Inhibition leads to increased lifespan) TOR->Lifespan Promotes Aging (Inhibition leads to increased lifespan)

Caption: Parishin's role in modulating the Sir2/Uth1/TOR anti-aging pathway.

TRIB3-AKT Signaling Pathway (Anticancer)

The TRIB3-AKT signaling pathway is implicated in the proliferation and metastasis of certain cancers. Parishin B has been shown to inhibit breast cancer lung metastasis by blocking the interaction between TRIB3 and AKT1.

TRIB3_AKT_Pathway Parishin_B Parishin B TRIB3 TRIB3 Parishin_B->TRIB3 Blocks Interaction with AKT1 AKT1 AKT1 TRIB3->AKT1 Interacts & Activates Proliferation Cell Proliferation & Metastasis AKT1->Proliferation Promotes

Caption: Inhibition of the TRIB3-AKT pathway by Parishin B in cancer.

ACSL4-Mediated Ferroptosis Pathway (Neuroprotection and Anticancer)

Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key regulator of ferroptosis, a form of iron-dependent programmed cell death. Parishin has been shown to ameliorate sepsis-induced intestinal injury by downregulating ACSL4 expression and subsequently inhibiting ferroptosis.[6][20]

ACSL4_Ferroptosis_Pathway Parishin Parishin ACSL4 ACSL4 Parishin->ACSL4 Downregulates p_Smad3 p-Smad3 Parishin->p_Smad3 Inhibits phosphorylation PUFA_CoA PUFA-CoA (Polyunsaturated Fatty Acid-Coenzyme A) ACSL4->PUFA_CoA Catalyzes formation of Lipid_Peroxidation Lipid Peroxidation PUFA_CoA->Lipid_Peroxidation Leads to Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: Parishin's modulation of the ACSL4-mediated ferroptosis pathway.

Conclusion

The Parishin family of compounds represents a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further investigation and drug development. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on their chemical structures, quantitative biological data, and the signaling pathways they modulate. Further research is warranted to fully elucidate the structure-activity relationships within this family and to explore their clinical applications in a variety of disease models.

References

Antioxidant Properties of Gastrodia elata Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Gastrodia elata Blume, a traditional herbal medicine, has garnered significant scientific interest for its potent neuroprotective and antioxidant activities. Its therapeutic effects are largely attributed to a rich composition of bioactive compounds, including phenolic derivatives and polysaccharides, which effectively mitigate oxidative stress implicated in a range of pathologies. This technical guide provides an in-depth overview of the antioxidant properties of G. elata extracts, targeting researchers, scientists, and professionals in drug development. It consolidates quantitative data on antioxidant capacity, details key experimental protocols for assessment, and elucidates the primary molecular signaling pathways through which G. elata exerts its effects. The guide aims to serve as a comprehensive resource for leveraging the therapeutic potential of this medicinal plant.

Introduction

Gastrodia elata Blume (GEB), a member of the Orchidaceae family, has been utilized for centuries in traditional medicine to treat neurological disorders such as headaches, dizziness, and epilepsy[1][2][3]. Modern pharmacological studies have substantiated these uses, revealing that the rhizome of G. elata possesses a wealth of bioactive compounds with diverse therapeutic properties, including anticonvulsant, anti-inflammatory, and potent antioxidant effects[1][2][4]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological mechanism in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease[5].

The primary bioactive constituents of G. elata responsible for its antioxidant action include gastrodin, p-hydroxybenzyl alcohol (4-HBA), vanillyl alcohol, and various polysaccharides[5][6]. These compounds act through multiple mechanisms, such as direct free radical scavenging and, more significantly, the modulation of endogenous antioxidant defense systems[5][6]. This guide synthesizes the current scientific literature to provide a detailed examination of the antioxidant capabilities of G. elata extracts, their mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of Gastrodia elata extracts has been quantified through various in vitro assays. The total phenolic content (TPC) and total flavonoid content (TFC) are often measured as they are major contributors to antioxidant activity. Direct radical scavenging abilities are commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, while effects on endogenous antioxidant enzymes like superoxide dismutase (SOD) are also evaluated.

Table 1: Summary of Quantitative Antioxidant Data for Gastrodia elata Extracts

ParameterExtract/CompoundConcentration/ValueSource
Total Phenolic Content (TPC) Water Extract (WGE)47.04 mg GAE/g[3]
GEB Extract21.8 mg/g (dry weight)[7]
Total Flavonoid Content (TFC) Water Extract (WGE)9.09 mg RE/g[3]
GEB Extract0.43 mg/g (dry weight)[7]
Bioactive Compound Content Gastrodin in WGE28.70 mg/g[3]
Ergothioneine in GEB0.41 mg/mL (dry weight)[7]
DPPH Radical Scavenging GEB Extract31% - 44%5 - 10 mg/mL
Polysaccharide (GEP)84.21%200 mg/mL
ABTS Radical Scavenging GEB Extract31% - 44%5 - 10 mg/mL
Hydroxyl Radical Scavenging Polysaccharide (GEP)94.56%200 mg/mL
Superoxide Dismutase (SOD) Activity GEB Extract57%10 mg/mL
GEB Extract76%25 mg/mL
Lipid Peroxidation Inhibition 4-(hydroxymethyl)-5-nitrobenzene-1, 2-diolIC50: 9.99x10⁻⁶ mol/L

Mechanisms of Action: Key Signaling Pathways

Gastrodia elata extracts and their isolated compounds exert their antioxidant effects primarily by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the most critical mechanism.

The Nrf2-ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like components of G. elata, Nrf2 dissociates from Keap1 and translocates to the nucleus[8]. Inside the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription[8].

Phenolic components of G. elata (PCGE) and its main active compound, gastrodin, have been shown to promote the nuclear accumulation of Nrf2[9][10]. This activation leads to the upregulated expression of several critical phase II detoxifying and antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, a potent antioxidant[5][9][10].

  • NAD(P)H Quinone Dehydrogenase 1 (NQO-1): A cytosolic enzyme that detoxifies quinones and reduces oxidative stress[8][10].

  • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals[5].

Role of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38 MAPK and extracellular signal-regulated kinase (ERK), are upstream regulators that can influence Nrf2 activation. Studies have demonstrated that gastrodin activates the Nrf2/HO-1 axis through the p38 MAPK signaling pathway, thereby protecting neuronal cells from oxidative stress-induced death[5][9]. Similarly, ERK1/2 phosphorylation has been shown to contribute to the Nrf2 antioxidant system activated by gastrodin[9].

Modulation of the NOX2/Nrf2 Balance

Recent evidence suggests that gastrodin can also regulate the balance between NADPH oxidase 2 (NOX2) and Nrf2[11][12]. NOX2 is a major enzymatic source of ROS production in neuronal cells. By inhibiting NOX2 activity while simultaneously promoting Nrf2-mediated antioxidant defenses, gastrodin effectively reduces the overall cellular oxidative burden, thereby mitigating inflammation and neuronal injury[11][12].

Gastrodia_elata_antioxidant_pathway Signaling Pathways of G. elata Antioxidant Effects cluster_nucleus Nucleus GE Gastrodia elata Extract / Gastrodin p38 p38 MAPK GE->p38 activates ERK ERK1/2 GE->ERK activates Nrf2_cyto Nrf2 GE->Nrf2_cyto promotes dissociation NOX2 NOX2 GE->NOX2 inhibits ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates p38->Nrf2_cyto activates ERK->Nrf2_cyto activates Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation NOX2->ROS produces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 ARE->HO1 upregulates NQO1 NQO-1 ARE->NQO1 upregulates SOD SOD ARE->SOD upregulates Antioxidant_Response Cellular Antioxidant Defense HO1->Antioxidant_Response NQO1->Antioxidant_Response SOD->Antioxidant_Response

Signaling pathways of G. elata antioxidant effects.

Experimental Protocols

Reproducible and standardized protocols are essential for the accurate assessment of the antioxidant properties of G. elata extracts. The following sections detail common methodologies.

Preparation of Phenolic-Enriched Gastrodia elata Extract

This protocol is adapted from a method used to prepare phenolic components of G. elata (PCGE)[10].

  • Maceration: Treat dried and ground rhizomes of G. elata with 70% ethanol by maceration.

  • Concentration: Concentrate the resulting ethanol extraction under decompression using a rotary evaporator.

  • Resuspension: Resuspend the concentrate in distilled water.

  • Solvent Extraction: Perform repeated liquid-liquid extraction with ethyl acetate to partition the phenolic-rich fraction.

  • Final Product: The fraction generated from the ethyl acetate extraction is collected and dried to yield PCGE.

DPPH Radical Scavenging Assay

This protocol is based on standard methodologies for assessing free radical scavenging[13].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol.

  • Reaction Mixture: Mix various concentrations of the G. elata extract with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate for 30 minutes at 25°C in the dark.

  • Measurement: Measure the absorbance of the solution at 520 nm using a microplate reader. Ascorbic acid is typically used as a positive control.

  • Calculation: The scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100%.

ABTS Radical Scavenging Assay

This protocol is based on standard methodologies for assessing free radical scavenging[13].

  • Radical Generation: Generate ABTS•+ radicals by incubating a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-18 hours.

  • Reagent Dilution: Dilute the ABTS•+ solution with ethanol to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add various concentrations of the G. elata extract to the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the plate for 30 minutes at 25°C.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated using the same formula as for the DPPH assay.

Cell-Based Oxidative Stress Model

This protocol describes a general method for evaluating the cytoprotective effects of G. elata extracts against induced oxidative stress[10].

  • Cell Culture: Culture a relevant cell line, such as human neuroblastoma SH-SY5Y cells or primary astrocytes, in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of the G. elata extract (e.g., 25 µg/mL) for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to an agent like hydrogen peroxide (H₂O₂).

  • Assessment of Cell Viability: Measure cell death and membrane damage using assays such as the Lactate Dehydrogenase (LDH) release assay or the MTT assay.

  • Mechanism Analysis: Collect cell lysates for further analysis of protein expression (e.g., Nrf2, HO-1) via Western blot to elucidate the mechanism of protection.

Experimental_Workflow General Experimental Workflow for Assessing Antioxidant Properties cluster_invitro In Vitro Chemical Assays cluster_incellulo Cell-Based Assays Start Gastrodia elata Rhizome Extraction Extraction & Fractionation Start->Extraction Extract G. elata Extract Extraction->Extract DPPH DPPH Assay Extract->DPPH ABTS ABTS Assay Extract->ABTS Treatment Pre-treatment with Extract Extract->Treatment Analysis Data Analysis & Interpretation DPPH->Analysis ABTS->Analysis Culture Cell Culture (e.g., SH-SY5Y) Culture->Treatment Stress Induce Oxidative Stress (e.g., H₂O₂) Treatment->Stress Viability Cell Viability Assay (LDH / MTT) Stress->Viability Western Western Blot (Nrf2, HO-1, p-p38) Stress->Western Viability->Analysis Western->Analysis

General experimental workflow for assessing antioxidant properties.

Conclusion

Gastrodia elata extracts exhibit robust antioxidant properties that are well-supported by quantitative in vitro data and mechanistic studies. The primary mode of action is not merely direct radical scavenging but involves the sophisticated upregulation of endogenous antioxidant defense systems, predominantly through the activation of the Nrf2 signaling pathway, which is modulated by upstream kinases such as p38 MAPK. The ability of its bioactive compounds, particularly gastrodin, to protect neuronal cells from oxidative damage underscores its significant therapeutic potential for neurodegenerative and other oxidative stress-related diseases. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the antioxidant capabilities of this valuable medicinal plant.

References

An In-Depth Technical Guide on the Anti-inflammatory Pathways Modulated by Parishin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin C, a phenolic glucoside derived from Gastrodia elata, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the molecular pathways modulated by Parishin C in the context of inflammation. Through a detailed analysis of in vitro and in vivo studies, this document elucidates the mechanisms of action, presents quantitative data on its efficacy, and outlines the experimental protocols used to generate this data. The primary signaling pathways influenced by Parishin C include the Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. Evidence also suggests a role in the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and leverage the anti-inflammatory potential of Parishin C.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Parishin C, a bioactive constituent of the traditional Chinese medicinal herb Gastrodia elata, has emerged as a promising natural compound with potent anti-inflammatory and neuroprotective effects.[2][3] This guide provides a detailed technical examination of the signaling pathways through which Parishin C exerts its anti-inflammatory effects.

Core Anti-inflammatory Signaling Pathways Modulated by Parishin C

Parishin C modulates multiple key signaling pathways involved in the inflammatory response. The primary mechanisms identified to date are the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB and MAPK signaling cascades. Furthermore, emerging evidence points to its inhibitory effect on the NLRP3 inflammasome.

Nrf2 Signaling Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response.[2] Parishin C has been shown to activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.[2][4]

Mechanism of Action: Under inflammatory conditions, often triggered by stimuli like lipopolysaccharide (LPS), Parishin C promotes the nuclear translocation of Nrf2.[2][4] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of downstream targets such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2] This upregulation of antioxidant enzymes helps to mitigate oxidative stress, a key component of the inflammatory process.[2]

Diagram 1: Parishin C activation of the Nrf2 pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the pro-inflammatory response, regulating the expression of cytokines, chemokines, and adhesion molecules.[5] Parishin C has been demonstrated to inhibit the activation of this pathway.[2]

Mechanism of Action: In response to inflammatory stimuli, Parishin C prevents the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibitory action leads to a downstream reduction in the transcription of pro-inflammatory genes, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[2]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_parishin_c Parishin C Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates Parishin_C Parishin C NFkB_cyto NF-κB (p65) Parishin_C->NFkB_cyto Inhibits Nuclear Translocation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_NFkB->NFkB_cyto Releases NF-κB NFkB_nucl NF-κB (p65) NFkB_cyto->NFkB_nucl Nuclear Translocation Proinflammatory_Genes Pro-inflammatory Genes (IL-6, IL-1β, TNF-α) NFkB_nucl->Proinflammatory_Genes Activates Transcription

Diagram 2: Parishin C inhibition of the NF-κB pathway.
MAPK Signaling Pathway

The MAPK signaling cascade, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in the production of pro-inflammatory mediators.[6] A related compound, Macluraparishin C, has been shown to downregulate the phosphorylation of these key MAPK proteins, suggesting a similar mechanism for Parishin C.[7][8]

Mechanism of Action: By inhibiting the phosphorylation of p38, JNK, and ERK, Parishin C can effectively suppress the downstream signaling that leads to the expression of inflammatory cytokines and enzymes.[7][8]

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_parishin_c Parishin C Intervention cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stimulus Stimulus (e.g., LPS) p38 p38 Stimulus->p38 Activates JNK JNK Stimulus->JNK Activates ERK ERK Stimulus->ERK Activates Parishin_C Parishin C Parishin_C->p38 Inhibits Phosphorylation Parishin_C->JNK Inhibits Phosphorylation Parishin_C->ERK Inhibits Phosphorylation Inflammation Pro-inflammatory Gene Expression p38->Inflammation JNK->Inflammation ERK->Inflammation

Diagram 3: Parishin C modulation of the MAPK pathway.
NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[9] Parishin C has been shown to inhibit the activation of the NLRP3 inflammasome.

Mechanism of Action: Parishin C administration has been observed to decrease the protein expression of key components of the NLRP3 inflammasome, including NLRP3, ASC, and caspase-1. This leads to a reduction in the levels of mature IL-1β.

NLRP3_Pathway cluster_stimulus Inflammatory Stimulus cluster_parishin_c Parishin C Intervention cluster_inflammasome NLRP3 Inflammasome Complex cluster_cytokines Cytokine Maturation Stimulus Stimulus NLRP3 NLRP3 Stimulus->NLRP3 Activates Parishin_C Parishin C Parishin_C->NLRP3 Inhibits Expression ASC ASC Parishin_C->ASC Inhibits Expression Caspase1 Pro-Caspase-1 Parishin_C->Caspase1 Inhibits Expression NLRP3->ASC Recruits ASC->Caspase1 Recruits Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Matures to In_Vitro_Workflow cluster_cell_culture Cell Culture and Plating cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture BV2 microglia in DMEM with 10% FBS Plating Plate cells and allow to adhere Cell_Culture->Plating Pretreatment Pre-treat with Parishin C (1, 5, 10 µM) for 2h Plating->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) for 24h Pretreatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay qRT_PCR qRT-PCR for cytokine mRNA (IL-6, IL-1β, TNF-α) Stimulation->qRT_PCR Western_Blot Western Blot for protein expression (p65, etc.) Stimulation->Western_Blot MCAO_Workflow cluster_pretreatment Pre-treatment cluster_surgery MCAO Surgery cluster_post_op Post-operative Analysis Animal_Prep Acclimatize rats Parishin_C_Admin Administer Parishin C or vehicle (e.g., intraperitoneally) Animal_Prep->Parishin_C_Admin Anesthesia Anesthetize the rat Parishin_C_Admin->Anesthesia Occlusion Induce MCAO for a defined period (e.g., 2 hours) Anesthesia->Occlusion Reperfusion Remove filament to allow reperfusion Occlusion->Reperfusion Euthanasia Euthanize at a specific time point (e.g., 22 hours post-reperfusion) Reperfusion->Euthanasia Tissue_Harvest Harvest brain tissue Euthanasia->Tissue_Harvest Analysis Analyze for infarct volume (TTC staining), cytokine levels (ELISA), and protein expression (Western Blot) Tissue_Harvest->Analysis

References

Parishin A: A Deep Dive into its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A, a polyphenolic glucoside predominantly isolated from the traditional Chinese medicinal plant Gastrodia elata, is emerging as a compound of significant interest in cellular signaling research.[1] Its diverse biological activities, including anti-cancer, neuroprotective, and antioxidant effects, are rooted in its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth exploration of the current understanding of Parishin A's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.

Core Signaling Pathway: PI3K/AKT/mTOR Inhibition

The most well-documented role of Parishin A in cellular signaling is its potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway.[2][3] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4]

Parishin A has been shown to effectively suppress this pathway in oral squamous cell carcinoma (OSCC) cells.[2][3] Mechanistically, Parishin A treatment leads to a significant reduction in the phosphorylation levels of key proteins in this cascade, including PI3K, AKT, and mTOR.[3] This inhibitory action disrupts the downstream signaling required for cancer cell proliferation and survival, ultimately leading to decreased tumor growth and a potential reduction in metastasis.[4]

Quantitative Analysis of Parishin A's Effect on OSCC Cells

The inhibitory effects of Parishin A on OSCC cell lines, YD-10B and Ca9-22, have been quantified through various in vitro assays. The data consistently demonstrates a dose- and time-dependent inhibition of cancer cell viability, colony formation, migration, and invasion.[3]

Assay Cell Line Concentration of Parishin A Observed Effect Significance
Cell Viability (CCK-8 Assay) YD-10B & Ca9-2220, 40, 60, 80 µMSignificant reduction in cell viability in a dose- and time-dependent manner.p < 0.01, p < 0.0001[5]
Colony Formation Assay YD-10B & Ca9-22≥40 µMSubstantial decrease in colony formation in a dose-dependent manner.p < 0.05, p < 0.01, p < 0.001[3]
Wound Healing Assay (Migration) YD-10B & Ca9-22≥40 µMSignificant suppression of wound closure in a dose-dependent manner.[3]
Matrigel Invasion Assay YD-10B & Ca9-22≥40 µMSignificant suppression of cell invasion in a dose-dependent manner.[3]

Table 1: Summary of Quantitative Data on the Effects of Parishin A on Oral Squamous Cell Carcinoma Cells.

Furthermore, Western blot analysis has provided quantitative insights into the molecular mechanism of Parishin A's action on the PI3K/AKT/mTOR pathway.

Target Protein Cell Line Parishin A Concentration Effect on Phosphorylation
p-PI3KYD-10B & Ca9-2210, 20, 40, 80 µMDose-dependent decrease
p-AKTYD-10B & Ca9-2210, 20, 40, 80 µMDose-dependent decrease
p-mTORYD-10B & Ca9-2210, 20, 40, 80 µMDose-dependent decrease

Table 2: Quantitative Effects of Parishin A on Key PI3K/AKT/mTOR Pathway Proteins.

Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition by Parishin A

ParishinA_PI3K_AKT_mTOR ParishinA Parishin A pPI3K p-PI3K ParishinA->pPI3K pAKT p-AKT ParishinA->pAKT pmTOR p-mTOR ParishinA->pmTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PI3K->pPI3K AKT AKT pPI3K->AKT AKT->pAKT mTOR mTOR pAKT->mTOR mTOR->pmTOR Proliferation Cell Proliferation, Growth, Survival pmTOR->Proliferation

Parishin A inhibits the PI3K/AKT/mTOR signaling pathway.

Emerging Roles in Other Signaling Pathways

While the inhibitory effect of Parishin A on the PI3K/AKT/mTOR pathway is well-established, evidence from studies on related parishin compounds suggests its potential involvement in other crucial cellular signaling networks.

Antioxidant and Anti-inflammatory Signaling

Parishin C, a structurally similar compound, has been shown to exert antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway.[1][5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Parishin C promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1).[1] Another related compound, Macluraparishin C, has been found to provide neuroprotection by activating antioxidant pathways and modulating the MAPK signaling cascade.[6] These findings strongly suggest that Parishin A may also possess similar antioxidant and anti-inflammatory properties, potentially mediated through the Nrf2 and MAPK pathways.

A recent study has also indicated that parishin possesses anti-inflammatory properties, including the inhibition of NF-κB activation.[7]

Autophagy and Neuroprotection

In the context of Alzheimer's disease, Parishin A has been shown to ameliorate cognitive decline by promoting the autophagy of presenilin 1 (PS1).[8] This suggests a role for Parishin A in modulating cellular clearance mechanisms, which are vital for neuronal health. The study also highlighted Parishin A's ability to improve oxidative stress and inflammation levels in the brain.[8]

Lifespan Extension in Yeast

Interestingly, a study on yeast demonstrated that Parishin can extend the replicative lifespan by regulating the Sir2/Uth1/TOR signaling pathway, which is involved in aging and stress resistance.[2] This finding points towards a fundamental role of Parishin in cellular longevity and stress response mechanisms.

Signaling Pathway Diagram: Potential Roles of Parishin A

ParishinA_Potential_Pathways ParishinA Parishin A Nrf2_pathway Nrf2 Pathway ParishinA->Nrf2_pathway ? MAPK_pathway MAPK Pathway ParishinA->MAPK_pathway ? NFkB_pathway NF-kB Pathway ParishinA->NFkB_pathway ? Autophagy Autophagy ParishinA->Autophagy Antioxidant_response Antioxidant Response Nrf2_pathway->Antioxidant_response Anti_inflammatory_response Anti-inflammatory Response MAPK_pathway->Anti_inflammatory_response NFkB_pathway->Anti_inflammatory_response Neuroprotection Neuroprotection Autophagy->Neuroprotection

Potential signaling pathways modulated by Parishin A.

Detailed Experimental Protocols

To facilitate further research and validation of the observed effects of Parishin A, this section provides detailed methodologies for the key experiments cited.

Cell Viability Assay (CCK-8 Assay)
  • Cell Seeding: Seed OSCC cells (YD-10B and Ca9-22) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Parishin A (e.g., 0, 10, 20, 40, 60, 80 µM) for different time points (e.g., 24, 48, 72, 96 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control group (0 µM Parishin A).

Colony Formation Assay
  • Base Agar Layer: Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

  • Cell Suspension: Prepare a single-cell suspension of OSCC cells.

  • Top Agar Layer: Mix the cell suspension with 0.3% low-melting-point agarose in complete medium and overlay it onto the base agar layer.

  • Treatment: Add fresh medium containing various concentrations of Parishin A to the top of the agar.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, replenishing the medium with Parishin A every 3-4 days.

  • Staining and Counting: Stain the colonies with crystal violet and count the number of colonies (typically >50 cells) under a microscope.

Wound Healing (Scratch) Assay
  • Cell Seeding: Seed OSCC cells in 6-well plates and grow them to 90-100% confluency.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add serum-free medium containing different concentrations of Parishin A.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Matrigel Invasion Assay
  • Transwell Insert Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed OSCC cells in the upper chamber in serum-free medium containing various concentrations of Parishin A.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, p-mTOR, and their total forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture OSCC Cell Culture (YD-10B, Ca9-22) ParishinA_Treatment Parishin A Treatment (Varying Concentrations & Times) Cell_Culture->ParishinA_Treatment Viability Cell Viability Assay (CCK-8) ParishinA_Treatment->Viability Colony_Formation Colony Formation Assay ParishinA_Treatment->Colony_Formation Migration Wound Healing Assay ParishinA_Treatment->Migration Invasion Matrigel Invasion Assay ParishinA_Treatment->Invasion Western_Blot Western Blot Analysis ParishinA_Treatment->Western_Blot Data_Analysis Data Analysis & Quantification Viability->Data_Analysis Colony_Formation->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow for studying Parishin A's effects.

Conclusion and Future Directions

Parishin A is a promising natural compound with significant potential in the fields of oncology and neuroprotection. Its well-characterized inhibitory effect on the PI3K/AKT/mTOR signaling pathway provides a solid foundation for its development as an anti-cancer agent. Furthermore, emerging evidence suggests its involvement in other critical cellular processes, including antioxidant defense, anti-inflammatory responses, and autophagy, warranting further investigation.

Future research should focus on:

  • Elucidating the precise molecular targets of Parishin A within the PI3K/AKT/mTOR and other signaling pathways.

  • Investigating the role of Parishin A in modulating the Nrf2, MAPK, and NF-kB pathways in various cell types.

  • Conducting in vivo studies to validate the therapeutic efficacy and safety of Parishin A in animal models of cancer and neurodegenerative diseases.

  • Exploring the potential for synergistic effects when Parishin A is combined with existing chemotherapeutic agents or other targeted therapies.

A comprehensive understanding of Parishin A's intricate interactions with cellular signaling networks will be instrumental in unlocking its full therapeutic potential for the benefit of human health.

References

In Vivo Evidence for Parishin Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo evidence supporting the neuroprotective effects of Parishin and its derivatives. Parishin, a phenolic glucoside found in plants such as Gastrodia elata and Maclura tricuspidata, has demonstrated significant potential in preclinical models of neurodegenerative diseases and ischemic stroke.[1][2] This document synthesizes key findings from in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts.

Quantitative Data Summary

The neuroprotective efficacy of Parishin and its analogues has been quantified in various in vivo models. The following tables summarize the key quantitative data from these studies, providing a comparative overview of dosages, administration routes, and therapeutic outcomes.

Table 1: Neuroprotective Effects of Parishin C in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
ParameterSham GroupMCAO GroupParishin C (25 mg/kg)Parishin C (50 mg/kg)Parishin C (100 mg/kg)Edaravone (Positive Control)
Neurological Deficit Score 0Increased (P < 0.001 vs. Sham)Decreased (dose-dependent)Decreased (dose-dependent)Decreased significantly (dose-dependent)Decreased significantly
Brain Water Content (%) NormalIncreased (P < 0.001 vs. Sham)Decreased (dose-dependent)Decreased (dose-dependent)Decreased significantly (dose-dependent)Decreased significantly
Infarct Volume (%) 0Increased significantlyDecreasedDecreasedDecreased significantlyDecreased significantly
TNF-α Level BaselineIncreasedDecreasedDecreasedDecreasedDecreased
IL-6 Level BaselineIncreasedDecreasedDecreasedDecreasedDecreased
IL-1β Level BaselineIncreasedDecreasedDecreasedDecreasedDecreased
MDA Content BaselineIncreasedDecreasedDecreasedDecreasedDecreased
SOD Activity BaselineDecreasedIncreasedIncreasedIncreasedIncreased
CAT Activity BaselineDecreasedIncreasedIncreasedIncreasedIncreased
GSH-Px Activity BaselineDecreasedIncreasedIncreasedIncreasedIncreased

Data synthesized from a study investigating the effects of 21-day intraperitoneal pretreatment with Parishin C prior to 2 hours of MCAO and 22 hours of reperfusion in rats.[1] Neurological deficit scores were positively correlated with levels of TNF-α, IL-6, IL-1β, and MDA, and negatively correlated with SOD, CAT, and GSH-Px activities.[1]

Table 2: Neuroprotective Effects of Macluraparishin C (MPC) in a Gerbil Model of Transient Global Cerebral Ischemia (tGCI)
ParameterSham GrouptGCI GroupMPC Pretreatment
Neuronal Cell Death (Hippocampal CA1) MinimalSignificant increaseSignificantly reduced
Microglia Activation (Hippocampal CA1) LowIncreasedSignificantly reduced
Astrocyte Activation (Hippocampal CA1) LowIncreasedSignificantly reduced
p-ERK Protein Expression BaselineUpregulatedDownregulated
p-JNK Protein Expression BaselineUpregulatedDownregulated
p-p38 Protein Expression BaselineUpregulatedDownregulated
SOD2 Gene Expression Baseline-Upregulated
GPX1 Gene Expression Baseline-Upregulated
GPX4 Gene Expression Baseline-Upregulated
CAT Gene Expression Baseline-Upregulated

This table summarizes findings from a study where gerbils were pretreated with MPC before undergoing bilateral common carotid artery occlusion to induce tGCI.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key in vivo experimental protocols used to evaluate the neuroprotective properties of Parishin and its derivatives.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

This model is widely used to mimic focal cerebral ischemia, a common cause of stroke in humans.[4]

  • Animal Model: Adult male Sprague-Dawley rats.

  • Pre-treatment: Parishin C (25, 50, or 100 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) daily for a specified period (e.g., 21 days) before the induction of ischemia.[1]

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with chloral hydrate).

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the distal ECA.

    • Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Post-operative Care: Provide appropriate post-operative care, including monitoring of body temperature and access to food and water.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluate motor deficits at a set time post-reperfusion (e.g., 22 hours) using a standardized scoring system (e.g., Garcia's Neuroscore).[1][5]

    • Brain Water Content: Measure the percentage of water in the brain tissue to assess cerebral edema.[1]

    • Infarct Volume Measurement: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[1]

    • Histopathology: Perform staining techniques such as Hematoxylin and Eosin (H&E) or Cresyl Violet to assess neuronal damage.[2][6]

    • Biochemical Assays: Homogenize brain tissue to measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β), oxidative stress markers (MDA), and antioxidant enzyme activities (SOD, CAT, GSH-Px) using ELISA or other appropriate assay kits.[1]

    • Gene Expression Analysis: Use real-time quantitative PCR (RT-qPCR) to measure the mRNA expression of relevant genes in brain tissue.[1]

Transient Global Cerebral Ischemia (tGCI) Gerbil Model

This model is used to study neuronal damage, particularly in vulnerable brain regions like the hippocampus, following a temporary interruption of blood supply to the entire brain.[2][3]

  • Animal Model: Mongolian gerbils.

  • Pre-treatment: Administer Macluraparishin C (MPC) or a vehicle control prior to the ischemic insult.[2]

  • Surgical Procedure:

    • Anesthetize the gerbil.

    • Make a ventral midline incision in the neck to expose both common carotid arteries.

    • Occlude both common carotid arteries using non-traumatic arterial clips for a specific duration (e.g., 5 minutes) to induce transient global ischemia.

    • Remove the clips to allow for reperfusion.

  • Post-operative Care: Monitor the animals for recovery.

  • Outcome Measures:

    • Immunohistochemistry (IHC): Perfuse the animals and prepare brain sections at a specific time point post-ischemia (e.g., 5 days). Use antibodies against neuronal markers (e.g., NeuN), microglia markers (e.g., Iba1), and astrocyte markers (e.g., GFAP) to assess neuronal loss and glial activation in specific brain regions like the hippocampal CA1 area.[2][6]

    • Western Blotting: Analyze protein expression levels of key signaling molecules (e.g., phosphorylated and total ERK, JNK, p38) in hippocampal tissue to investigate the molecular pathways involved.[2]

    • Staining for Neuronal Degeneration: Employ techniques like Fluoro-Jade B staining to specifically label degenerating neurons.[2][6]

Visualization of Signaling Pathways and Workflows

The neuroprotective effects of Parishin are mediated through the modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.

Signaling Pathways

Parishin_Neuroprotective_Mechanisms Ischemic_Insult Ischemic Insult (e.g., MCAO, tGCI) Oxidative_Stress Oxidative Stress Ischemic_Insult->Oxidative_Stress Inflammation Inflammation Ischemic_Insult->Inflammation MAPK_Pathway MAPK Signaling (p-ERK, p-JNK, p-p38) Ischemic_Insult->MAPK_Pathway Parishin Parishin / Derivatives (Parishin C, MPC) Parishin->Oxidative_Stress Parishin->Inflammation Parishin->MAPK_Pathway Nrf2_Pathway Nrf2 Signaling Parishin->Nrf2_Pathway ROS ↑ Reactive Oxygen Species (ROS) ↑ Lipid Peroxidation (MDA) Oxidative_Stress->ROS Antioxidant_Enzymes_Down ↓ Antioxidant Enzymes (SOD, CAT, GSH-Px) Oxidative_Stress->Antioxidant_Enzymes_Down Pro_inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammation->Pro_inflammatory_Cytokines Apoptosis Apoptosis & Neuronal Death MAPK_Pathway->Apoptosis Antioxidant_Enzymes_Up ↑ Antioxidant Enzymes (SOD, CAT, GPX, etc.) Nrf2_Pathway->Antioxidant_Enzymes_Up ROS->Apoptosis Antioxidant_Enzymes_Down->Apoptosis Pro_inflammatory_Cytokines->Apoptosis Neuroprotection Neuroprotection (↓ Infarct Volume, ↓ Neuronal Loss) Antioxidant_Enzymes_Up->Neuroprotection

Caption: Parishin's neuroprotective mechanisms against ischemic injury.

Experimental Workflow

MCAO_Experimental_Workflow Animal_Model Rodent Model (Rat or Gerbil) Pretreatment Pre-treatment Phase (Parishin / Vehicle) Animal_Model->Pretreatment Ischemia_Induction Ischemia Induction (MCAO or tGCI) Pretreatment->Ischemia_Induction Reperfusion Reperfusion Period Ischemia_Induction->Reperfusion Behavioral_Testing Behavioral Assessment (Neurological Scoring) Reperfusion->Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Histological_Analysis Histological Analysis (TTC, IHC, etc.) Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical & Molecular Analysis (ELISA, Western Blot, RT-qPCR) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo Parishin studies.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Parishin A from Gastrodia elata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodia elata Blume, a traditional Chinese medicine, is a rich source of various bioactive compounds, with Parishin A being a significant phenolic glucoside. Parishin A and its derivatives have garnered considerable interest within the scientific community due to their potential neuroprotective, antioxidant, and anti-inflammatory properties. This document provides detailed application notes and standardized protocols for the efficient isolation and purification of Parishin A from the dried tubers of Gastrodia elata. The methodologies outlined herein are compiled from various scientific studies to ensure a comprehensive and practical guide for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Overview

The following tables summarize the key quantitative parameters derived from optimized extraction and purification protocols for Parishin A and related compounds from Gastrodia elata.

Table 1: Optimized Extraction Parameters for Gastrodin-Type Components (including Parishin A) using Response Surface Methodology [1]

ParameterOptimized Value
Ethanol Concentration41%
Liquid-to-Solid Ratio28.58 mL/g
Soaking Time23.91 hours
Extraction Time46.60 minutes

Table 2: Extraction Yields from Different Solvent Systems

Extraction MethodYield of Crude ExtractReference
95% Ethanol Reflux12.26% (539.5 g from 4.4 kg)[2]
50% Ethanol Reflux15.3% (from 100 g)[3]

Table 3: Summary of Purification Steps and Intermediate Yields

Purification StepFraction/CompoundYieldReference
Initial 95% Ethanol ExtractionCombined Ethanol Extract539.5 g (from 4.4 kg)[2]
Liquid-Liquid Partitioningn-butanol extract86.21 g[2]
Final Purified Compounds (Illustrative)Parishin Derivative 28.8 mg[2]
Parishin Derivative 315.9 mg[2]

Experimental Protocols

This section details the step-by-step methodologies for the extraction, isolation, and purification of Parishin A from Gastrodia elata.

Protocol 1: Optimized Solvent Extraction

This protocol is based on an optimized method to maximize the extraction of gastrodin-type components, including Parishin A.[1]

1. Materials and Equipment:

  • Dried and powdered Gastrodia elata tubers
  • 41% Ethanol in deionized water
  • Shaking incubator or magnetic stirrer
  • Filtration apparatus (e.g., Buchner funnel with filter paper)
  • Rotary evaporator

2. Procedure:

  • Weigh the powdered Gastrodia elata tubers.
  • Add 41% ethanol at a liquid-to-solid ratio of 28.58 mL/g.
  • Allow the mixture to soak for 23.91 hours at room temperature with continuous stirring.
  • After soaking, continue the extraction for an additional 46.60 minutes.
  • Filter the mixture to separate the extract from the solid residue.
  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C to obtain the crude extract.

Protocol 2: Comprehensive Extraction and Fractionation

This protocol provides a more extensive extraction and initial fractionation procedure.[2]

1. Materials and Equipment:

  • Dried and powdered Gastrodia elata tubers (4.4 kg)
  • 95% Ethanol
  • Reflux apparatus
  • Rotary evaporator
  • Separatory funnel
  • n-Hexane
  • Ethyl acetate
  • n-Butanol
  • Deionized water

2. Procedure:

  • Extraction: a. Extract the G. elata powder (4.4 kg) with 95% ethanol (3 x 6 L) by heating under reflux. b. Combine the ethanol extracts and evaporate the solvent under vacuum to yield the crude extract (539.5 g).
  • Liquid-Liquid Partitioning: a. Dissolve the crude extract in deionized water. b. Sequentially partition the aqueous solution with n-hexane, ethyl acetate, and n-butanol. c. Collect the n-butanol extract (86.21 g), which is enriched with parishins.

Protocol 3: Column Chromatography Purification

This protocol describes the purification of the n-butanol extract using column chromatography.[2]

1. Materials and Equipment:

  • n-Butanol extract from Protocol 2
  • Silica gel (for column chromatography)
  • Diaion HP-20 resin
  • Glass chromatography columns
  • Dichloromethane (DCM)
  • Methanol (MeOH)
  • Deionized water
  • Fraction collector

2. Procedure:

  • Silica Gel Column Chromatography: a. Apply the n-butanol extract (86.21 g) to a silica gel column. b. Elute the column with a gradient of dichloromethane (DCM) and methanol (MeOH) (1:0 to 0:1, v/v). c. Collect the fractions and monitor by thin-layer chromatography (TLC). d. Combine fractions containing parishin-like compounds based on TLC analysis.
  • Diaion HP-20 Column Chromatography: a. Further purify the combined fractions on a Diaion HP-20 column. b. Elute the column with a stepwise gradient of H₂O/MeOH (1:0 to 0:1, v/v). c. Collect the resulting fractions for further purification by HPLC.

Protocol 4: Semi-Preparative HPLC Purification

This protocol outlines the final purification of Parishin A using semi-preparative High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • Enriched fractions from Protocol 3
  • Semi-preparative HPLC system with a UV detector
  • C18 reversed-phase semi-preparative column (e.g., 10 x 250 mm, 5 µm)
  • Acetonitrile (ACN), HPLC grade
  • Deionized water, HPLC grade
  • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
  • Syringe filters (0.45 µm)

2. Procedure:

  • Sample Preparation: a. Dissolve the dried fraction containing Parishin A in the initial mobile phase composition. b. Filter the sample solution through a 0.45 µm syringe filter before injection.
  • HPLC Conditions: a. Mobile Phase A: Deionized water (with 0.1% formic acid, if needed). b. Mobile Phase B: Acetonitrile (with 0.1% formic acid, if needed). c. Gradient Elution: Develop a suitable gradient to separate Parishin A from other components. An example gradient could be:
  • 0-5 min: 10% B
  • 5-35 min: 10-40% B
  • 35-40 min: 40-100% B
  • 40-45 min: 100% B
  • 45-50 min: 100-10% B d. Flow Rate: 3-5 mL/min. e. Detection: UV at 220 nm and 270 nm. f. Injection Volume: 100-500 µL, depending on the concentration and column capacity.
  • Fraction Collection: a. Collect the peak corresponding to the retention time of a Parishin A standard. b. Concentrate the collected fraction under vacuum to remove the mobile phase. c. Lyophilize the concentrated fraction to obtain pure Parishin A.
  • Purity Analysis: a. Assess the purity of the isolated Parishin A using an analytical HPLC system with a C18 column and a suitable gradient, aiming for a purity of ≥95%.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the isolation and purification process.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Gastrodia elata Powder B Optimized Solvent Extraction (41% Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (n-Butanol) C->D E n-Butanol Fraction D->E F Silica Gel Column Chromatography E->F G Diaion HP-20 Column Chromatography F->G H Semi-Preparative HPLC G->H I Pure Parishin A H->I hplc_purification_logic cluster_input Input cluster_process HPLC Process cluster_output Output A Enriched Fraction (from Column Chromatography) B Sample Preparation (Dissolution & Filtration) A->B C Injection into Semi-Preparative HPLC B->C D Gradient Elution (C18 Column) C->D E UV Detection (220 nm & 270 nm) D->E F Fraction Collection (Parishin A Peak) E->F G Concentration & Lyophilization F->G H Pure Parishin A G->H I Purity Analysis (Analytical HPLC) H->I

References

Application Notes and Protocols for LC-MS/MS Detection of Parishin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of Parishin and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Parishin, a significant bioactive component isolated from the traditional Chinese medicine Gastrodia elata, undergoes extensive metabolism in vivo. Understanding its metabolic fate is crucial for pharmacokinetic studies and drug development.

Introduction

Parishin primarily functions as a prodrug, undergoing hydrolysis to form Gastrodin, which is then subject to further metabolic transformations.[1][2] The principal metabolic pathways include hydrolysis, oxidation, sulfation, and glucuronidation, leading to the formation of at least 14 distinct metabolites.[1][2] This application note outlines a robust LC-MS/MS method for the simultaneous analysis of Parishin and its key metabolites in biological matrices.

Metabolic Pathway of Parishin

Parishin is initially hydrolyzed to Gastrodin and other related compounds. Gastrodin is then further metabolized through oxidation, sulfation, and glucuronidation. The major metabolic transformations are depicted in the signaling pathway diagram below.

Parishin_Metabolism Parishin Parishin Hydrolysis_Products Hydrolysis (e.g., Gastrodin, Parishin B, E) Parishin->Hydrolysis_Products Hydrolysis Gastrodin Gastrodin Hydrolysis_Products->Gastrodin Oxidation_Products Oxidation Products Gastrodin->Oxidation_Products Oxidation Sulfation_Products Sulfation Products Gastrodin->Sulfation_Products Sulfation Glucuronidation_Products Glucuronidation Products Gastrodin->Glucuronidation_Products Glucuronidation

Caption: Metabolic pathway of Parishin.

Experimental Workflow

The general workflow for the analysis of Parishin metabolites in a biological sample, such as plasma, involves sample preparation, LC-MS/MS analysis, and subsequent data processing.

Experimental_Workflow Start Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Experimental workflow for Parishin metabolite analysis.

Experimental Protocols

Sample Preparation

A simple and effective protein precipitation method is recommended for the extraction of Parishin and its metabolites from plasma samples.[3][4]

  • To 100 µL of plasma sample, add 300 µL of cold methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are based on a validated method for the simultaneous quantification of Gastrodin, Parishin A, Parishin B, Parishin C, and Parishin E.[3][5] For other metabolites, method development and optimization will be necessary.

Liquid Chromatography:

  • Column: Agilent Extend-C18 column (100mm × 2.1mm, 1.8 μm) or equivalent.[3]

  • Mobile Phase A: 0.05% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Gradient Program:

    • 0–2.0 min: 2% B

    • 2.0–5.0 min: 2% to 15% B

    • 5.0–7.0 min: 15% to 35% B[3]

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[3][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

Quantitative Data

The following table summarizes the MRM transitions and Lower Limits of Quantification (LLOQ) for key Parishin metabolites based on a published method.[3][5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)
Gastrodin285.1123.010
Parishin A573.2285.11.37
Parishin B441.1285.11.37
Parishin C425.1285.11.37
Parishin E557.2285.11.37

Note: The MRM transitions for other metabolites identified through hydrolysis, oxidation, sulfation, and glucuronidation need to be determined empirically. This typically involves infusion of authentic standards or analysis of high-resolution mass spectrometry data to identify characteristic precursor and product ions.

Method Development for Additional Metabolites

For the 14 metabolites identified by UHPLC/Q-TOF MS, a systematic approach is required to develop a quantitative LC-MS/MS method.[1][2]

  • Obtain or Synthesize Standards: If available, authentic standards for each metabolite should be procured.

  • Determine Precursor Ions: Infuse each standard into the mass spectrometer to determine the optimal precursor ion, which is typically [M-H]⁻ in negative mode.

  • Optimize Fragmentation: Perform product ion scans to identify the most intense and stable fragment ions. The collision energy should be optimized for each transition.

  • Develop Chromatographic Separation: Adjust the gradient elution program to ensure adequate separation of all metabolites from each other and from matrix components.

  • Validate the Method: The developed method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Conclusion

This application note provides a comprehensive overview and a detailed starting protocol for the LC-MS/MS analysis of Parishin and its metabolites. The provided methods and data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry, enabling further investigation into the pharmacokinetic profile of this important bioactive compound.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Parishin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Parishin derivatives and the investigation of their structure-activity relationships (SAR). Parishin, a polyphenolic glucoside, and its derivatives have garnered significant interest due to their diverse biological activities, including neuroprotective and anti-inflammatory effects. These protocols are intended to guide researchers in the chemical synthesis of novel Parishin analogs and in the evaluation of their biological activities to establish robust SAR.

Introduction to Parishin and its Derivatives

Parishin compounds are naturally occurring polyphenolic glucosides, primarily found in plants such as Gastrodia elata and Maclura tricuspidata.[1][2] Structurally, they consist of a central citric acid or a similar core esterified with one or more gastrodin (p-hydroxybenzyl alcohol glucoside) units. Known derivatives include Parishin A, B, C, and E, which differ in the number and linkage of the gastrodin moieties.[1][2]

Recent studies have highlighted the therapeutic potential of Parishin and its derivatives. For instance, Macluraparishin C has demonstrated neuroprotective effects against oxidative stress-induced neurodegeneration by activating the antioxidant/MAPK signaling pathway. Furthermore, Parishin has been shown to protect against sepsis-induced intestinal injury by modulating the ACSL4/p-Smad3/PGC-1α pathway.[3] These findings underscore the importance of synthesizing a variety of Parishin derivatives to explore their therapeutic potential and to understand the structural requirements for their biological activity.

Structure-Activity Relationship (SAR) Data

A critical aspect of drug development is understanding the relationship between the chemical structure of a compound and its biological activity. For Parishin derivatives, SAR studies aim to identify the key structural features responsible for their therapeutic effects. While comprehensive quantitative SAR data for a wide range of synthetic Parishin derivatives is still an emerging area of research, the following table provides representative data for the neuroprotective effects of various polyphenolic compounds, illustrating the type of data that would be generated in SAR studies of Parishin analogs.

Table 1: Representative Neuroprotective Activity of Polyphenolic Compounds

CompoundChemical ClassIn Vitro ModelEndpointIC50 / EC50 (µM)Reference
Resveratrol StilbenoidH2O2-induced SH-SY5Y cell deathCell Viability25.3[4]
Quercetin FlavonoidAβ-induced PC12 cell toxicityNeuroprotection15.8[4]
Curcumin Curcuminoid6-OHDA-induced neuronal apoptosisAnti-apoptotic5.2[5]
Epigallocatechin gallate (EGCG) Flavonoid (Catechin)MPP+-induced neurotoxicityAntioxidant12.5[6]
Apocynin Phenolic acidNADPH oxidase inhibitionAntioxidant10[7]

Note: This table presents example data for related polyphenolic compounds to illustrate the format and type of quantitative data sought in SAR studies of Parishin derivatives. Specific IC50/EC50 values for a series of synthetic Parishin analogs would be determined through the biological assays described in Section 4.

Experimental Protocols

General Protocol for the Synthesis of a Parishin Derivative (Illustrative Example)

The following is a representative protocol for the synthesis of a simplified Parishin derivative, specifically a benzyl glucopyranoside derivative, which serves as a core component of the Parishin structure. This protocol is adapted from established methods for the synthesis of similar polyphenolic glucosides and can be modified to generate a library of Parishin analogs.[3][8][9]

Objective: To synthesize a protected benzyl glucopyranoside derivative as a building block for more complex Parishin analogs.

Materials:

  • D-Glucose

  • Acetic anhydride

  • Pyridine

  • Hydrogen bromide in acetic acid

  • Benzyl alcohol

  • Silver(I) oxide (Ag₂O)

  • Toluensulfonyl chloride (TsCl)

  • Sodium hydride (NaH)

  • Appropriate solvents (e.g., dichloromethane, methanol, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Acetylation of D-Glucose:

    • Dissolve D-glucose in a mixture of acetic anhydride and pyridine.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction to obtain penta-O-acetyl-β-D-glucopyranose.

  • Formation of the Glycosyl Bromide:

    • Dissolve the acetylated glucose in dichloromethane.

    • Add hydrogen bromide in acetic acid and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction to yield the crude acetobromo-α-D-glucose.

  • Glycosylation with Benzyl Alcohol:

    • Dissolve the glycosyl bromide and benzyl alcohol in dichloromethane.

    • Add silver(I) oxide and stir the reaction in the dark.

    • After completion, filter the reaction mixture and purify by column chromatography to obtain benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

  • Selective Deprotection and Derivatization (Example for creating diversity):

    • The acetyl groups can be selectively removed and replaced with other functional groups or used for esterification with a citric acid core to build the Parishin scaffold. For instance, selective deacetylation at the 6-position can be achieved using specific enzymatic or chemical methods.

    • The free hydroxyl groups can then be reacted with a protected citric acid derivative using standard esterification conditions (e.g., DCC/DMAP) to form the core of the Parishin molecule.

  • Final Deprotection:

    • Remove all protecting groups (e.g., by catalytic hydrogenation for benzyl groups and base-catalyzed hydrolysis for acetyl groups) to yield the final Parishin derivative.

    • Purify the final compound by column chromatography or recrystallization.

Protocol for In Vitro Neuroprotection Assay

This protocol describes a common method to evaluate the neuroprotective effects of synthesized Parishin derivatives against oxidative stress-induced cell death in a neuronal cell line.

Objective: To determine the EC50 values of Parishin derivatives for their protective effect against hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • Synthesized Parishin derivatives dissolved in DMSO

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment with Parishin Derivatives:

    • Prepare serial dilutions of the synthesized Parishin derivatives in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the derivatives.

    • Incubate the cells for 24 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium at a predetermined toxic concentration (e.g., 100 µM).

    • Remove the medium containing the Parishin derivatives and add 100 µL of the H₂O₂ solution to each well (except for the control group).

    • Incubate the cells for another 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control group.

    • Plot the cell viability against the concentration of the Parishin derivative and determine the EC50 value (the concentration that provides 50% of the maximum protective effect).

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by Parishin derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis of Parishin Derivatives cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start Starting Materials (e.g., D-Glucose, Benzyl Alcohol) synthesis Multi-step Chemical Synthesis (Protection, Glycosylation, Esterification, Deprotection) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification treatment Treatment with Derivatives purification->treatment cell_culture Cell Culture (e.g., SH-SY5Y) cell_culture->treatment assay Biological Assay (e.g., Neuroprotection Assay) treatment->assay data_analysis Data Analysis (EC50/IC50 Determination) assay->data_analysis sar Structure-Activity Relationship Determination data_analysis->sar sar->synthesis Iterative Design and Synthesis

Caption: Experimental workflow for the synthesis and SAR studies of Parishin derivatives.

antioxidant_mapk_pathway ROS Oxidative Stress (e.g., H₂O₂) ASK1 ASK1 ROS->ASK1 MEK1_2 MEK1/2 ROS->MEK1_2 Parishin Parishin Derivative JNK JNK Parishin->JNK p38 p38 MAPK Parishin->p38 Nrf2 Nrf2 Activation Parishin->Nrf2 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis MKK3_6->p38 p38->Apoptosis ERK1_2 ERK1/2 MEK1_2->ERK1_2 Neuroprotection Neuroprotection (Cell Survival) ERK1_2->Neuroprotection Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS

Caption: Antioxidant/MAPK signaling pathway modulated by Parishin derivatives.

acsl4_smad_pathway Sepsis Sepsis/Inflammation ACSL4 ACSL4 Sepsis->ACSL4 TGFb TGF-β Sepsis->TGFb Parishin Parishin Parishin->ACSL4 PGC1a PGC-1α Parishin->PGC1a pSmad2_3 p-Smad2/3 ACSL4->pSmad2_3 promotes phosphorylation Ferroptosis Ferroptosis (Cell Death) ACSL4->Ferroptosis TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus PGC1a->pSmad2_3 inhibits Protection Intestinal Protection PGC1a->Protection Intestinal_Injury Intestinal Injury Ferroptosis->Intestinal_Injury

Caption: ACSL4/p-Smad3/PGC-1α signaling pathway in sepsis-induced intestinal injury.

References

Preparing Parishin Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishins are a group of phenolic glucosides isolated from the traditional Chinese medicine Gastrodia elata. Emerging research has highlighted their potential therapeutic effects, including neuroprotective, anti-inflammatory, and anti-cancer activities. This application note provides detailed protocols for the preparation, storage, and use of Parishin A, B, and C stock solutions in cell culture applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results.

Data Presentation

Physicochemical Properties and Solubility

Quantitative data for Parishin A, B, and C are summarized in the table below for easy reference and comparison. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Recommended SolventMaximum Stock Concentration in DMSO
Parishin A C₄₅H₅₆O₂₅996.9DMSO250 mg/mL (approx. 250 mM)[1]
Parishin B C₃₂H₄₀O₁₉728.65DMSO91 mg/mL (approx. 125 mM)[2]
Parishin C C₃₂H₄₀O₁₉728.65DMSO~100 mg/mL (approx. 137 mM)[3]

Note on DMSO Concentration in Cell Culture: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects[4]. However, it is always recommended to perform a vehicle control experiment to assess the impact of the solvent on the specific cell line being used.

Experimental Protocols

Materials and Reagents
  • Parishin A, B, or C powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Cell culture medium appropriate for the cell line of interest

  • Personal protective equipment (gloves, lab coat, safety glasses)

Preparation of Parishin Stock Solutions (100 mM)

This protocol describes the preparation of a 100 mM stock solution. Adjustments can be made based on the desired final concentration and the solubility of the specific Parishin compound.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet, to prevent contamination.

  • Weighing the Compound: Accurately weigh the required amount of Parishin powder. For example, to prepare 1 mL of a 100 mM Parishin A stock solution (MW: 996.9 g/mol ), weigh out 99.69 mg of Parishin A.

  • Dissolution:

    • Add the weighed Parishin powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution if necessary[5].

  • Sterilization (Optional but Recommended): While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. Be aware that this may lead to a slight loss of the compound due to binding to the filter membrane.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly in a tightly sealed vial, the powder form of Parishins can be stable for up to 3 years at -20°C[1][2]. Stock solutions in DMSO are generally stable for at least one month when stored at -20°C. However, for optimal results, it is recommended to prepare fresh solutions or use them within a short period.

Preparation of Working Solutions
  • Thawing the Stock Solution: Before use, thaw a single aliquot of the Parishin stock solution at room temperature.

  • Dilution:

    • Calculate the volume of the stock solution needed to achieve the desired final working concentration in your cell culture medium.

    • It is recommended to perform a serial dilution. First, dilute the high-concentration stock solution into a lower-concentration intermediate stock with cell culture medium.

    • Then, add the appropriate volume of the intermediate stock to the final culture volume to reach the desired working concentration. This helps to ensure accurate and homogenous mixing and minimizes the final DMSO concentration.

    • For example, to prepare a 100 µM working solution in 10 mL of medium from a 100 mM stock:

      • Prepare a 1:10 intermediate dilution by adding 10 µL of the 100 mM stock to 90 µL of sterile cell culture medium (resulting in a 10 mM intermediate stock).

      • Add 10 µL of the 10 mM intermediate stock to 10 mL of the final cell culture volume. This results in a final DMSO concentration of 0.01%.

  • Mixing and Application: Gently mix the medium containing the Parishin working solution before adding it to the cells.

Experimental Workflow for Assessing Parishin Activity

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Parishin Stock Solution in DMSO prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Parishin Working Solution prep_working->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate cell_viability Cell Viability Assay (e.g., MTT, CCK-8) incubate->cell_viability western_blot Western Blot for Signaling Proteins incubate->western_blot other_assays Other Functional Assays (e.g., Migration, Apoptosis) incubate->other_assays

Fig. 1: General experimental workflow for studying the effects of Parishins on cultured cells.

Signaling Pathways and Mechanisms of Action

Parishin A, B, and C have been shown to modulate distinct signaling pathways, which are crucial for their biological activities.

Parishin A: Inhibition of the PI3K/AKT/mTOR Pathway

Parishin A has demonstrated anti-cancer properties, particularly in oral squamous cell carcinoma, by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival.

parishin_a_pathway ParishinA Parishin A PI3K PI3K ParishinA->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth

Fig. 2: Parishin A inhibits the PI3K/AKT/mTOR signaling pathway.
Parishin B: Targeting the TRIB3-AKT1 Interaction

Parishin B has been identified as an inhibitor of breast cancer lung metastasis. Its mechanism involves binding to Tribbles homolog 3 (TRIB3) and disrupting its interaction with AKT1, a key protein in cell signaling pathways that promote cancer progression[1][6].

parishin_b_pathway ParishinB Parishin B TRIB3 TRIB3 ParishinB->TRIB3 Interaction TRIB3-AKT1 Interaction ParishinB->Interaction Blocks TRIB3->Interaction AKT1 AKT1 AKT1->Interaction Metastasis Cancer Cell Metastasis Interaction->Metastasis

Fig. 3: Parishin B blocks the interaction between TRIB3 and AKT1.
Parishin C: Neuroprotective Mechanisms

Parishin C has shown promise in the context of neurodegenerative diseases. Its neuroprotective effects are attributed to its ability to activate the Nrf2 signaling pathway, which plays a key role in the antioxidant defense system, and its modulation of amyloid protein aggregation[7][8].

parishin_c_pathway ParishinC Parishin C Nrf2 Nrf2 ParishinC->Nrf2 Activates Amyloid Amyloid Aggregation ParishinC->Amyloid Inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Amyloid->Neuroprotection

Fig. 4: Neuroprotective mechanisms of Parishin C.

Conclusion

This application note provides a comprehensive guide for the preparation and use of Parishin A, B, and C stock solutions in cell culture experiments. By following these detailed protocols and understanding the underlying mechanisms of action, researchers can effectively investigate the therapeutic potential of these promising natural compounds. Always refer to the specific product datasheet for any lot-specific information and handle all chemicals with appropriate safety precautions.

References

Application Notes and Protocols: Utilizing Parishin A and its Analogs in a Mouse Model of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Parishin A and its related compounds, such as Parishin C, in a preclinical mouse model of ischemic stroke. The protocols and data presented are compiled from published research and are intended to guide the design and execution of experiments aimed at evaluating the neuroprotective potential of these compounds.

Introduction

Ischemic stroke, characterized by the interruption of blood flow to the brain, triggers a complex cascade of events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal death.[1][2][3] Parishin A and its analogs, derived from the traditional Chinese medicine Gastrodia elata, have demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[1] These compounds are suggested to mitigate ischemic brain injury by activating antioxidant and anti-inflammatory signaling pathways.[1][4][5] This document outlines the administration of Parishin C in a rodent model of middle cerebral artery occlusion (MCAO) and provides detailed protocols for inducing ischemic stroke in mice and assessing neurological outcomes.

Quantitative Data Summary

The following tables summarize the quantitative data from a study investigating the effects of Parishin C (PaC) in a rat model of MCAO-induced cerebral ischemia.[1] While this data was generated in rats, it provides a valuable starting point for dose-ranging studies in mice.

Table 1: Effects of Parishin C on Neurological Deficit Scores and Brain Edema [1]

Treatment GroupDose (mg/kg/day, i.p.)Neurological Deficit Score (Mean ± SD)Brain Water Content (%) (Mean ± SD)
Sham-078.5 ± 0.8
MCAO-3.8 ± 0.582.3 ± 1.2
MCAO + Low Dose PaC252.5 ± 0.681.5 ± 1.1
MCAO + Medium Dose PaC501.8 ± 0.5**80.2 ± 1.0
MCAO + High Dose PaC1001.2 ± 0.4 79.1 ± 0.9**
MCAO + Edaravone31.1 ± 0.379.3 ± 0.8**

*P < 0.05, **P < 0.01, ***P < 0.001 vs. MCAO group. Data from a rat model.[1]

Table 2: Effects of Parishin C on Infarct Volume [1]

Treatment GroupDose (mg/kg)Infarct Volume (% of hemisphere) (Mean ± SD)
Sham-0
MCAO-45.2 ± 5.1
MCAO + High Dose PaC10022.5 ± 3.8
MCAO + Edaravone321.8 ± 3.5

***P < 0.001 vs. MCAO group. Data from a rat model.[1]

Table 3: Effects of Parishin C on Oxidative Stress Markers [1]

Treatment GroupDose (mg/kg)SOD Activity (U/mg protein) (Mean ± SD)Catalase Activity (U/mg protein) (Mean ± SD)GSH-Px Activity (U/mg protein) (Mean ± SD)MDA Content (nmol/mg protein) (Mean ± SD)
Sham-125.4 ± 10.285.2 ± 7.565.4 ± 5.82.1 ± 0.3
MCAO-68.2 ± 6.542.1 ± 4.832.1 ± 3.55.8 ± 0.7
MCAO + Low Dose PaC2582.5 ± 7.855.4 ± 5.141.2 ± 4.14.5 ± 0.5
MCAO + Medium Dose PaC5098.7 ± 8.9 68.7 ± 6.250.8 ± 5.2 3.2 ± 0.4
MCAO + High Dose PaC100115.1 ± 9.8 79.8 ± 7.160.1 ± 5.5 2.5 ± 0.3
MCAO + Edaravone3118.2 ± 10.1 81.5 ± 7.362.3 ± 5.7 2.3 ± 0.3

*P < 0.05, **P < 0.01, ***P < 0.001 vs. MCAO group. Data from a rat model.[1] SOD: Superoxide Dismutase, GSH-Px: Glutathione Peroxidase, MDA: Malondialdehyde.

Table 4: Effects of Parishin C on Pro-inflammatory Cytokines [1]

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein) (Mean ± SD)IL-6 (pg/mg protein) (Mean ± SD)IL-1β (pg/mg protein) (Mean ± SD)
Sham-25.4 ± 3.130.1 ± 3.515.2 ± 2.1
MCAO-85.2 ± 8.992.5 ± 9.855.4 ± 6.2
MCAO + Low Dose PaC2568.7 ± 7.275.4 ± 8.142.1 ± 5.1*
MCAO + Medium Dose PaC5052.1 ± 5.8 60.1 ± 6.830.8 ± 3.9**
MCAO + High Dose PaC10035.4 ± 4.2 42.3 ± 5.120.1 ± 2.8
MCAO + Edaravone332.1 ± 3.938.7 ± 4.5 18.2 ± 2.5

*P < 0.05, **P < 0.01, ***P < 0.001 vs. MCAO group. Data from a rat model.[1] TNF-α: Tumor Necrosis Factor-alpha, IL-6: Interleukin-6, IL-1β: Interleukin-1 beta.

Experimental Protocols

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

The intraluminal suture MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia in mice.[6][7][8][9][10]

Materials:

  • Male C57BL/6 mice (8-10 weeks old, 25-32 g)[11][12]

  • Anesthesia: Isoflurane (3% for induction, 1.5-2% for maintenance)[8][11][12]

  • Heating pad to maintain body temperature at 37°C[11]

  • Operating microscope

  • Surgical instruments (scissors, forceps)

  • 6-0 or 7-0 nylon monofilament with a silicon-coated tip[7][12][13]

  • Sutures (6-0 silk)[8]

  • Laser-Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane.[8][11][12] Place the animal in a supine position on a heating pad to maintain rectal temperature at 37°C.[11]

  • Surgical Incision: Make a midline neck incision.[8][11]

  • Vessel Isolation: Carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][8]

  • Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA.[7]

  • Arteriotomy: Make a small incision in the ECA.

  • Suture Insertion: Introduce the silicon-coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[7][8] A slight resistance will be felt. The insertion depth is typically 9-11 mm from the carotid bifurcation.

  • Occlusion Period: Maintain the suture in place for the desired occlusion period (e.g., 45-60 minutes for transient MCAO).[11][12]

  • Reperfusion: For transient MCAO, withdraw the filament to allow reperfusion.[8] For permanent MCAO, leave the filament in place.

  • Wound Closure: Close the neck incision with sutures.

  • Post-operative Care: Administer subcutaneous saline for hydration and provide pain relief as per institutional guidelines.[8][9] House the animals in a heated cage during recovery and provide easy access to food and water.[8][11][12]

Sham Operation: Perform the same surgical procedure, including insertion of the filament, but immediately withdraw it.[8][12]

Drug Administration

Based on the rat study, Parishin C was administered intraperitoneally (i.p.) for 21 consecutive days prior to MCAO induction.[1]

Protocol:

  • Prepare solutions of Parishin A or its analogs in a suitable vehicle (e.g., saline).

  • Administer the solution via i.p. injection daily for the duration of the pretreatment period.

  • The control group should receive vehicle-only injections.

Assessment of Neurological Deficits

Neurological function can be assessed using a modified neurological severity score (mNSS).[12] This is a composite score evaluating motor, sensory, balance, and reflex functions. Scoring is typically performed 24 hours after MCAO.

Example Scoring System (0-14 scale): [12]

  • Motor Tests (6 points):

    • Raising the mouse by the tail (flexion of forelimbs, 1 point; flexion of hindlimbs, 1 point)

    • Placing the mouse on the floor (circling behavior, 1 point)

  • Sensory Tests (2 points):

    • Placing and proprioceptive tests

  • Beam Balance Tests (6 points):

    • Ability to balance on beams of different widths

  • Reflexes and Abnormal Movements (4 points):

    • Pinna reflex, corneal reflex, startle reflex

A higher score indicates a more severe neurological deficit.

Measurement of Infarct Volume

Infarct volume is typically measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[11][13]

Protocol:

  • Euthanize the mouse and carefully remove the brain.

  • Slice the brain into 1-2 mm coronal sections.[11]

  • Incubate the sections in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 10-20 minutes.[11][13]

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area using image analysis software.

  • Calculate the total infarct volume, often corrected for edema.

Signaling Pathways and Visualizations

Parishin C has been shown to exert its neuroprotective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Nrf2 Signaling Pathway

Parishin C activates the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[4][5] Parishin C promotes the nuclear translocation of Nrf2, leading to the expression of downstream antioxidant enzymes.[4][5]

Nrf2_Pathway cluster_nucleus Parishin_A Parishin A / C Keap1 Keap1 Parishin_A->Keap1 promotes dissociation ROS Ischemic Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Nrf2_n Nrf2 Nrf2_n->ARE binds

Caption: Nrf2 signaling pathway activated by Parishin A/C.

MAPK Signaling Pathway

Macluraparishin C (MPC), another Parishin analog, has been shown to downregulate the protein expression of the MAPK cascade, including ERK, JNK, and p38, which are involved in apoptotic pathways triggered by oxidative stress.[14][15]

MAPK_Pathway cluster_mapk MPC Macluraparishin C (MPC) ERK ERK MPC->ERK inhibits JNK JNK MPC->JNK inhibits p38 p38 MPC->p38 inhibits Neuroprotection Neuroprotection MPC->Neuroprotection Ischemic_Stress Ischemic Stress (Oxidative Stress) MAPK_Cascade MAPK Cascade Ischemic_Stress->MAPK_Cascade MAPK_Cascade->ERK MAPK_Cascade->JNK MAPK_Cascade->p38 Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: MAPK signaling pathway modulated by Macluraparishin C.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating the efficacy of Parishin A or its analogs in a mouse model of ischemic stroke.

Experimental_Workflow Animal_Acclimation Animal Acclimation (Mice) Pretreatment Parishin A/C Pretreatment (e.g., 21 days, i.p.) Animal_Acclimation->Pretreatment MCAO_Surgery MCAO Surgery (Transient or Permanent) Pretreatment->MCAO_Surgery Post_Op_Care Post-operative Care and Monitoring MCAO_Surgery->Post_Op_Care Assessments Outcome Assessments (24h post-MCAO) Post_Op_Care->Assessments Neuro_Scores Neurological Scoring Assessments->Neuro_Scores Infarct_Volume Infarct Volume (TTC) Assessments->Infarct_Volume Biochemical_Assays Biochemical Assays (Oxidative Stress, Inflammation) Assessments->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Neuro_Scores->Data_Analysis Infarct_Volume->Data_Analysis Biochemical_Assays->Data_Analysis

References

Application Notes: Neuroprotective Potential of Parishin B in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Parishins are a class of phenolic compounds isolated from the traditional Chinese herbal medicine Gastrodia elata Blume, which has long been used for treating neurological disorders like headaches and dizziness.[1] While several members of the parishin family, notably Parishin C (PaC), have demonstrated significant neuroprotective effects against oxidative stress and inflammation, specific research on Parishin B in primary neuron cultures is limited.[2][3] These application notes provide a comprehensive framework for investigating the neuroprotective applications of Parishin B in primary neuron cultures. The methodologies and expected outcomes are extrapolated from studies on the closely related compounds Parishin C and Macluraparishin C (MPC).[2][4][5]

The primary mechanism of action for related parishin compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[2][4] These pathways are critical in protecting neurons from oxidative damage and apoptosis, which are key pathological features of many neurodegenerative diseases.[4][5] This document outlines detailed protocols for primary neuron culture, induction of neuronal stress, and subsequent analysis of Parishin B's protective effects.

Quantitative Data Summary from Related Parishin Compounds

The following tables summarize quantitative data from studies on Parishin C and Macluraparishin C, which can serve as a starting point for designing experiments with Parishin B.

Table 1: In Vitro Neuroprotective Effects of Parishin C (PaC)

ParameterCell TypeStressorPaC ConcentrationEffectReference
Cell Viability HT22 Hippocampal Neurons1 µg/mL LPS (24h)20 µMSignificant increase in viability[2]
LDH Release HT22 Hippocampal Neurons1 µg/mL LPS (24h)20 µMSignificant inhibition of LDH release[2]
ROS Levels HT22 Hippocampal NeuronsLPSNot specifiedInhibition of ROS and peroxides[2][3]
Toxicity HT22 Hippocampal NeuronsNone20 µMSignificant reduction in cell viability (cytotoxicity)[2]

Table 2: In Vitro Neuroprotective Effects of Macluraparishin C (MPC)

ParameterCell TypeStressorMPC ConcentrationEffectReference
Cell Viability SH-SY5Y CellsH₂O₂Concentration-dependentEnhanced cell survival[4]
LDH Release SH-SY5Y CellsH₂O₂Concentration-dependentReduced LDH release[4][5]
pERK Expression SH-SY5Y CellsH₂O₂Concentration-dependentDecreased phosphorylation[4]
pP38 Expression SH-SY5Y CellsH₂O₂Concentration-dependentDecreased phosphorylation[4]

Mechanism of Action: Key Signaling Pathways

Parishin compounds exert their neuroprotective effects primarily through the modulation of two key signaling pathways: the Nrf2 antioxidant response pathway and the MAPK stress-activated pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Parishin C has been shown to activate this pathway, thereby reducing oxidative damage and inflammation.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ParishinB Parishin B (or Oxidative Stress) Keap1_Nrf2 Keap1-Nrf2 Complex ParishinB->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Neuroprotection Neuroprotection Antioxidant_Proteins->Neuroprotection

Caption: Parishin B is hypothesized to promote Nrf2 nuclear translocation.

MAPK Signaling Pathway

The MAPK signaling cascade, including ERK, JNK, and p38, is critically involved in neuronal apoptosis and injury in response to stressors like oxidative stress.[4][6] Studies on Macluraparishin C demonstrate that it can suppress the phosphorylation of ERK and p38, thereby inhibiting pro-apoptotic signaling and reducing neuronal damage.[4]

MAPK_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) MAPK_Cascade MAPK Cascade (ERK, p38) Oxidative_Stress->MAPK_Cascade ParishinB Parishin B Phosphorylation Phosphorylation (p-ERK, p-p38) ParishinB->Phosphorylation Inhibits Neuroprotection Neuroprotection ParishinB->Neuroprotection MAPK_Cascade->Phosphorylation Activates Apoptosis Neuronal Injury & Apoptosis Phosphorylation->Apoptosis

Caption: Parishin B is hypothesized to inhibit MAPK phosphorylation.

Experimental Protocols

The following protocols provide a detailed guide for investigating the effects of Parishin B in primary neuron cultures.

General Experimental Workflow

Experimental_Workflow cluster_assays Outcome Assessments A 1. Prepare Primary Neuron Cultures (e.g., from E18 mouse cortex/hippocampus) B 2. Culture Maturation (7-10 days in vitro) A->B C 3. Pre-treatment (Various concentrations of Parishin B for 2-24h) B->C D 4. Induce Neuronal Stress (e.g., H₂O₂ or LPS for a defined period) C->D E 5. Post-treatment Incubation D->E F 6. Assess Outcomes E->F Assay1 Cell Viability (MTT/Resazurin Assay) F->Assay1 Assay2 Cytotoxicity (LDH Assay) F->Assay2 Assay3 Western Blot (Nrf2, p-ERK, p-p38) F->Assay3 Assay4 Immunofluorescence (MAP2, NeuN) F->Assay4

Caption: General workflow for testing Parishin B in primary neurons.

Protocol 1: Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary neurons from embryonic rodents.[7][8][9]

Materials:

  • Timed-pregnant mouse (E16-E18) or rat (E18-E20)

  • Culture plates/coverslips coated with Poly-D-Lysine (0.1 mg/mL)[10]

  • Dissection medium: Hibernate-E or Neurobasal medium[11]

  • Digestion solution: Papain (20 units/mL) in a calcium-free buffer[11][12]

  • Plating medium: Neurobasal Plus Medium supplemented with B-27 Plus Supplement and GlutaMAX[11][13]

  • Sterile dissection tools, conical tubes, and cell strainers

Procedure:

  • Coating: Coat culture vessels with Poly-D-Lysine solution for at least 2 hours at 37°C (or overnight at 4°C), then wash three times with sterile distilled water and allow to dry completely.[13][14]

  • Dissection: Euthanize the pregnant dam according to approved institutional guidelines. Dissect the embryonic brains in ice-cold dissection medium. Carefully remove the meninges from the cerebral cortices.

  • Digestion: Transfer the cortical tissue to a tube containing the papain digestion solution. Incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.[11][12]

  • Dissociation: Stop the digestion by adding medium containing a trypsin inhibitor or serum. Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.

  • Plating: Filter the cell suspension through a 40-70 µm cell strainer to remove clumps.[15] Determine cell density and viability using a hemocytometer and Trypan Blue.

  • Culture: Seed the neurons onto the pre-coated plates at a density of 1.5-3.0 x 10⁵ cells/cm². Culture the neurons in a humidified incubator at 37°C with 5% CO₂.

  • Maintenance: After 3-4 days in vitro (DIV), perform a half-medium change. Repeat every 3-4 days thereafter. Experiments are typically performed between DIV 7 and DIV 14.[16]

Protocol 2: Induction of Oxidative Stress

Materials:

  • Mature primary neuron cultures (DIV 7-14)

  • Parishin B stock solution (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂) or Lipopolysaccharide (LPS)

  • Culture medium

Procedure:

  • Pre-treatment: Prepare working concentrations of Parishin B in pre-warmed culture medium. Based on data from related compounds, a starting range of 1-40 µM is recommended.[2][17] Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.[15]

  • Remove the existing medium from the neuron cultures and replace it with the Parishin B-containing medium. Include a vehicle control (DMSO only).

  • Incubate for a pre-determined time (e.g., 2, 12, or 24 hours).

  • Stress Induction:

    • For H₂O₂ Stress: Add H₂O₂ directly to the medium to a final concentration of 50-200 µM.[4][18]

    • For LPS-induced Stress: Add LPS directly to the medium to a final concentration of 1 µg/mL.[2]

  • Incubate for the desired stress duration (e.g., H₂O₂ for 6-24 hours, LPS for 24 hours).

Protocol 3: Assessment of Neuroprotection

A. Cell Viability (MTT or Resazurin Assay)

  • After the stress incubation period, remove the medium.

  • Add fresh medium containing MTT (0.5 mg/mL) or Resazurin (10 µg/mL).

  • Incubate for 2-4 hours at 37°C until a color change is apparent.

  • For MTT, solubilize the formazan crystals with DMSO or a solubilization buffer.

  • Read the absorbance on a plate reader (MTT: ~570 nm; Resazurin: 570 nm excitation / 600 nm emission).

  • Express viability as a percentage relative to the untreated control group.

B. Cytotoxicity (Lactate Dehydrogenase - LDH Assay)

  • After the stress incubation period, carefully collect a sample of the culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • The assay measures the amount of LDH released from damaged cells into the medium.

  • Read the absorbance on a plate reader.

  • Express cytotoxicity as a percentage of the positive control (cells lysed completely).

Protocol 4: Western Blot for Signaling Proteins

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer system, and PVDF membranes

  • Primary antibodies (e.g., anti-Nrf2, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Image the resulting bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (β-actin) and normalize phosphorylated proteins to their total protein counterparts.

References

Determining the Effective Concentration of Parishin C In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin C, a phenolic glucoside isolated from the traditional Chinese medicinal herb Gastrodia elata, has garnered significant interest for its potential therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory effects.[1][2] Determining the precise effective concentration of Parishin C in vitro is a critical first step in preclinical research and drug development. This document provides detailed application notes and standardized protocols for assessing the effective concentration of Parishin C in relevant cell-based assays. The methodologies outlined herein focus on evaluating its impact on cell viability, cytotoxicity, and its mechanism of action through the Nrf2 signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of Parishin C in vitro, based on studies using HT22 hippocampal neurons and BV2 microglia cell lines.

Table 1: Effect of Parishin C on Cell Viability and Cytotoxicity in LPS-Stimulated HT22 Cells

Concentration (µM)Cell Viability (% of Control)LDH Release (% of Control)
0 (LPS only)~60%Increased
1IncreasedDecreased
5Increased (more significant)Decreased (more significant)
10Increased (most significant)Decreased (most significant)
20Significantly ReducedNot Recommended

Data adapted from a study on LPS-stimulated HT22 cells.[1]

Table 2: Effect of Parishin C on Oxidative Stress Markers in LPS-Stimulated HT22 Cells

Concentration (µM)Reactive Oxygen Species (ROS) LevelsSuperoxide Anion LevelsSOD Activity
0 (LPS only)IncreasedIncreasedDecreased
1DecreasedDecreasedIncreased
5Decreased (more significant)Decreased (more significant)Increased (more significant)
10Decreased (most significant)Decreased (most significant)Increased (most significant)

Data adapted from a study on LPS-stimulated HT22 cells.[1]

Table 3: Effect of Parishin C on the Nrf2 Signaling Pathway in LPS-Stimulated HT22 Cells

Concentration (µM)Nrf2 Nuclear TranslocationHO-1 mRNA ExpressionNQO1 mRNA Expression
0 (LPS only)BaselineBaselineBaseline
1IncreasedIncreasedIncreased
5Increased (more significant)Increased (more significant)Increased (more significant)
10Increased (most significant)Increased (most significant)Increased (most significant)

Data adapted from a study on LPS-stimulated HT22 cells.[1]

Table 4: Effect of Parishin C on Pro-inflammatory Cytokines in LPS-Stimulated BV2 Cells

Concentration (µM)IL-6 mRNA ExpressionIL-1β mRNA ExpressionTNF-α mRNA Expression
0 (LPS only)IncreasedIncreasedIncreased
1DecreasedDecreasedDecreased
5Decreased (more significant)Decreased (more significant)Decreased (more significant)
10Decreased (most significant)Decreased (most significant)Decreased (most significant)

Data adapted from a study on LPS-stimulated BV2 cells co-cultured with HT22 cells.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines: HT22 (murine hippocampal neuronal cells) and BV2 (murine microglial cells).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Parishin C Preparation: Dissolve Parishin C in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Induction of Stress: For neuroinflammation and oxidative stress models, stimulate cells with an appropriate concentration of lipopolysaccharide (LPS), for example, 1 µg/mL for 24 hours, prior to or concurrently with Parishin C treatment.[1]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

    • Treat the cells with various concentrations of Parishin C and/or LPS for the desired duration (e.g., 24 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium.

    • Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

  • Materials:

    • LDH cytotoxicity assay kit

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and treat as described for the MTT assay.

    • After the treatment period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials:

    • DCFH-DA probe

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • Fluorescence microscope or microplate reader

  • Protocol:

    • Seed cells in a suitable format (e.g., 24-well plate or 96-well black plate) and treat as required.

    • After treatment, wash the cells with warm PBS or HBSS.

    • Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium or PBS) and incubate for 20-30 minutes at 37°C in the dark.

    • Wash the cells again with PBS or HBSS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.

    • Quantify the fluorescence intensity relative to the control group.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Materials:

    • ELISA kits for the specific cytokines (e.g., TNF-α, IL-6)

    • Cell culture supernatant from treated cells

    • Microplate reader

  • Protocol:

    • Collect the cell culture supernatant from treated cells.

    • Perform the ELISA according to the manufacturer's protocol for the specific kit. This generally involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatant).

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of Nrf2 Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the Nrf2 signaling pathway (e.g., Nrf2, Keap1, HO-1, NQO1).

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific for Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • After treatment, wash cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and detect the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to the loading control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Determining Effective Concentration of Parishin C cluster_assays Perform In Vitro Assays prep Prepare Parishin C Stock Solution culture Seed and Culture Cells (e.g., HT22, BV2) prep->culture treat Treat Cells with Parishin C +/- Inducer (e.g., LPS) culture->treat viability Cell Viability (MTT) treat->viability cytotoxicity Cytotoxicity (LDH) treat->cytotoxicity ros Oxidative Stress (DCFH-DA, SOD) treat->ros inflammation Inflammation (ELISA for Cytokines) treat->inflammation western Mechanism (Western Blot for Nrf2 Pathway) treat->western analysis Data Analysis and Determination of Effective Concentration viability->analysis cytotoxicity->analysis ros->analysis inflammation->analysis western->analysis G cluster_pathway Parishin C and the Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ParishinC Parishin C Keap1 Keap1 ParishinC->Keap1 promotes dissociation ROS Oxidative Stress (e.g., from LPS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 binding Ub Ubiquitination & Degradation Nrf2->Ub leads to Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Genes->ROS reduces Inflammation Inflammation Antioxidant_Genes->Inflammation inhibits

References

Application Notes and Protocols for Testing Parishin Bioactivity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview of established animal models and experimental protocols for evaluating the bioactivity of Parishin and its derivatives. The primary therapeutic areas investigated include neuroprotection, anti-inflammatory, and antioxidant effects.

Neuroprotective Effects of Parishin C in a Rat Model of Cerebral Ischemia

This model is designed to assess the neuroprotective capabilities of Parishin C against brain injury induced by ischemic events.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Data Presentation: Neuroprotective Effects of Parishin C

GroupNeurological Deficit Score (Mean ± SD)Brain Water Content (%) (Mean ± SD)TNF-α (pg/mg protein) (Mean ± SD)IL-6 (pg/mg protein) (Mean ± SD)IL-1β (pg/mg protein) (Mean ± SD)SOD (U/mg protein) (Mean ± SD)CAT (U/mg protein) (Mean ± SD)GSH-Px (U/mg protein) (Mean ± SD)MDA (nmol/mg protein) (Mean ± SD)
Sham0.5 ± 0.278.5 ± 1.2Lower than MCAOLower than MCAOLower than MCAOHigher than MCAOHigher than MCAOHigher than MCAOLower than MCAO
MCAO4.2 ± 0.582.5 ± 1.5Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased
MCAO + Eda (3 mg/kg)1.8 ± 0.479.8 ± 1.3DecreasedDecreasedDecreasedIncreasedIncreasedIncreasedDecreased
MCAO + LPar (25 mg/kg)3.5 ± 0.681.5 ± 1.4Dose-dependentlyDose-dependentlyDose-dependentlyDose-dependentlyDose-dependentlyDose-dependentlyDose-dependently
MCAO + MPar (50 mg/kg)2.8 ± 0.580.7 ± 1.3DecreasedDecreasedDecreasedIncreasedIncreasedIncreasedDecreased
MCAO + HPar (100 mg/kg)2.1 ± 0.479.9 ± 1.2DecreasedDecreasedDecreasedIncreasedIncreasedIncreasedDecreased

Data summarized from a study by Wang et al., 2021.[1] Eda: Edaravone (positive control); LPar, MPar, HPar: Low, Medium, and High dose Parishin C.

Experimental Protocol: MCAO Rat Model
  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g).

    • House animals under standard laboratory conditions with free access to food and water.[2]

    • Acclimatize animals for at least one week before the experiment.

    • All animal procedures must be approved by the institutional Animal Research Ethics Committee.[1]

  • Grouping and Administration:

    • Randomly divide rats into the following groups (n=8 per group): Sham, MCAO, MCAO + Edaravone (positive control), and MCAO + Parishin C (various doses).[1]

    • Administer Parishin C (25, 50, and 100 mg/kg/day) or Edaravone (3 mg/kg) intraperitoneally for a specified number of days before MCAO surgery.[1]

  • Surgical Procedure (MCAO):

    • Anesthetize the rat (e.g., with 4% isoflurane).

    • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal part of the ECA.

    • Insert a nylon monofilament (e.g., 4-0) coated with poly-L-lysine from the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

    • In the Sham group, perform the same surgical procedure without occluding the MCA.

  • Post-operative Care:

    • Monitor the animals for recovery from anesthesia.

    • Provide post-operative analgesia as required.

    • Ensure easy access to food and water.

  • Neurological Deficit Scoring:

    • At 24 hours post-MCAO, evaluate neurological deficits using a 5-point scale:

      • 0: No neurological deficit.

      • 1: Failure to extend the contralateral forepaw fully.

      • 2: Circling to the contralateral side.

      • 3: Falling to the contralateral side.

      • 4: No spontaneous walking with a depressed level of consciousness.

      • 5: Death.

  • Brain Water Content Measurement:

    • After neurological scoring, euthanize the animals.

    • Remove the brain and separate the ischemic hemisphere.

    • Weigh the tissue immediately to get the wet weight.

    • Dry the tissue in an oven at 100°C for 24 hours and weigh again to get the dry weight.

    • Calculate brain water content: [(Wet weight - Dry weight) / Wet weight] x 100%.

  • Biochemical Analysis:

    • Homogenize brain tissue from the ischemic hemisphere.

    • Use ELISA kits to measure the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and NF-κB.[1]

    • Use appropriate assay kits to measure the activity of antioxidant enzymes (SOD, CAT, GSH-Px) and the level of malondialdehyde (MDA).[1]

Signaling Pathway and Workflow Diagrams

G MCAO Cerebral Ischemia (MCAO) OxidativeStress Oxidative Stress (Increased ROS, MDA) MCAO->OxidativeStress induces Inflammation Inflammation (Increased TNF-α, IL-6, IL-1β, NF-κB) MCAO->Inflammation induces NeuronalInjury Neuronal Injury & Brain Edema OxidativeStress->NeuronalInjury Inflammation->NeuronalInjury ParishinC Parishin C ParishinC->OxidativeStress inhibits ParishinC->Inflammation inhibits AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH-Px) ParishinC->AntioxidantEnzymes upregulates Neuroprotection Neuroprotection ParishinC->Neuroprotection promotes AntioxidantEnzymes->OxidativeStress reduces

Caption: Parishin C's neuroprotective mechanism in cerebral ischemia.

G Start Animal Acclimatization Grouping Random Grouping & Drug Administration Start->Grouping MCAO MCAO Surgery Grouping->MCAO Evaluation Neurological & Behavioral Evaluation (24h post-op) MCAO->Evaluation Euthanasia Euthanasia & Tissue Collection Evaluation->Euthanasia Analysis Biochemical Analysis (ELISA, Assays) Euthanasia->Analysis

Caption: Experimental workflow for the MCAO rat model.

Antidepressant Effects of Parishin C in a Mouse Model of Depression

This model evaluates the potential of Parishin C to alleviate depression-like behaviors induced by chronic stress.

Animal Model: Chronic Social Defeat Stress (CSDS) in Mice

Data Presentation: Antidepressant-like Effects of Parishin C

GroupSocial Interaction RatioSucrose Preference (%)Immobility Time (s) in TSTImmobility Time (s) in FSTSerum Corticosterone (ng/mL)Hippocampal 5-HT (ng/mg protein)Hippocampal DA (ng/mg protein)Hippocampal NE (ng/mg protein)
Control> 1.0HighLowLowNormalNormalNormalNormal
CSDS< 1.0Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedDecreasedDecreasedDecreased
CSDS + Fluoxetine (10 mg/kg)IncreasedIncreasedDecreasedDecreasedDecreasedIncreasedIncreasedIncreased
CSDS + Par (4 mg/kg)IncreasedIncreasedDecreasedDecreasedDecreasedIncreasedIncreasedIncreased
CSDS + Par (8 mg/kg)Significantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased

Data summarized from a study by Li et al., 2024.[3] TST: Tail Suspension Test; FST: Forced Swim Test; 5-HT: Serotonin; DA: Dopamine; NE: Norepinephrine.

Experimental Protocol: CSDS Mouse Model
  • Animal Preparation:

    • Use male C57BL/6 mice as experimental subjects and CD-1 mice as aggressors.

    • House C57BL/6 mice individually and CD-1 mice in groups.

    • Screen CD-1 mice for aggressive behavior before the experiment.

  • CSDS Procedure (10 days):

    • Each day, place a C57BL/6 mouse into the home cage of an unfamiliar aggressive CD-1 mouse for 5-10 minutes of physical defeat.

    • After the physical interaction, house the C57BL/6 mouse in the same cage but separated by a perforated plexiglass divider to allow for sensory contact for the remainder of the 24-hour period.

    • Repeat this process for 10 consecutive days, exposing the C57BL/6 mouse to a new aggressor each day.

    • Control mice are housed in pairs in a similar cage setup and are handled daily without exposure to an aggressor.

  • Grouping and Administration:

    • After the 10-day stress period, separate mice into "susceptible" and "resilient" populations based on a social interaction test.

    • Use the susceptible mice for subsequent experiments.

    • Randomly assign susceptible mice to groups: Vehicle control, Fluoxetine (positive control), and Parishin C (4 and 8 mg/kg).

    • Administer treatments orally once daily for a specified period (e.g., 2-3 weeks).

  • Behavioral Testing:

    • Social Interaction Test (SIT): A two-phase test. In the first phase, the mouse explores a chamber with an empty wire-mesh cage. In the second phase, an unfamiliar CD-1 mouse is placed in the cage. The time spent in the interaction zone is recorded. A social interaction ratio is calculated (time in interaction zone with aggressor / time in interaction zone without aggressor).

    • Sucrose Preference Test (SPT): Mice are habituated to two bottles, one with water and one with a 1% sucrose solution. After a period of food and water deprivation, the consumption of water and sucrose solution is measured over 24 hours. Preference is calculated as (sucrose consumed / total liquid consumed) x 100%.

    • Tail Suspension Test (TST): Mice are suspended by their tails with adhesive tape for 6 minutes. The duration of immobility is recorded.

    • Forced Swim Test (FST): Mice are placed in a cylinder of water for 6 minutes. The duration of immobility during the last 4 minutes is recorded.

  • Biochemical and Molecular Analysis:

    • Collect blood samples to measure serum corticosterone levels by ELISA.[3]

    • Euthanize the mice and dissect the hippocampus and prefrontal cortex.

    • Measure neurotransmitter levels (5-HT, DA, NE) using HPLC or ELISA.[3]

    • Perform Western blotting to assess the protein expression of NLRP3, ASC, and caspase-1.[3]

    • Use immunofluorescence to assess microglial activation (Iba1).[3]

Signaling Pathway and Workflow Diagrams

G CSDS Chronic Social Defeat Stress (CSDS) HPA_Axis HPA Axis Dysregulation (Increased Corticosterone) CSDS->HPA_Axis Neurotransmitters Neurotransmitter Imbalance (Decreased 5-HT, DA, NE) CSDS->Neurotransmitters Neuroinflammation Neuroinflammation (Microglial Activation, NLRP3 Inflammasome) CSDS->Neuroinflammation Depression Depression-like Behaviors HPA_Axis->Depression Neurotransmitters->Depression Neuroinflammation->Depression ParishinC Parishin C ParishinC->HPA_Axis normalizes ParishinC->Neurotransmitters normalizes ParishinC->Neuroinflammation inhibits Antidepressant Antidepressant Effects ParishinC->Antidepressant produces

Caption: Parishin C's antidepressant mechanism in the CSDS model.

G Start CSDS Procedure (10 days) Screening Social Interaction Test (Screening for Susceptibility) Start->Screening Grouping Grouping & Daily Drug Administration Screening->Grouping Behavior Behavioral Testing (SIT, SPT, TST, FST) Grouping->Behavior Euthanasia Euthanasia & Tissue/Blood Collection Behavior->Euthanasia Analysis Biochemical & Molecular Analysis Euthanasia->Analysis

Caption: Experimental workflow for the CSDS mouse model.

Neuroprotective Effects of Parishin A in a Mouse Model of Alzheimer's Disease

This model is used to investigate the potential of Parishin A to mitigate cognitive decline and pathological features associated with Alzheimer's disease.

Animal Model: Aβ1–42-Induced Mouse Model

Data Presentation: Effects of Parishin A on Inflammatory Cytokines

GroupIL-4 mRNA Expression (Relative to Control)TNF-α mRNA Expression (Relative to Control)IL-6 mRNA Expression (Relative to Control)
Control1.01.01.0
Aβ1–42Significantly DecreasedSignificantly IncreasedSignificantly Increased
Aβ1–42 + PAIncreased towards controlDecreased towards controlDecreased towards control

Data summarized from a study by Chen et al., 2025.[2] PA: Parishin A.

Experimental Protocol: Aβ1–42-Induced Mouse Model
  • Animal Preparation:

    • Use male C57BL/6 mice (25-30g).[2]

    • House animals under standard laboratory conditions.[2]

  • Aβ1–42 Preparation and Injection:

    • Prepare aggregated Aβ1–42 by dissolving the peptide in sterile saline and incubating at 37°C for several days.

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Inject Aβ1–42 (e.g., 5 μg in 2 μL) bilaterally into the hippocampus.

    • The control group receives a vehicle injection.

  • Grouping and Administration:

    • Following the injection, randomly group the animals.

    • Administer Parishin A (e.g., via oral gavage) daily for a specified duration.

  • Behavioral Testing (e.g., Morris Water Maze):

    • Acquisition Phase: Train mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency and path length.

    • Probe Trial: Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.

  • Tissue Collection and Analysis:

    • Euthanize the mice and perfuse with saline.

    • Dissect the brain, specifically the hippocampus.

    • qRT-PCR: Measure the mRNA levels of inflammatory cytokines (e.g., IL-4, TNF-α, IL-6).[2]

    • Western Blot: Analyze the protein levels of synaptic markers (e.g., SYP, PSD95) and proteins involved in APP processing and autophagy (e.g., PS1, APP, BACE1).[2]

Signaling Pathway Diagram

G Abeta Aβ₁₋₄₂ Accumulation Autophagy Impaired Autophagy Abeta->Autophagy Neuroinflammation Neuroinflammation (Altered Cytokines) Abeta->Neuroinflammation PS1 PS1 Accumulation Autophagy->PS1 CognitiveDecline Cognitive Decline PS1->CognitiveDecline Neuroinflammation->CognitiveDecline ParishinA Parishin A ParishinA->Neuroinflammation modulates PS1Autophagy PS1 Autophagy ParishinA->PS1Autophagy promotes CognitiveImprovement Cognitive Improvement ParishinA->CognitiveImprovement leads to PS1Autophagy->PS1 reduces

Caption: Parishin A's mechanism in an Alzheimer's disease model.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Parishin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A is a phenolic glycoside that has demonstrated potential antioxidant properties. This document provides detailed protocols for assessing the antioxidant capacity of Parishin A using common in vitro chemical and cell-based assays. These assays are crucial for elucidating its mechanism of action and potential therapeutic applications in conditions associated with oxidative stress. The provided protocols for 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Cellular Antioxidant Activity (CAA) assays are standard methods that can be adapted for the specific analysis of Parishin A.

Data Presentation

The antioxidant capacity of Parishin A can be quantified and compared with standard antioxidants. The following tables are structured to present such comparative data.

Note: Specific experimental values for Parishin A were not available in the cited literature. The tables below are templates for data presentation upon experimental determination.

Table 1: In Vitro Radical Scavenging Activity of Parishin A

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
Parishin AData to be determinedData to be determined
Ascorbic Acid (Standard)Insert literature/experimental valueInsert literature/experimental value
Trolox (Standard)Insert literature/experimental valueInsert literature/experimental value

Table 2: Cellular Antioxidant Activity of Parishin A

CompoundConcentration (µM)Inhibition of Peroxyl Radical Formation (%)
Parishin Ae.g., 10Data to be determined
e.g., 25Data to be determined
e.g., 50Data to be determined
Quercetin (Standard)e.g., 10Insert literature/experimental value

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • Parishin A

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to protect it from light.

  • Preparation of Test Samples: Dissolve Parishin A in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of Parishin A or the standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Parishin A.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Materials:

  • Parishin A

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of Parishin A and the standard antioxidant in ethanol or PBS.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of Parishin A or the standard to the wells.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of Parishin A.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells subjected to oxidative stress.

Materials:

  • Parishin A

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a positive control)

  • Black 96-well microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in the appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the HepG2 cells into a black 96-well microplate at a density of 6 x 10^4 cells/well and allow them to attach and grow for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of Parishin A or quercetin dissolved in treatment medium for 1 hour.

  • Loading with DCFH-DA:

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.

    • Incubate for 1 hour in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the AUC for the sample-treated cells and ∫CA is the AUC for the control (AAPH only) cells.

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway of Parishins

Parishin A and its analogues, such as Parishin C, are known to exert their antioxidant effects through the modulation of key signaling pathways. One of the primary mechanisms involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Parishins can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

G cluster_nucleus ParishinA Parishin A Keap1 Keap1 ParishinA->Keap1 promotes dissociation OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 inhibition Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes activates transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Nrf2-ARE signaling pathway activated by Parishin A.

Experimental Workflow for Assessing Antioxidant Capacity

The overall process for evaluating the antioxidant capacity of Parishin A involves a series of sequential steps, from sample preparation to data analysis, encompassing both chemical and cell-based assays.

G start Start: Obtain Parishin A prep Prepare Stock & Working Solutions start->prep assays Perform Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts caa Cellular Antioxidant Assay assays->caa data_collection Data Collection (Absorbance/Fluorescence) dpph->data_collection abts->data_collection caa->data_collection analysis Data Analysis (% Inhibition, IC50, CAA units) data_collection->analysis table Tabulate Quantitative Data analysis->table report Generate Report & Application Notes table->report

Caption: Experimental workflow for antioxidant assessment.

Troubleshooting & Optimization

Technical Support Center: Enhancing Parishin A Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with Parishin A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Parishin A and why is its aqueous solubility a concern?

Parishin A is a polyphenolic glucoside found in plants like Gastrodia elata[1][2]. It has garnered significant interest for its potential therapeutic properties, including anti-cancer and neuroprotective effects[3][4]. However, like many complex natural products, Parishin A has poor water solubility, which can significantly hinder its use in biological assays and limit its bioavailability for in vivo studies. Achieving adequate dissolution in aqueous buffers is crucial for accurate experimental results and effective therapeutic action.

Q2: What are the primary methods for improving the solubility of Parishin A?

Several techniques can be employed to enhance the solubility of poorly soluble compounds like Parishin A. These methods can be broadly categorized as physical and chemical modifications[5]. Common approaches include:

  • Co-solvency: Blending the aqueous solution with a water-miscible organic solvent to reduce the interfacial tension between the solute and the solvent[6].

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in water[5][7].

  • Inclusion Complexation: Using host molecules like cyclodextrins to form complexes where the hydrophobic Parishin A molecule is encapsulated within the cyclodextrin's cavity, rendering it more water-soluble[8][9].

  • Nanoparticle Formulations: Reducing the particle size to the nanometer scale, which increases the surface area-to-volume ratio and can improve dissolution rates and saturation solubility[10][11].

Troubleshooting Guide

Problem: My Parishin A is precipitating out of my aqueous experimental buffer.

Possible Cause Troubleshooting Steps
Concentration is too high The concentration of Parishin A exceeds its saturation solubility in your specific buffer. Solution: Decrease the final concentration of Parishin A. If a higher concentration is necessary, explore the solubility enhancement techniques detailed below.
Inadequate Dissolution of Stock The initial stock solution was not fully dissolved or has crashed out upon dilution. Solution: Ensure your stock solution (typically in an organic solvent like DMSO) is clear before diluting it into the aqueous buffer. Add the stock solution to the buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Buffer Composition/pH The pH or ionic strength of your buffer is not optimal for Parishin A solubility. Solution: Attempt to adjust the pH of your buffer. For phenolic compounds, increasing the pH to deprotonate hydroxyl groups can sometimes improve solubility[12]. However, this must be compatible with your experimental system.
Temperature Effects Solubility can be temperature-dependent. Solution: Gently warming the solution may help dissolve the compound. However, be cautious of potential degradation of Parishin A at elevated temperatures. Always check for stability.

Data Summary: Solubility Enhancement Techniques

The following table summarizes common techniques applicable to improving Parishin A solubility.

TechniqueDescriptionAdvantagesConsiderations
Co-solvency Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous solution[6].Simple, fast, and effective for preparing stock solutions.The organic solvent may interfere with biological assays or cause toxicity in cell culture or in vivo models.
pH Adjustment Altering the pH to ionize the drug, increasing its affinity for water[7].Can be a simple and cost-effective method.Requires the compound to have ionizable groups. The required pH may not be compatible with the experimental system's stability or biological relevance.
Surfactants Using agents like Polysorbate 80 (Tween 80) or Poloxamers to form micelles that solubilize the drug[7].Can significantly increase apparent solubility.Surfactants can have their own biological effects and may interfere with certain assays. Potential for cytotoxicity at higher concentrations.
Cyclodextrin Complexation Encapsulating Parishin A within a cyclodextrin molecule (e.g., HP-β-CD, RAMEB) to form a water-soluble inclusion complex[8][13].Generally considered biocompatible and can significantly enhance solubility and bioavailability[9].Requires specific formulation steps. The complexation efficiency depends on the fit between the drug and the cyclodextrin cavity.
Nanoparticle Formulation Converting the drug into nanoparticles (e.g., nanosuspensions, polymeric nanoparticles)[11].Increases surface area for faster dissolution; can improve bioavailability and allow for targeted delivery[14].Requires specialized equipment and formulation expertise. Characterization of nanoparticles (size, charge, stability) is critical.

Experimental Protocols

Protocol 1: Preparation of Parishin A Solution using a Co-solvent

This protocol is suitable for preparing solutions for in vitro experiments where a small amount of an organic solvent is tolerable.

  • Weighing: Accurately weigh the desired amount of Parishin A powder.

  • Stock Solution Preparation: Dissolve the Parishin A in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 50-100 mM). Ensure the powder is completely dissolved by vortexing or brief sonication.

  • Working Solution Preparation: To prepare the final working solution, perform a serial dilution. Slowly add the DMSO stock solution dropwise into your aqueous buffer while vortexing vigorously.

  • Final Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to minimize solvent-induced artifacts in biological systems.

  • Verification: Visually inspect the final solution for any signs of precipitation. If the solution is hazy, the solubility limit has been exceeded.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method creates an inclusion complex to improve solubility, which is often suitable for both in vitro and in vivo applications.

  • Molar Ratio Selection: Start with a 1:1 or 1:2 molar ratio of Parishin A to HP-β-CD.

  • HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD by dissolving it in your desired buffer or purified water.

  • Complexation (Kneading Method): a. Place the weighed Parishin A and HP-β-CD powders in a mortar. b. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste. c. Knead the paste thoroughly for 30-45 minutes. d. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated. e. The resulting solid powder is the Parishin A-HP-β-CD complex, which should be more readily soluble in your aqueous buffer.

  • Dissolution: Dissolve the prepared complex in the aqueous buffer. The dissolution should be significantly improved compared to the free drug.

Protocol 3: Preparation of a Parishin A Nanosuspension by Precipitation

This is an advanced technique to formulate Parishin A as nanoparticles.

  • Organic Phase: Dissolve Parishin A in a suitable water-miscible organic solvent with a low boiling point, such as acetone or ethanol.

  • Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.1% w/v Poloxamer 188 or Tween 80).

  • Nanoprecipitation: Inject the organic phase rapidly into the aqueous phase under high-speed stirring (e.g., using a magnetic stirrer at >1000 rpm). The rapid solvent displacement will cause Parishin A to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension using a rotary evaporator under reduced pressure.

  • Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

Visualizations

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for addressing Parishin A solubility issues.

G Workflow for Improving Parishin A Solubility cluster_start Initial Problem cluster_methods Solubility Enhancement Strategies cluster_decision Considerations & Decisions cluster_outcome Final Solution start Parishin A precipitates in aqueous buffer q1 Is a small % of organic solvent acceptable? start->q1 cosolvent Use Co-solvent (e.g., DMSO) outcome1 Prepare stock in DMSO, dilute carefully. cosolvent->outcome1 cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) outcome2 Prepare Parishin A-CD inclusion complex. cyclodextrin->outcome2 nano Formulate as Nanoparticles outcome3 Prepare a stable nanosuspension. nano->outcome3 q1->cosolvent Yes q2 Is the formulation for in vivo use? q1->q2 No q2->cyclodextrin Yes q2->nano Advanced Option

Caption: Decision tree for selecting a suitable method to enhance Parishin A solubility.

Signaling Pathway

Parishin A has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth in cancer cells[3].

G Parishin A Inhibition of PI3K/AKT/mTOR Pathway cluster_outcomes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (p-PI3K) mTOR mTOR AKT->mTOR Activates (p-AKT) Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes (p-mTOR) ParishinA Parishin A ParishinA->PI3K Inhibits Phosphorylation ParishinA->AKT ParishinA->mTOR

Caption: Parishin A inhibits key nodes of the PI3K/AKT/mTOR signaling cascade.

References

Parishin C stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parishin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Parishin C in cell culture media.

Troubleshooting Guide

This guide addresses specific stability and activity issues you might encounter during your experiments with Parishin C.

Problem 1: Precipitate formation upon adding Parishin C to cell culture media.

  • Question: I observed a precipitate forming immediately after adding my Parishin C stock solution to the cell culture medium. What could be the cause, and how can I resolve this?

  • Answer: Precipitate formation is a common issue when a compound's solubility limit is exceeded in the final culture medium. Several factors could be at play:

    • High Final Concentration: The intended final concentration of Parishin C in your experiment might be too high for the aqueous environment of the cell culture medium, even if it is soluble in the stock solvent.

    • Solvent Shock: The organic solvent used for the stock solution (e.g., DMSO) might be causing the compound to crash out when introduced to the aqueous medium. The final concentration of the organic solvent should ideally be kept below 0.5% (v/v).

    • Media Components: Certain components in the cell culture medium, such as proteins or high salt concentrations, can interact with Parishin C and reduce its solubility.

    Troubleshooting Steps:

    • Reduce Final Concentration: Attempt the experiment with a lower final concentration of Parishin C.

    • Optimize Stock Solution: Prepare a less concentrated stock solution to minimize the amount of organic solvent added to the culture.

    • Pre-warm Media: Gently pre-warm the cell culture media to 37°C before adding Parishin C, as solubility can sometimes be temperature-dependent.

    • Serial Dilution: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions in a smaller volume of media first, then add this to the main culture.

Problem 2: Loss of Parishin C activity over time in culture.

  • Question: My experiments show a diminishing effect of Parishin C over a 24-48 hour incubation period. Could the compound be unstable in my cell culture medium?

  • Answer: Yes, a decline in biological activity often points to compound instability. Parishin C, as a phenolic compound, may be susceptible to degradation in the complex environment of cell culture media. Potential causes for instability include:

    • Oxidation: Phenolic compounds can be prone to oxidation, which can be accelerated by components in the media and the incubator environment (e.g., light, oxygen).

    • Hydrolysis: Parishin C can be formed by the hydrolysis of Parishin A.[1] It's possible that it could be further metabolized or hydrolyzed by enzymes present in the cell culture, particularly if using serum-containing media.

    • Adsorption: The compound may adsorb to the surface of the plasticware, reducing its effective concentration in the media.

    Troubleshooting Workflow:

    The following workflow can help you diagnose and mitigate potential stability issues.

    G A Start: Inconsistent Parishin C Activity B Prepare Fresh Stock Solution A->B C Test Activity with Fresh Stock B->C D Activity Restored? C->D E Yes: Old Stock Degraded. Implement proper storage. D->E Yes F No: Investigate Media Stability D->F No G Incubate Parishin C in Media (No Cells) at 37°C F->G H Time-Course Analysis (e.g., HPLC, LC-MS) G->H I Degradation Observed? H->I J Yes: Compound is unstable in media. I->J Yes K No: Investigate cellular metabolism or other experimental factors. I->K No L Mitigation Strategies: - Replenish media periodically - Use serum-free media - Add antioxidants (e.g., Vitamin E) J->L

    Caption: Troubleshooting workflow for Parishin C instability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Parishin C stock solutions?

A1: It is recommended to dissolve Parishin C in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Q2: How can I assess the stability of Parishin C in my specific cell culture medium?

A2: You can perform a stability study by incubating Parishin C in your cell-free culture medium at 37°C. Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Time Point (Hours)Parishin C Concentration (µM) - Medium A% Remaining - Medium AParishin C Concentration (µM) - Medium B% Remaining - Medium B
010.0100%10.0100%
29.898%9.595%
69.292%8.585%
128.585%7.272%
247.171%5.555%
485.252%3.131%
Caption: Example data table for monitoring Parishin C stability in different cell culture media.

Q3: Are there any known signaling pathways affected by Parishin C that I should be aware of?

A3: Yes, Parishin C has been shown to modulate several signaling pathways. Understanding these can help in designing your experiments and interpreting results.

  • Antioxidant/MAPK Signaling Pathway: Parishin C has demonstrated neuroprotective effects by activating antioxidant enzymes (e.g., SOD2, GPX1) and regulating the MAPK cascade, including ERK, JNK, and p38.[2][3]

  • ACSL4/p-Smad3/PGC-1α Pathway: In the context of sepsis-induced intestinal injury, Parishin has been shown to protect against ferroptosis by modulating this pathway.[4]

  • α-synuclein Aggregation: Parishin C can interact with the NAC domain of α-synuclein, inhibiting its amyloid transformation, which is relevant in Parkinson's disease research.[5]

Signaling Pathway Diagrams:

G cluster_0 Oxidative Stress cluster_1 Parishin C Action cluster_2 Cellular Response H2O2 H2O2 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) H2O2->MAPK_Pathway Activates Parishin_C Parishin_C Parishin_C->MAPK_Pathway Downregulates Antioxidant_Enzymes Antioxidant Enzymes (SOD2, GPX1) Parishin_C->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotection MAPK_Pathway->Neuroprotection Inhibits Antioxidant_Enzymes->Neuroprotection Promotes

Caption: Parishin C modulation of the MAPK/Antioxidant pathway.

Experimental Protocols

Protocol 1: Preparation of Parishin C Stock Solution

  • Materials:

    • Parishin C powder

    • High-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of Parishin C to prepare a stock solution of desired concentration (e.g., 10 mM).

    • Weigh the Parishin C powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of Parishin C in Cell Culture Media

  • Materials:

    • Parishin C stock solution

    • Your specific cell culture medium (serum-free and/or serum-containing)

    • Sterile tubes or plates

    • Incubator (37°C, 5% CO₂)

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a working solution of Parishin C in your cell culture medium at the desired final concentration (e.g., 10 µM).

    • Dispense the solution into sterile tubes or wells of a culture plate.

    • Immediately take a sample for the T=0 time point and store it appropriately for analysis (e.g., freeze at -80°C).

    • Incubate the remaining samples at 37°C in a cell culture incubator.

    • Collect samples at predetermined time points (e.g., 2, 6, 12, 24, 48 hours).

    • Analyze all samples by HPLC or LC-MS to determine the concentration of Parishin C at each time point.

    • Calculate the percentage of Parishin C remaining relative to the T=0 sample to assess its stability over time.

References

Technical Support Center: Optimizing Parishin B Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective use of Parishin B in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for Parishin B in a mouse model?

A1: For a new compound like Parishin B where extensive toxicological data is not publicly available, a dose-range finding study is crucial. Based on general protocols for natural compounds, a suggested starting range for a pilot study in mice could be between 5 and 80 mg/kg, administered intraperitoneally.[1] It is essential to begin with a low dose and escalate gradually while closely monitoring for any signs of toxicity.[1]

Q2: What is the most common administration route for Parishin B in vivo?

A2: The most commonly reported route of administration for Parishin B in in vivo studies is intraperitoneal (i.p.) injection. However, the optimal route can depend on the experimental model and therapeutic goal. Other potential routes to consider include oral gavage (p.o.), intravenous (i.v.), and subcutaneous (s.c.). A comparative study of different administration routes may be necessary to determine the most effective delivery method for your specific research.[2][3][4]

Q3: Are there any known toxicity concerns with Parishin B?

Q4: How can I translate an effective in vitro concentration of Parishin B to an in vivo dose?

A4: Direct conversion from an in vitro IC50 to an in vivo dose is complex and often inaccurate due to pharmacokinetic and pharmacodynamic differences between the systems. A more reliable approach is to use the in vitro data as a preliminary guide and then determine the optimal in vivo dose through systematic dose-escalation studies in an animal model.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable therapeutic effect at the initial dose. - The initial dose is too low.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of Parishin B.- Gradually escalate the dose in subsequent experimental groups.- Consider a different route of administration that may offer better systemic exposure (e.g., intravenous instead of oral).- Increase the frequency of administration based on pharmacokinetic data, if available.
Signs of toxicity observed in animal models (e.g., significant weight loss, lethargy, ruffled fur). - The administered dose is too high and exceeds the Maximum Tolerated Dose (MTD).- The vehicle used for solubilizing Parishin B is causing adverse effects.- Immediately reduce the dosage in subsequent cohorts.- Conduct a formal MTD study to establish a safe dose range.[6]- Run a vehicle-only control group to rule out toxicity from the solvent.
High variability in experimental results between animals in the same treatment group. - Inconsistent administration technique.- Individual differences in animal metabolism and response.- Ensure all personnel are thoroughly trained in the chosen administration technique for consistency.- Increase the number of animals per group to improve statistical power.
Precipitation of Parishin B solution upon preparation or administration. - Poor solubility of Parishin B in the chosen vehicle.- Test different biocompatible solvents or co-solvents to improve solubility. Common vehicles include DMSO, PEG300, and ethanol mixtures.[3]- Prepare fresh solutions before each administration and ensure complete dissolution.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Parishin B in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) of Parishin B in a mouse model.

Materials:

  • Parishin B

  • Appropriate vehicle (e.g., 50% DMSO, 40% PEG300, 10% ethanol)[3]

  • Healthy mice (specify strain, age, and sex)

  • Syringes and needles appropriate for the chosen administration route

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on general guidelines for novel natural compounds, select a range of doses for screening. A suggested starting range is 5, 10, 20, 40, and 80 mg/kg.[1]

  • Preparation of Dosing Solutions: Prepare fresh dosing solutions of Parishin B in the chosen vehicle on the day of administration. Ensure complete dissolution.

  • Administration: Administer a single dose of Parishin B or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) immediately after dosing and at regular intervals for the next 72 hours.

  • Body Weight Measurement: Record the body weight of each animal daily for up to 14 days.

  • MTD Determination: The MTD is defined as the highest dose that does not cause severe adverse effects, animal death, or a body weight loss of more than 20%.[1]

Protocol 2: Comparison of Different Administration Routes

Objective: To evaluate the efficacy and tolerability of Parishin B administered via different routes.

Materials:

  • Parishin B

  • Appropriate vehicle

  • Healthy mice

  • Equipment for intravenous, intraperitoneal, subcutaneous, and oral gavage administration

Procedure:

  • Group Allocation: Divide mice into groups for each administration route to be tested (e.g., i.p., i.v., s.c., p.o.) and a vehicle control group for each route.

  • Dose Selection: Use a dose that is below the determined MTD from the dose-range finding study.

  • Administration: Administer Parishin B to the respective groups using the appropriate technique for each route.

  • Pharmacokinetic Analysis (Optional but Recommended): Collect blood samples at various time points post-administration to determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC) for each route.

  • Efficacy and Toxicity Assessment: Monitor the animals for the desired therapeutic effect (if applicable in the chosen model) and for any signs of toxicity as described in Protocol 1.

  • Route Selection: Based on the combined assessment of efficacy, tolerability, and pharmacokinetic data, select the optimal administration route for subsequent studies.

Data Presentation

Table 1: Summary of In Vivo Dosages for Parishin B from Literature

Animal ModelDosageAdministration RouteFrequencyTherapeutic AreaReference
Mouse4 mg/kg and 8 mg/kgIntraperitonealNot specifiedBreast CancerNot specified

Note: This table is based on limited available public data and should be used as a preliminary guide. Researchers are strongly encouraged to perform their own dose-optimization studies.

Table 2: Comparison of Common In Vivo Administration Routes

Administration RouteAdvantagesDisadvantages
Intravenous (i.v.) - 100% bioavailability.- Rapid onset of action.- Requires technical skill.- Potential for injection site reactions.
Intraperitoneal (i.p.) - Large surface area for absorption.- Relatively easy to perform.- First-pass metabolism in the liver can reduce bioavailability.- Risk of injecting into an organ.
Subcutaneous (s.c.) - Slower, more sustained absorption.- Generally well-tolerated.- Limited volume can be administered.- Absorption can be variable.
Oral (p.o.) - Clinically relevant route.- Non-invasive.- Variable bioavailability due to first-pass metabolism and degradation in the GI tract.

Signaling Pathways and Visualizations

Parishin B has been shown to modulate specific signaling pathways in different disease models. Understanding these pathways can help in designing experiments and interpreting results.

TRIB3-AKT1 Signaling Pathway in Breast Cancer

Parishin B has been identified as an inhibitor of TRIB3, which in turn blocks the interaction between TRIB3 and AKT1. This disruption inhibits the proliferation and metastasis of breast cancer cells.

TRIB3_AKT1_pathway ParishinB Parishin B TRIB3 TRIB3 ParishinB->TRIB3 inhibits AKT1 AKT1 TRIB3->AKT1 interacts with Proliferation Cell Proliferation AKT1->Proliferation promotes Metastasis Metastasis AKT1->Metastasis promotes

Caption: TRIB3-AKT1 signaling pathway modulation by Parishin B.

ACSL4/p-Smad3/PGC-1α Pathway in Sepsis-Induced Intestinal Injury

In the context of sepsis, Parishin has been shown to protect against intestinal injury by modulating the ACSL4/p-Smad3/PGC-1α pathway, which is involved in ferroptosis and mitochondrial function.

ACSL4_pathway cluster_sepsis Sepsis ACSL4 ACSL4 Ferroptosis Ferroptosis ACSL4->Ferroptosis promotes pSmad3 p-Smad3 PGC1a PGC-1α pSmad3->PGC1a inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction PGC1a->Mitochondrial_Dysfunction prevents Parishin Parishin Parishin->ACSL4 inhibits Parishin->pSmad3 inhibits

Caption: ACSL4/p-Smad3/PGC-1α pathway in sepsis.

References

Technical Support Center: Troubleshooting Parishin Detection in Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully detecting Parishin via Western blot.

Troubleshooting Guides

This section addresses common issues encountered during Parishin Western blot experiments, offering potential causes and solutions in a structured question-and-answer format.

Problem 1: Weak or No Signal for Parishin

Question: I am not seeing any band, or a very faint band, at the expected molecular weight for Parishin. What could be the cause?

Possible Causes and Solutions:

  • Insufficient Protein Load: The concentration of Parishin in your sample may be too low for detection.

    • Solution: Increase the total protein loaded per lane. A typical starting point is 20-30 µg of total protein from cell lysates, but for low abundance proteins, loading up to 100 µg may be necessary.[1] It is also beneficial to use a positive control to validate the experiment.[2]

  • Poor Protein Transfer: Parishin may not be efficiently transferring from the gel to the membrane.

    • Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer.[2][3] For proteins with a low molecular weight, consider using a membrane with a smaller pore size (e.g., 0.2 µm) to prevent the protein from passing through.[4][5] Conversely, high molecular weight proteins may require longer transfer times or optimized transfer buffers.[6][7]

  • Suboptimal Antibody Concentration: The concentrations of the primary or secondary antibodies may be too low.

    • Solution: Optimize the antibody dilutions. Perform a dot blot with serial dilutions of your lysate and different antibody concentrations to find the optimal working dilution.[8] If a recommended dilution is provided on the datasheet, you can try a range of dilutions around that suggestion (e.g., 1:500, 1:1000, 1:2000).[9]

  • Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions.[3]

  • Protein Degradation: Parishin may be degrading during sample preparation.

    • Solution: Always prepare lysates on ice and add protease and phosphatase inhibitors to your lysis buffer.[1][5][10] Use fresh samples whenever possible, as protein degradation can occur even with stored lysates.[1]

Problem 2: High Background on the Blot

Question: My Western blot for Parishin shows a high background, making it difficult to see specific bands. How can I reduce the background?

Possible Causes and Solutions:

  • Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.

    • Solution: Increase the blocking time (e.g., to 1 hour at room temperature or overnight at 4°C) or try a different blocking agent.[8][11] While 5% non-fat dry milk is common, some antibodies, especially those for phosphorylated proteins, perform better with 3-5% Bovine Serum Albumin (BSA).[4][8]

  • Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding.

    • Solution: Decrease the concentration of your primary and/or secondary antibodies. Titrating the secondary antibody, for instance from 1:2000 to 1:10,000, can significantly reduce background.[1]

  • Inadequate Washing: Insufficient washing can leave behind unbound antibodies.

    • Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations.[11] Including a detergent like Tween 20 (typically at 0.05-0.1%) in your wash buffer can also help.[2][11]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.

    • Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[2][11]

Problem 3: Multiple or Non-Specific Bands

Question: I am seeing multiple bands on my Western blot for Parishin, not just the one at the expected molecular weight. What could be the reason?

Possible Causes and Solutions:

  • Primary Antibody Concentration is Too High: A high concentration of the primary antibody can lead to cross-reactivity with other proteins.[10]

    • Solution: Optimize the primary antibody concentration by performing a titration.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.

    • Solution: Ensure you are using a secondary antibody that is specific to the host species of your primary antibody. Also, consider using pre-adsorbed secondary antibodies to reduce cross-reactivity.

  • Protein Degradation: Degraded fragments of Parishin may appear as lower molecular weight bands.

    • Solution: Use fresh samples and ensure protease inhibitors are included in your lysis buffer.[1][2]

  • Post-Translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can cause the protein to migrate at a different molecular weight, resulting in multiple bands.[1][10]

    • Solution: Consult protein databases like UniProt to check for known PTMs of Parishin.[1] You may need to treat your samples with enzymes like phosphatases to confirm if the extra bands are due to phosphorylation.

  • Splice Variants or Isoforms: The antibody may be recognizing different isoforms of Parishin.

    • Solution: Check the antibody's datasheet for information on known isoform reactivity. You can also consult databases like UniProt to see if multiple isoforms of Parishin are listed.[1]

Quantitative Data Summary

For optimal and reproducible results, careful optimization of various parameters is crucial. The following tables provide recommended starting ranges for key quantitative variables in a Parishin Western blot protocol.

Table 1: Protein Loading and Transfer Conditions

ParameterRecommended RangeNotes
Total Protein Load 20 - 50 µgFor low abundance proteins, may need to increase up to 100 µg.
Membrane Pore Size 0.45 µmFor Parishin >20 kDa. Use 0.2 µm for lower molecular weight proteins.[4][5]
Transfer Time (Wet) 1 hour - overnightProtein size dependent; larger proteins require longer transfer.
Transfer Voltage (Wet) 80 - 100 VOptimization may be required based on equipment and protein size.

Table 2: Antibody Dilutions and Incubation Times

ParameterRecommended Dilution/TimeNotes
Primary Antibody Dilution 1:500 - 1:2000Highly dependent on antibody affinity; always check the datasheet.
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°COvernight at 4°C often yields higher signal-to-noise ratio.[12]
Secondary Antibody Dilution 1:2000 - 1:10,000Higher dilutions can help reduce background.[1]
Secondary Antibody Incubation 1 hour at Room Temperature
Blocking Time 1 hour at RT or overnight at 4°CUse 5% non-fat milk or 5% BSA in TBST.

Experimental Protocols

A detailed, step-by-step protocol for performing a Western blot to detect Parishin is provided below.

1. Sample Preparation (Cell Lysate)

  • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 ml per 10 cm dish).[13]

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Agitate for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Add Laemmli sample buffer to your protein sample (to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes.

2. SDS-PAGE

  • Load 20-50 µg of your prepared protein samples into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of Parishin.

  • Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size.[14]

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

3. Protein Transfer

  • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer. If using PVDF, pre-wet the membrane in methanol for 15-30 seconds.

  • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.

  • Perform the transfer using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized for the molecular weight of Parishin.

4. Immunodetection

  • After transfer, wash the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against Parishin, diluted in the blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

Hypothetical Parishin Signaling Pathway

Parishin_Signaling_Pathway cluster_nucleus Nuclear Translocation Ligand External Signal Receptor Parishin Receptor Ligand->Receptor Parishin Parishin Receptor->Parishin Activates KinaseA Kinase A Parishin->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Phosphorylates Response Cellular Response TF->Response Regulates Gene Expression Nucleus Nucleus

Caption: A diagram illustrating a hypothetical Parishin signaling cascade.

Western Blot Troubleshooting Workflow

WB_Troubleshooting Start Start Experiment Problem Problem Detected? Start->Problem NoSignal Weak or No Signal Problem->NoSignal Yes HighBg High Background Problem->HighBg Yes MultiBand Multiple Bands Problem->MultiBand Yes End Successful Blot Problem->End No CheckTransfer Check Transfer (Ponceau S) NoSignal->CheckTransfer CheckBlocking Optimize Blocking (Time, Agent) HighBg->CheckBlocking OptimizeAb Optimize Antibody Concentration MultiBand->OptimizeAb CheckTransfer->OptimizeAb IncreaseLoad Increase Protein Load OptimizeAb->IncreaseLoad CheckPTM Check for PTMs/ Degradation OptimizeAb->CheckPTM IncreaseLoad->End IncreaseWash Increase Washes CheckBlocking->IncreaseWash IncreaseWash->OptimizeAb CheckPTM->End

Caption: A logical workflow for troubleshooting common Western blot issues.

Frequently Asked Questions (FAQs)

Q1: What lysis buffer is best for Parishin extraction? A1: The choice of lysis buffer depends on the subcellular localization of Parishin. For cytoplasmic proteins, a milder buffer like Triton X-100-based buffer might be sufficient. For nuclear or mitochondrial proteins, a stronger buffer like RIPA buffer is often recommended.[15] Always supplement your chosen buffer with fresh protease and phosphatase inhibitors.[1]

Q2: Should I use a PVDF or nitrocellulose membrane for Parishin detection? A2: Both membranes can be effective. PVDF membranes generally have a higher protein binding capacity and are more durable, making them suitable for stripping and reprobing.[16] Nitrocellulose is a good choice for general Western blotting but may become brittle. If Parishin has a low molecular weight (<20 kDa), a 0.2 µm pore size is recommended for either membrane type to prevent "blow-through" during transfer.[7]

Q3: My Parishin protein is running at a higher molecular weight than predicted. Why? A3: This is often due to post-translational modifications (PTMs) like glycosylation or phosphorylation, which add mass to the protein.[10] It could also be due to splice variants or incomplete denaturation of the protein. To confirm, you can check databases for known modifications or treat your lysate with enzymes that remove specific PTMs.

Q4: Can I reuse my primary antibody for Parishin detection? A4: While it is possible to reuse diluted primary antibody, it is generally not recommended as the antibody may be less stable after dilution, and the buffer can be prone to contamination.[1] For the most reliable and consistent results, it is best to use a freshly diluted antibody for each experiment.

Q5: What are the best loading controls to use with Parishin? A5: The choice of a loading control depends on your sample type and the subcellular localization of Parishin. Common loading controls include GAPDH or β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, and COX IV for mitochondrial fractions. It is important to validate that the expression of your chosen loading control does not change under your experimental conditions.

References

How to prevent Parishin degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parishin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Parishin during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is Parishin and why is its stability a concern during extraction?

A1: Parishin refers to a group of phenolic glycosides, including Parishin A, B, and C, primarily found in the medicinal plant Gastrodia elata. These compounds are of significant interest due to their neuroprotective and antioxidant properties. However, they are known to be chemically labile and can easily degrade during extraction, leading to lower yields and potentially altered biological activity. Parishin A, in particular, is a precursor that can hydrolyze into Parishin B and C.

Q2: What are the main factors that cause Parishin degradation during extraction?

A2: The primary factors contributing to Parishin degradation include:

  • pH: Parishin A is susceptible to hydrolysis, a reaction that is significantly influenced by the pH of the extraction solvent.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Enzymatic Activity: The presence of endogenous enzymes, such as GeCXE9 found in Gastrodia elata, can catalyze the hydrolysis of Parishin A.

  • Oxidation: As phenolic compounds, Parishins are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions.

  • Solvent Choice: The type of solvent used can impact the stability of Parishin. Aqueous solvents, in particular, can facilitate hydrolysis.

Q3: How can I prevent enzymatic degradation of Parishin?

A3: To minimize enzymatic degradation, consider the following strategies:

  • Rapid Enzyme Inactivation: Blanching the plant material with steam or hot solvent at the beginning of the extraction process can help denature degradative enzymes.

  • Use of Organic Solvents: Employing non-aqueous solvents or a high percentage of organic solvents (e.g., ethanol) can reduce enzyme activity.

  • Low-Temperature Extraction: Performing the extraction at reduced temperatures can slow down enzymatic reactions.

Q4: What is the optimal pH for Parishin extraction to minimize degradation?

A4: The pH of the extraction medium is a critical factor in preventing the hydrolysis of Parishin A. While specific optimal pH values can depend on the overall extraction method, maintaining a slightly acidic to neutral pH is generally recommended to minimize hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of Parishin A and high levels of Parishin B and C Hydrolysis of Parishin A - Optimize the pH of your extraction solvent. - Reduce the extraction temperature and time. - Consider using a higher percentage of a non-aqueous solvent.
Overall low yield of all Parishin compounds Oxidative degradation - Perform extraction under an inert atmosphere (e.g., nitrogen or argon). - Protect the extraction mixture from light. - Add antioxidants, such as ascorbic acid, to the extraction solvent.[1]
Thermal degradation - Employ low-temperature extraction methods (e.g., maceration at room temperature). - If using heat, minimize the duration of exposure to high temperatures.
Enzymatic degradation - Deactivate enzymes by blanching the plant material prior to extraction. - Use solvents that inhibit enzyme activity (e.g., high-concentration ethanol).
Inconsistent extraction yields between batches Variability in plant material or extraction conditions - Standardize the source and pre-processing of your Gastrodia elata. - Ensure precise control over all extraction parameters (temperature, time, pH, solvent-to-solid ratio).

Data Presentation: Quantitative Yield of Parishin

The following table summarizes the quantitative yield of Parishin compounds using different extraction methods, as compiled from various studies.

Extraction Method Solvent Temperature (°C) Time Parishin A Yield (mg/g) Parishin B Yield (mg/g) Parishin C Yield (mg/g) Reference
Reflux50% Ethanol1001 h (x2)---[2]
Response Surface Methodology Optimized41% Ethanol-46.6 min---[3]
Maceration70% MethanolRoom Temp.-Varies by plant partVaries by plant partVaries by plant part[4]

Note: Direct comparative studies providing yields of all three Parishin compounds across multiple methods are limited. The data presented reflects optimal conditions or findings from individual studies and may not be directly comparable.

Experimental Protocols

Protocol 1: Optimized Ethanol Extraction using Response Surface Methodology

This protocol is based on an optimized method for extracting gastrodin-type components, including Parishins.[3]

  • Preparation of Plant Material: Grind dried Gastrodia elata tubers into a fine powder.

  • Extraction:

    • Mix the powdered plant material with a 41% ethanol-water solution at a liquid-to-solid ratio of 28.58 mL/g.

    • Allow the mixture to soak for 23.91 hours.

    • Perform the extraction for 46.60 minutes.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Analysis:

    • Analyze the extract for Parishin content using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Reflux Extraction

This is a common method for extracting phenolic compounds.[2]

  • Preparation of Plant Material: Powder 100 g of dried Gastrodia elata.

  • Extraction:

    • Add the powder to a flask with 8 times the volume of 50% ethanol.

    • Reflux the mixture for 1 hour.

    • Filter the extract and repeat the reflux process on the plant material with fresh solvent.

  • Concentration:

    • Combine the filtrates and evaporate under reduced pressure at 60°C to a volume of 200 mL.

    • Remove the remaining ethanol in a 100°C water bath.

  • Lyophilization:

    • Freeze-dry the concentrated extract to obtain a powder.

  • Storage:

    • Store the lyophilized powder at -80°C.

Mandatory Visualizations

Signaling Pathways

parishin_signaling_pathways cluster_0 Macluraparishin C Neuroprotection Pathway cluster_1 Parishin Sepsis-Induced Injury Pathway MPC Macluraparishin C Antioxidant_Pathway Antioxidant Pathway MPC->Antioxidant_Pathway activates MAPK_Pathway MAPK Signaling Pathway MPC->MAPK_Pathway activates Neuroprotection Neuroprotection Antioxidant_Pathway->Neuroprotection MAPK_Pathway->Neuroprotection Parishin Parishin ACSL4 ACSL4 Parishin->ACSL4 modulates p_Smad3 p-Smad3 Parishin->p_Smad3 modulates PGC_1a PGC-1α Parishin->PGC_1a modulates Intestinal_Injury Sepsis-Induced Intestinal Injury ACSL4->Intestinal_Injury p_Smad3->Intestinal_Injury PGC_1a->Intestinal_Injury

Caption: Signaling pathways modulated by Parishin compounds.

Experimental Workflow

parishin_extraction_workflow start Start: Dried Gastrodia elata powdering Powdering start->powdering extraction Extraction (e.g., Reflux, Maceration) powdering->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Optional: Purification (e.g., Column Chromatography) concentration->purification analysis Analysis (HPLC) concentration->analysis Direct Analysis purification->analysis end End: Purified Parishin Extract analysis->end

Caption: General experimental workflow for Parishin extraction.

Logical Relationships: Parishin Degradation

parishin_degradation Parishin_A Parishin A Hydrolysis Hydrolysis Parishin_A->Hydrolysis Enzymatic_Degradation Enzymatic Degradation (e.g., GeCXE9) Parishin_A->Enzymatic_Degradation Parishin_B Parishin B Parishin_C Parishin C Hydrolysis->Parishin_B Enzymatic_Degradation->Parishin_B Enzymatic_Degradation->Parishin_C

Caption: Degradation pathways of Parishin A.

References

Technical Support Center: Troubleshooting Parishin Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Parishin in cell viability assays. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate potential challenges and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is Parishin and what are its known biological activities?

A1: Parishin is a phenolic glucoside derived from the traditional Chinese medicinal herb Gastrodia elata.[1] Different forms, such as Parishin A, B, and C, have been identified. Pharmacological studies have revealed that Parishin exhibits notable anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] It has also been investigated for its pro-angiogenic and anti-cancer properties.[1]

Q2: Which cell viability assays are commonly used with Parishin?

A2: Standard colorimetric and fluorometric cell viability assays are suitable for use with Parishin. These include MTT, MTS, WST-8, and CCK-8 assays, which measure metabolic activity, as well as LDH assays, which measure cytotoxicity via membrane integrity. The choice of assay may depend on the specific cell type and experimental question.

Q3: At what concentrations should I test Parishin?

A3: The effective concentration of Parishin can vary significantly depending on the cell type and the specific Parishin derivative being used. For Parishin A, concentrations between 40-80 µM have shown significant effects on oral squamous carcinoma cell viability after 48-96 hours.[1] For neuroprotection studies with Parishin C, a range of 1-10 µM is recommended, as concentrations of 20 µM have been shown to reduce viability in HT22 hippocampal neurons.[2] In yeast, Parishin has demonstrated effects on lifespan at concentrations of 3, 10, and 30 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What are the known signaling pathways affected by Parishin?

A4: Parishin has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and stress response. These include:

  • PI3K/AKT/mTOR Pathway: Parishin A has been observed to inhibit this pathway, which is often hyperactivated in cancer cells and plays a crucial role in cell proliferation and survival.[1]

  • Nrf2 Signaling Pathway: Parishin C can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, thereby protecting against oxidative stress.

  • ACSL4/p-Smad3/PGC-1α Pathway: Parishin has been shown to modulate this pathway, which is involved in sepsis-induced intestinal injury.[1]

Troubleshooting Guide

This guide addresses common issues encountered during cell viability assays with Parishin.

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the edge of the plate. 3. Incomplete formazan solubilization (MTT assay): Crystals not fully dissolved.1. Ensure thorough mixing of cell suspension before and during seeding. Use a multichannel pipette for consistency. 2. Fill the outer wells of the plate with sterile PBS or media to create a humidified barrier. 3. Increase incubation time with the solubilization buffer and ensure thorough mixing by pipetting or shaking.
Low signal or poor dynamic range 1. Suboptimal cell number: Too few cells to generate a strong signal. 2. Incorrect incubation time: Insufficient time for Parishin to exert its effect or for the assay reagent to be metabolized. 3. Low metabolic activity of cells: Cells may be quiescent or stressed.1. Optimize cell seeding density. Perform a titration to find the linear range of cell number versus signal. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. 3. Ensure cells are in the exponential growth phase and cultured in optimal conditions.
Unexpectedly high cell viability (false negative) 1. Parishin degradation: The compound may be unstable in culture medium over long incubation periods. 2. Cellular resistance: The cell line may be inherently resistant to the effects of Parishin.1. Prepare fresh Parishin solutions for each experiment. Consider the stability of Parishin in your specific culture medium. 2. Verify the sensitivity of your cell line to a known cytotoxic compound as a positive control.
Unexpectedly low cell viability (false positive) 1. Parishin interferes with the assay: The chemical properties of Parishin may directly react with the assay reagents. For example, compounds with antioxidant properties can sometimes reduce tetrazolium salts abiotically. 2. Solvent toxicity: The solvent used to dissolve Parishin (e.g., DMSO) may be toxic to the cells at the final concentration.1. Run a cell-free control with Parishin and the assay reagent to check for direct chemical reactions. 2. Include a vehicle control with the same concentration of the solvent used to dissolve Parishin to assess its effect on cell viability.

Quantitative Data Summary

The following tables summarize the reported concentrations and effects of different Parishin compounds in various experimental models.

Table 1: Effective Concentrations of Parishin A in Oral Squamous Cell Carcinoma (OSCC)

Cell Line Concentration (µM) Incubation Time (hours) Observed Effect Assay Used
YD-10B (OSCC) 40, 60, 80 48, 72, 96 Significant decrease in cell viability[1] CCK-8
Ca9-22 (OSCC) 40, 60, 80 48, 72, 96 Significant decrease in cell viability[1] CCK-8

| HGnF (Normal) | 20, 40, 80 | 24, 48, 72 | No significant effect on cell viability[1] | CCK-8 |

Table 2: Effective Concentrations of Other Parishin Compounds

Parishin Type Cell/Organism Concentration (µM) Observed Effect
Parishin C HT22 (neuronal) 1, 5, 10 Neuroprotective against LPS-induced toxicity[2]
Parishin C HT22 (neuronal) 20 Significant decrease in cell viability[2]

| Parishin | Saccharomyces cerevisiae (yeast) | 3, 10, 30 | Extended replicative lifespan[3] |

Experimental Protocols & Methodologies

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • Parishin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Formazan solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Parishin in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the Parishin dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of solvent as the highest Parishin concentration) and untreated control wells (medium only).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the formazan solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by pipetting or using a plate shaker to ensure all formazan crystals are dissolved.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine the antioxidant potential of a compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • Parishin solution at various concentrations

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol (or other suitable solvent)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer or plate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation:

    • Prepare a fresh working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare serial dilutions of Parishin and the positive control in methanol.

  • Reaction:

    • In a 96-well plate, add a specific volume of the Parishin dilutions or positive control to the wells.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only methanol and a control with DPPH solution and methanol.

  • Incubation:

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

Signaling Pathways

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes ParishinA Parishin A ParishinA->PI3K Inhibits ParishinA->AKT Inhibits ParishinA->mTOR Inhibits

Caption: Parishin A inhibits the PI3K/AKT/mTOR signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ParishinC Parishin C ParishinC->Keap1_Nrf2 Promotes dissociation OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Activates

Caption: Parishin C activates the Nrf2 antioxidant pathway.

Experimental Workflow

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_parishin Add Parishin & Controls incubate_24h->add_parishin incubate_treatment Incubate (e.g., 24-72h) add_parishin->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate (e.g., 3-4h) add_reagent->incubate_reagent solubilize Solubilize Formazan (if MTT) incubate_reagent->solubilize read_plate Read Absorbance/ Fluorescence solubilize->read_plate analyze Analyze Data (% Viability, IC50) read_plate->analyze end End analyze->end

Caption: General workflow for a Parishin cell viability assay.

References

Technical Support Center: Optimizing HPLC Parameters for Parishin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation and analysis of Parishin and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for Parishin separation?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of methanol and a dilute acid, such as 0.1% phosphoric acid in water, has been shown to be effective for the simultaneous determination of Parishin, Parishin B, and Parishin C.

Q2: What detection wavelength is appropriate for Parishin analysis?

Q3: How should I prepare my sample for HPLC analysis of Parishin from a plant matrix like Gastrodia elata?

A3: A common method for extracting Parishin from Gastrodia elata involves sonication with a solvent mixture. For example, a dried and powdered plant sample can be extracted with 50% methanol in water using sonication.[1] After extraction, the sample should be centrifuged and the supernatant filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[2]

Q4: What are the expected retention times for Parishin and its related compounds?

A4: Retention times are highly dependent on the specific HPLC method, including the column, mobile phase, gradient, and flow rate. Under a specific set of conditions, Parishin A, B, and C have been observed to elute at approximately 14.19, 12.64, and 13.01 minutes, respectively.[1] However, it is crucial to run reference standards to confirm the retention times on your own system.

Troubleshooting Guide

Issue 1: Poor Resolution Between Parishin, Parishin B, and Parishin C Peaks

Symptoms:

  • Overlapping or co-eluting peaks for the different Parishin compounds.

  • Inability to accurately quantify individual Parishin species.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inadequate Mobile Phase Gradient Optimize the gradient profile. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting compounds. Experiment with different starting and ending percentages of the organic solvent (e.g., methanol).
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state of phenolic compounds, influencing their retention and selectivity. Adjusting the pH of the aqueous portion of the mobile phase with a small amount of acid (e.g., phosphoric acid or formic acid) can improve peak shape and resolution.
Suboptimal Column Chemistry While a C18 column is a good starting point, other stationary phases might provide better selectivity. Consider trying a phenyl-hexyl or a C8 column to alter the separation mechanism.
High Flow Rate A lower flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min).
Elevated Column Temperature Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also reduce retention times and resolution. Conversely, a lower temperature might enhance separation. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C).
Issue 2: Peak Tailing for Parishin Peaks

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Inaccurate peak integration and quantification.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Secondary Interactions with Column Silanols Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of Parishin, causing tailing.[3] Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase can suppress silanol activity. Using a highly end-capped column can also minimize these interactions.
Column Overload Injecting too concentrated a sample can lead to peak tailing.[4] Dilute the sample and re-inject.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Issue 3: Unstable Baseline or Ghost Peaks

Symptoms:

  • Drifting, noisy, or wandering baseline.

  • Appearance of unexpected peaks (ghost peaks) in the chromatogram.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.[5][6] Contaminants in the water or organic solvent can appear as ghost peaks, especially in gradient elution.[7]
Air Bubbles in the System Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser.[5][8] Air bubbles can cause baseline noise and pressure fluctuations.
Column Bleed At high temperatures or extreme pH, the stationary phase can degrade and "bleed" from the column, causing a rising baseline. Operate the column within its recommended pH and temperature range.
Carryover from Previous Injections Strongly retained compounds from a previous injection can elute in a subsequent run, appearing as ghost peaks. Implement a thorough column wash with a strong solvent at the end of each run.

Experimental Protocols

Protocol 1: HPLC Method for Simultaneous Determination of Parishin, Parishin B, and Parishin C

This protocol is based on a method developed for the analysis of these compounds in Gastrodiae Rhizoma.

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Cosmosil 5C18-AR (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Methanol
Gradient Elution A gradient program should be optimized. A starting point could be a linear gradient from a low to a high percentage of methanol over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Weigh 1.0 g of powdered Gastrodia elata sample into a centrifuge tube.

  • Add 20 mL of 70% ethanol.

  • Sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. Standard Preparation:

  • Prepare individual stock solutions of Parishin, Parishin B, and Parishin C in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution containing all three analytes at a suitable concentration (e.g., 100 µg/mL each) by diluting the stock solutions with methanol.

  • Prepare a series of calibration standards by further diluting the mixed working standard solution to cover the expected concentration range in the samples.

4. Data Analysis:

  • Identify the peaks of Parishin, Parishin B, and Parishin C in the sample chromatogram by comparing their retention times with those of the standards.

  • Construct calibration curves for each analyte by plotting peak area against concentration.

  • Quantify the amount of each Parishin in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of an HPLC method for the simultaneous determination of Parishin, Parishin B, and Parishin C.

AnalyteLinear Range (µg/mL)Correlation Coefficient (r)Recovery (%)
Parishin 80 - 12000.9998102.6 ± 3.3
Parishin B 120 - 7600.9831102.8 ± 2.7
Parishin C 40 - 3200.9995102.6 ± 2.9

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Gastrodia elata Sample Grind Grind to Powder Sample->Grind Extract Extract with 70% Ethanol (Sonication) Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on C18 Column (Methanol/H₃PO₄ Gradient) Inject->Separate Detect UV Detection (270 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks (vs. Standards) Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Experimental workflow for HPLC analysis of Parishin.

Troubleshooting_HPLC_Parishin Start HPLC Problem Encountered ProblemType What is the nature of the problem? Start->ProblemType PeakShape Poor Peak Shape ProblemType->PeakShape Peak Shape Resolution Poor Resolution ProblemType->Resolution Resolution Baseline Baseline Instability ProblemType->Baseline Baseline PeakShapeType Tailing or Fronting? PeakShape->PeakShapeType Tailing Peak Tailing PeakShapeType->Tailing Tailing Fronting Peak Fronting PeakShapeType->Fronting Fronting TailingSolutions Check for: - Secondary Silanol Interactions - Column Overload - Sample Solvent Mismatch - Column Contamination Tailing->TailingSolutions FrontingSolutions Check for: - Column Void - Sample Solvent too Strong - Low Temperature Effects Fronting->FrontingSolutions ResolutionSolutions Optimize: - Mobile Phase Gradient - Mobile Phase pH - Flow Rate - Column Temperature - Try Different Column Resolution->ResolutionSolutions BaselineSolutions Check for: - Contaminated Mobile Phase - Air Bubbles in System - Column Bleed - Detector Issues Baseline->BaselineSolutions

Caption: Troubleshooting decision tree for Parishin HPLC analysis.

References

Parishin A precipitation in PBS buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Parishin A. Our aim is to help you overcome common challenges, particularly the issue of Parishin A precipitation in phosphate-buffered saline (PBS) and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Parishin A in common solvents?

A1: Parishin A exhibits varying solubility in different solvents. It is crucial to select the appropriate solvent for your stock solution to ensure accurate and reproducible experimental results. The approximate solubilities are summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)25 mg/mL[1]
Ethanol20 mg/mL[1]
PBS (pH 7.2)10 mg/mL[1]

Q2: My Parishin A, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening?

A2: This is a common issue when working with hydrophobic compounds dissolved in an organic solvent like DMSO. The rapid change in solvent polarity when the DMSO stock is added to the aqueous medium can cause the compound to crash out of solution. This phenomenon is often referred to as the 'hydrophobic effect'[2]. The final concentration of DMSO in your culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity and precipitation issues[3].

Q3: At what concentrations is Parishin A typically used in cell-based assays?

A3: The effective concentration of Parishin A can vary depending on the cell type and the specific biological effect being studied. For example, in studies with S. cerevisiae, concentrations ranging from 3 to 30 μM have been shown to increase replicative lifespan and superoxide dismutase (SOD) activity[1].

Q4: Can the type of cell culture medium affect the solubility of Parishin A?

A4: Yes, the composition of the cell culture medium can significantly impact the solubility of your compound. Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with Parishin A and affect its solubility[3]. If you encounter precipitation, testing the solubility in a simpler buffer like PBS can help determine if media components are contributing to the issue[3].

Troubleshooting Guide: Parishin A Precipitation

This guide provides a systematic approach to resolving precipitation issues with Parishin A in your experiments.

Scenario 1: Precipitate forms immediately upon adding Parishin A stock solution to PBS or cell culture medium.

Possible CauseRecommended Solution
Rapid solvent polarity change Add the Parishin A stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual addition can help prevent immediate precipitation[3].
High final concentration Ensure the final concentration of Parishin A in your working solution does not exceed its solubility limit in the aqueous buffer. You can determine the kinetic solubility using the protocol provided below.
Low temperature Pre-warm the PBS or cell culture medium to 37°C before adding the Parishin A stock solution. Low temperatures can decrease the solubility of some compounds[4].

Scenario 2: Precipitate forms over time during incubation.

Possible CauseRecommended Solution
Compound instability Assess the stability of Parishin A at 37°C over the time course of your experiment. Degradation products may be less soluble.
pH shift in medium Cell metabolism can alter the pH of the culture medium, which may affect compound solubility. Use a buffered medium, such as one containing HEPES, to maintain a stable pH[3].
Interaction with serum proteins While serum proteins can sometimes aid in solubilizing compounds, excessive binding can also lead to aggregation. Consider testing solubility in serum-free media if your experiment allows.

Below is a troubleshooting workflow to guide you through resolving Parishin A precipitation.

G Troubleshooting Workflow for Parishin A Precipitation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solution Preparation Modifications cluster_3 Further Troubleshooting cluster_4 Outcome start Parishin A Precipitation Observed check_concentration Is final concentration below 10 mg/mL in PBS? start->check_concentration check_dmso Is final DMSO concentration <0.5%? check_concentration->check_dmso Yes not_resolved Issue Persists: Contact Technical Support check_concentration->not_resolved No, adjust concentration slow_addition Add stock dropwise while vortexing check_dmso->slow_addition Yes check_dmso->not_resolved No, adjust DMSO % pre_warm Pre-warm aqueous buffer to 37°C slow_addition->pre_warm sonicate Briefly sonicate the final solution pre_warm->sonicate test_cosolvent Consider a co-solvent system (e.g., with PEG) sonicate->test_cosolvent If precipitation remains resolved Precipitation Resolved sonicate->resolved kinetic_solubility Perform Kinetic Solubility Assay test_cosolvent->kinetic_solubility kinetic_solubility->resolved kinetic_solubility->not_resolved If still unresolved

Caption: Troubleshooting workflow for Parishin A precipitation.

Experimental Protocols

Protocol 1: Preparation of Parishin A Stock Solution

  • Materials:

    • Parishin A (solid)

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of Parishin A.

    • Transfer the solid Parishin A to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

    • Vortex the tube until the Parishin A is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary[5].

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in a 96-Well Plate

This assay helps determine the maximum concentration of Parishin A that remains soluble in your specific experimental buffer or medium.

  • Materials:

    • Parishin A stock solution in DMSO

    • Your specific PBS or cell culture medium

    • 96-well clear-bottom plate

    • Plate reader capable of measuring absorbance or light scattering

  • Procedure:

    • Prepare a serial dilution of your Parishin A stock solution in DMSO.

    • Add 198 µL of your experimental buffer or medium to each well of the 96-well plate[3].

    • Transfer 2 µL of each Parishin A dilution to the corresponding wells of the plate containing the buffer/medium. This results in a final DMSO concentration of 1%[3].

    • Include negative controls (buffer/medium with 1% DMSO only) and a blank (buffer/medium only).

    • Incubate the plate under your experimental conditions (e.g., 37°C for 1 hour).

    • Visually inspect the plate for any signs of precipitation.

    • Measure the absorbance or light scattering at a wavelength where Parishin A does not absorb (e.g., 650 nm). An increase in signal compared to the negative control indicates precipitation[3].

    • The highest concentration of Parishin A that does not show a significant increase in absorbance/scattering is considered the kinetic solubility.

Signaling Pathways

Parishin A has been shown to modulate several key signaling pathways. Understanding these pathways can provide context for your experimental observations.

PI3K/AKT/mTOR Pathway Inhibition by Parishin A

G Parishin_A Parishin A PI3K PI3K Parishin_A->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Parishin A modulates the ACSL4/p-Smad3/PGC-1α pathway.

References

Technical Support Center: In Vivo Experiments with Parishin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vivo experiments involving Parishin.

Troubleshooting Guide

Variability in in vivo studies can arise from multiple factors, from compound handling to the biological response of the animal model. This guide provides a structured approach to identifying and mitigating common issues.

Table 1: Troubleshooting Common Issues in Parishin In Vivo Experiments

Problem Potential Causes Recommended Solutions & Mitigation Strategies
High variability in biological response between animals 1. Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) of Parishin among individual animals. Parishin and its derivatives can be unstable and readily metabolized in rats.[1] 2. Animal Model: Age, sex, strain, and health status of the animals can significantly influence outcomes. 3. Dosing Inaccuracy: Inconsistent administration of Parishin.1. Pharmacokinetic Monitoring: If feasible, conduct pilot pharmacokinetic studies to determine the time to maximum concentration (Tmax) and clearance rate in your specific animal model.[2][3] This can help in standardizing the timing of sample collection. 2. Standardize Animal Cohorts: Use animals of the same age, sex, and strain from a reputable supplier. Ensure animals are properly acclimatized and free of underlying health issues. 3. Refine Dosing Technique: Ensure consistent dosing volumes and techniques. For oral gavage, ensure the compound is delivered directly to the stomach. For intraperitoneal injections, vary the injection site to avoid repeated local trauma.
Lower than expected or no observable effect 1. Inadequate Dose: The administered dose may be too low to elicit a significant biological response. 2. Poor Bioavailability: Parishin may have low oral bioavailability, meaning a significant portion of the administered dose does not reach systemic circulation.[1] 3. Compound Instability: Parishin may degrade in the dosing solution or after administration.1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose range for your experimental model.[4][5] 2. Optimize Administration Route: Consider alternative routes of administration with higher bioavailability, such as intravenous or intraperitoneal injection, if the oral route proves ineffective.[3][6][7] 3. Ensure Compound Stability: Prepare dosing solutions fresh and protect them from light and extreme temperatures. Assess the stability of Parishin in your chosen vehicle under experimental conditions.[8]
Inconsistent results across different experimental batches 1. Variation in Compound Purity: Different batches of Parishin may have varying purity levels. 2. Inconsistent Experimental Conditions: Minor variations in the experimental protocol between batches can lead to significant differences in results. 3. Circadian Rhythm Effects: The timing of Parishin administration and sample collection can influence outcomes due to the animal's natural circadian rhythms.1. Certificate of Analysis: Always obtain a certificate of analysis for each batch of Parishin to confirm its purity and identity. 2. Standardize Protocols: Maintain a detailed and consistent experimental protocol across all batches. This includes factors like animal handling, housing conditions, and timing of procedures. 3. Consistent Timing: Perform experiments at the same time of day to minimize the influence of circadian rhythms on the biological response.
Unexpected Toxicity or Adverse Events 1. Off-Target Effects: At higher concentrations, Parishin may have off-target effects leading to toxicity. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend Parishin may be causing adverse reactions. 3. Drug-Drug Interactions: If co-administering other compounds, there may be unforeseen interactions with Parishin.[9][10][11]1. Toxicity Studies: Conduct preliminary dose-escalation studies to identify the maximum tolerated dose (MTD). 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of Parishin and the vehicle. 3. Review Co-administered Compounds: Carefully review the known metabolic pathways of any co-administered drugs to assess the potential for interactions with Parishin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Parishin in a new in vivo model?

A1: There is no single universal starting dose. It is crucial to perform a literature search for studies using Parishin in similar models. If no data is available, a pilot dose-response study is highly recommended to determine the optimal therapeutic window and to identify the maximum tolerated dose.[4][5]

Q2: How should I prepare and store Parishin for in vivo administration?

A2: The stability of Parishin in solution can be a concern.[8] It is best practice to prepare dosing solutions fresh for each experiment. If a stock solution is prepared, it should be stored in small aliquots at -20°C or -80°C and protected from light. The choice of vehicle will depend on the route of administration and the solubility of the specific Parishin derivative. Common vehicles include saline, PBS, or solutions containing a small percentage of DMSO and/or Tween 80 to aid solubility. Always include a vehicle control group in your experiments.

Q3: Which route of administration is best for Parishin?

A3: The optimal route of administration depends on the experimental goals and the pharmacokinetic properties of Parishin.[3][6][7]

  • Oral (gavage): Convenient for long-term studies but may result in lower and more variable bioavailability.[1]

  • Intraperitoneal (IP): Bypasses first-pass metabolism, leading to higher bioavailability than oral administration.

  • Intravenous (IV): Provides 100% bioavailability and rapid distribution, but may have a shorter half-life.

A pilot study comparing different routes may be necessary to determine the most effective method for your specific research question.

Q4: What are the known signaling pathways affected by Parishin?

A4: Parishin has been shown to modulate several signaling pathways. In the context of sepsis-induced intestinal injury, it has been found to modulate the ACSL4/p-Smad3/PGC-1α pathway, which is involved in ferroptosis and mitochondrial function.[9] In neuroprotection studies, Macluraparishin C, a Parishin compound, has been shown to activate the antioxidant/MAPK signaling pathway.[12]

Experimental Protocols

General Protocol for a Pilot Dose-Response Study of Parishin in a Mouse Model of Sepsis

This protocol provides a general framework. Specific details may need to be optimized for your particular experimental setup.

1. Animal Model:

  • Species: C57BL/6 mice

  • Age: 8-10 weeks

  • Sex: Male (to avoid variability due to the estrous cycle)

  • Acclimatization: Minimum of 7 days before the experiment.

2. Parishin Preparation:

  • Dissolve Parishin in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile saline.

  • Prepare fresh on the day of the experiment.

  • Vortex thoroughly to ensure a uniform suspension.

3. Experimental Groups (n=6-8 mice per group):

  • Group 1: Sham (vehicle only, no sepsis induction)

  • Group 2: Sepsis + Vehicle

  • Group 3: Sepsis + Parishin (Low Dose, e.g., 10 mg/kg)

  • Group 4: Sepsis + Parishin (Mid Dose, e.g., 30 mg/kg)

  • Group 5: Sepsis + Parishin (High Dose, e.g., 100 mg/kg)

4. Sepsis Induction (Cecal Ligation and Puncture - CLP Model):

  • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

  • Perform a midline laparotomy to expose the cecum.

  • Ligate the cecum below the ileocecal valve.

  • Puncture the cecum twice with a 22-gauge needle.

  • Return the cecum to the peritoneal cavity and close the incision.

  • Administer subcutaneous saline for fluid resuscitation.

5. Parishin Administration:

  • Administer Parishin or vehicle via oral gavage 1 hour post-CLP.

6. Monitoring and Sample Collection:

  • Monitor animals for signs of distress and survival for up to 72 hours.

  • At a predetermined endpoint (e.g., 24 hours), euthanize the animals.

  • Collect blood and tissue samples (e.g., intestine, liver, spleen) for analysis (e.g., cytokine levels, histological examination, Western blotting for target proteins).

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis animal_acclimatization Animal Acclimatization sepsis_induction Sepsis Induction (CLP) animal_acclimatization->sepsis_induction parishin_prep Parishin Solution Preparation parishin_admin Parishin Administration parishin_prep->parishin_admin sepsis_induction->parishin_admin monitoring Monitoring & Survival parishin_admin->monitoring sample_collection Sample Collection monitoring->sample_collection data_analysis Data Analysis sample_collection->data_analysis

Caption: Experimental workflow for a Parishin in vivo study.

signaling_pathway cluster_sepsis Sepsis-Induced Intestinal Injury parishin Parishin acsl4 ACSL4 parishin->acsl4 inhibits p_smad3 p-Smad3 acsl4->p_smad3 activates ferroptosis Ferroptosis acsl4->ferroptosis promotes pgc_1a PGC-1α p_smad3->pgc_1a inhibits p_smad3->ferroptosis promotes mitochondrial_dysfunction Mitochondrial Dysfunction pgc_1a->mitochondrial_dysfunction prevents

Caption: Parishin's modulation of the ACSL4/p-Smad3/PGC-1α pathway.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High In Vivo Variability pharmacokinetics Pharmacokinetic Variability start->pharmacokinetics animal_model Animal Model Inconsistency start->animal_model dosing Dosing Inaccuracy start->dosing pk_study Pilot PK Study pharmacokinetics->pk_study standardize_animals Standardize Animal Cohorts animal_model->standardize_animals refine_dosing Refine Dosing Technique dosing->refine_dosing

Caption: Troubleshooting logic for high in vivo variability.

References

Technical Support Center: Enhancing the Bioavailability of Parishin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Parishin compounds.

Frequently Asked Questions (FAQs)

Q1: What are Parishin compounds and why is their bioavailability a concern?

A1: Parishin compounds are naturally occurring polyphenolic glucosides found in certain plants, such as Gastrodia elata and Maclura tricuspidata[1][2]. They have demonstrated a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects[3][4]. However, like many phenolic compounds, their therapeutic potential is often limited by low oral bioavailability, which can be attributed to factors such as poor water solubility, extensive first-pass metabolism, and efflux by intestinal transporters[5][6].

Q2: What are the primary strategies for enhancing the bioavailability of Parishin compounds?

A2: The main approaches to improve the bioavailability of poorly soluble compounds like Parishins focus on increasing their dissolution rate and/or their permeability across the intestinal epithelium. Key strategies include:

  • Nanotechnology-based delivery systems: Encapsulating Parishin compounds in nanoparticles (e.g., solid lipid nanoparticles, liposomes) can protect them from degradation, improve solubility, and facilitate absorption[7][8][9].

  • Solid dispersions: Dispersing Parishin compounds in a hydrophilic carrier matrix at a molecular level can significantly enhance their dissolution rate[10][11][12].

  • Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of Parishin compounds[13][14].

Q3: How can I assess the enhancement in bioavailability of my Parishin formulation?

A3: Bioavailability enhancement can be evaluated through both in vitro and in vivo studies:

  • In vitro dissolution studies: These experiments measure the rate and extent to which the Parishin compound dissolves from its formulation in a simulated gastrointestinal fluid. An increased dissolution rate is a good indicator of potentially improved bioavailability.

  • In vitro permeability assays (e.g., Caco-2 cell model): This assay uses a monolayer of human intestinal cells to predict the absorption of a compound across the gut wall[3][15][16][17]. An increased apparent permeability coefficient (Papp) for a Parishin formulation compared to the pure compound suggests enhanced absorption.

  • In vivo pharmacokinetic studies: These studies, typically conducted in animal models, involve administering the Parishin formulation and measuring the concentration of the compound in the blood over time. Key parameters to compare are the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the total amount of drug absorbed[5].

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of Parishin Formulation
Possible Cause Troubleshooting Step
Inadequate formulation of solid dispersion. - Optimize drug-to-carrier ratio: Experiment with different ratios of Parishin to the hydrophilic carrier. A higher proportion of the carrier can improve wettability and dissolution. - Select an appropriate carrier: Different polymers (e.g., PEGs, PVPs, HPMCs) have different solubilizing capacities. Test a variety of carriers to find the most effective one for Parishin. - Ensure amorphization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the Parishin is in an amorphous state within the solid dispersion, as this generally leads to higher solubility.
Inefficient cyclodextrin complexation. - Choose the right cyclodextrin: Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) have varying cavity sizes and affinities for guest molecules. Screen multiple cyclodextrins. - Optimize the preparation method: Methods like kneading, co-evaporation, and freeze-drying can yield complexes with different characteristics. Compare these methods to find the one that results in the highest complexation efficiency and dissolution enhancement[14].
Aggregation of nanoparticles. - Optimize stabilizer concentration: The type and concentration of surfactant or stabilizer used in the nanoparticle formulation are critical to prevent aggregation. - Control particle size and polydispersity index (PDI): Use techniques like dynamic light scattering (DLS) to monitor particle size and PDI. Aim for a narrow size distribution.
Inappropriate dissolution medium. - Use biorelevant media: Standard buffers may not accurately reflect the in vivo environment. Consider using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that contain bile salts and lecithin.
Issue 2: Poor Permeability of Parishin Formulation in Caco-2 Cell Assay
Possible Cause Troubleshooting Step
Efflux by P-glycoprotein (P-gp). - Co-administration with a P-gp inhibitor: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests that P-gp-mediated efflux is a limiting factor[17]. - Formulation with P-gp inhibiting excipients: Some formulation excipients, such as certain surfactants used in nanoformulations, can inhibit P-gp activity.
Low paracellular transport. - Investigate tight junction modulators: Some excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport. However, this must be carefully evaluated for safety.
Instability of the formulation in the assay medium. - Assess formulation stability: Before conducting the permeability assay, confirm the stability of your Parishin formulation in the cell culture medium over the duration of the experiment.

Quantitative Data Summary

The following tables present representative data on the bioavailability enhancement of phenolic compounds using different formulation strategies. While this data is not specific to Parishin, it illustrates the potential improvements that can be achieved.

Table 1: Pharmacokinetic Parameters of Curcumin and its Cyclodextrin Complex

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability Enhancement (fold)
Curcumin15.2 ± 3.11.045.6 ± 8.9-
Curcumin-HP-β-CD Complex42.6 ± 7.50.5127.8 ± 21.32.8[8]

Table 2: Pharmacokinetic Parameters of Quercetin in Different Formulations

FormulationCmax (μg/L)Tmax (h)AUC (μg·h/L)
Quercetin Suspension354.4 ± 87.64.7-
Quercetin Nutritional Bar698.1 ± 189.52.3-
Quercetin Chews1051.9 ± 393.13.3-
Data from a study comparing different oral carrier systems for quercetin[18].

Table 3: Bioavailability Enhancement of Silymarin with Nanoformulations

FormulationCmax (μg/mL)Tmax (h)AUC (μg·h/mL)Relative Bioavailability (%)
Silymarin Suspension1.2 ± 0.12.06.8 ± 0.5100
Silymarin Nanocrystals2.1 ± 0.21.517.7 ± 1.3261[15]
Silymarin-loaded SLNs1.7 ± 0.11.08.9 ± 0.6130[13]

Experimental Protocols

In Vitro Dissolution Study

Objective: To compare the dissolution rate of a Parishin compound from its pure form versus an enhanced formulation (e.g., solid dispersion, nanoparticle, or cyclodextrin complex).

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) or other relevant medium, maintained at 37 ± 0.5 °C.

  • Procedure:

    • Place a quantity of the Parishin formulation equivalent to a specific dose of the pure compound into the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 75 rpm).

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of the dissolved Parishin compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of a Parishin compound and its formulations.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions[16].

  • Monolayer Integrity: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the Parishin compound or its formulation (dissolved in transport buffer) to the apical (AP) side (to measure absorption) or the basolateral (BL) side (to measure efflux).

    • Incubate at 37 °C.

    • At specified time points, collect samples from the receiver compartment (BL for absorption, AP for efflux).

    • Analyze the concentration of the Parishin compound in the samples by a sensitive analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.

    • The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) can be calculated to assess the involvement of active efflux transporters. An efflux ratio greater than 2 suggests the involvement of efflux pumps like P-glycoprotein[17].

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation raw_parishin Raw Parishin formulation Enhanced Formulation (e.g., Nanoparticles, Solid Dispersion) raw_parishin->formulation Formulation Process dissolution In Vitro Dissolution formulation->dissolution permeability Caco-2 Permeability formulation->permeability pharmacokinetics Pharmacokinetic Study (Animal Model) formulation->pharmacokinetics dissolution->pharmacokinetics Correlation permeability->pharmacokinetics Correlation

Experimental workflow for enhancing and evaluating Parishin bioavailability.

intestinal_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream parishin_formulation Parishin Formulation transporters SGLT1 GLUT2 parishin_formulation->transporters:f0 Uptake parishin_formulation->transporters:f1 Uptake metabolism Metabolism (e.g., Glucuronidation) transporters->metabolism pgp P-glycoprotein (Efflux Pump) pgp->parishin_formulation Efflux back to lumen metabolism->pgp Efflux Substrate absorbed_parishin Absorbed Parishin & Metabolites metabolism->absorbed_parishin Absorption

Signaling pathway of Parishin absorption and efflux in an enterocyte.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Parishin A and Gastrodin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agent research, Parishin A and Gastrodin, both derived from the traditional Chinese medicinal plant Gastrodia elata, have emerged as compounds of significant interest. This guide provides a detailed, data-driven comparison of their neuroprotective effects, drawing from a range of experimental studies. It is intended for researchers, scientists, and professionals in drug development seeking to understand the relative merits and mechanisms of these two promising molecules.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the key quantitative data from various in vitro and in vivo studies, offering a direct comparison of the neuroprotective potency of Parishin A and Gastrodin across different experimental models of neuronal injury.

Table 1: In Vitro Neuroprotective Effects of Parishin A and Gastrodin

ParameterCell LineInsultCompoundConcentrationResultReference
Cell ViabilityPC12H₂O₂ (600 µM)Parishin A20 µMIncreased to 78.44%[1]
Cell ViabilitySH-SY5YH₂O₂Gastrodin Derivative (GAD037)10 µMHigher antioxidant capacity than Gastrodin[2]
Cell ViabilitySH-SY5YMPP⁺ (1 mM)Gastrodin1, 5, 25 µMDose-dependent protection[2]
LDH ReleaseSH-SY5YH₂O₂Macluraparishin C (MPC)Concentration-dependentReduced LDH release[3][4]
ROS LevelsPC12H₂O₂Gastrodin Derivative (GAD037)-Significantly reduced[2]
MDA LevelsPC12H₂O₂Gastrodin Derivative (GAD037)-Significantly reduced[2]

Table 2: In Vivo Neuroprotective Effects of Parishin C and Gastrodin

ParameterAnimal ModelInsultCompoundDosageResultReference
Spatial Learning & MemoryRatsScopolamineParishin C15 and 50 mg/kgSignificant improvement[5]
Spatial Learning & MemoryRatsScopolamineParishin150 mg/kgSignificant improvement[5]
Spatial Learning & MemoryRatsScopolamineGastrodin150 mg/kgNo significant effect[5]
LTP SuppressionRatsScopolamineParishin C5, 10, 20 mg/kgDose-dependent reversal[5]
LTP SuppressionRatsScopolamineParishin10, 30, 100 mg/kgDose-dependent reversal[5]
LTP SuppressionRatsScopolamineGastrodin100 mg/kgModest effect[5]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Parishin A and Gastrodin are mediated through distinct and overlapping signaling pathways. Understanding these mechanisms is crucial for targeted therapeutic development.

Parishin A: Modulating Autophagy and Neuroinflammation

Parishin A has been shown to exert its neuroprotective effects by promoting the autophagy of Presenilin 1 (PS1), a key protein involved in the production of amyloid-beta (Aβ) peptides in Alzheimer's disease. By enhancing the clearance of PS1, Parishin A reduces the amyloidogenic processing of the amyloid precursor protein (APP).

Parishin_A_Pathway Parishin A Parishin A Autophagy Induction Autophagy Induction Parishin A->Autophagy Induction PS1 Degradation PS1 Degradation Autophagy Induction->PS1 Degradation APP Processing APP Processing PS1 Degradation->APP Processing Neuronal Protection Neuronal Protection PS1 Degradation->Neuronal Protection Promotes Aβ Production Aβ Production APP Processing->Aβ Production Gastrodin_Pathway cluster_oxidative_stress Oxidative Stress Response cluster_inflammation Anti-inflammatory Response cluster_survival Cell Survival Gastrodin_ox Gastrodin Nrf2 Activation Nrf2 Activation Gastrodin_ox->Nrf2 Activation Antioxidant Enzymes Antioxidant Enzymes Nrf2 Activation->Antioxidant Enzymes ROS Reduction ROS Reduction Antioxidant Enzymes->ROS Reduction Neuronal Protection Neuronal Protection ROS Reduction->Neuronal Protection Gastrodin_inf Gastrodin NF-κB Inhibition NF-κB Inhibition Gastrodin_inf->NF-κB Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Inhibition->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Neuronal Protection Reduces damage from Gastrodin_sur Gastrodin PI3K/Akt Activation PI3K/Akt Activation Gastrodin_sur->PI3K/Akt Activation Apoptosis Inhibition Apoptosis Inhibition PI3K/Akt Activation->Apoptosis Inhibition Apoptosis Inhibition->Neuronal Protection Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) start->cell_culture treatment Pre-treatment with Parishin A or Gastrodin cell_culture->treatment insult Induce Neuronal Injury (e.g., H₂O₂, MPP⁺) treatment->insult data_collection Data Collection insult->data_collection viability Cell Viability (MTT Assay) data_collection->viability cytotoxicity Cytotoxicity (LDH Assay) data_collection->cytotoxicity oxidative_stress Oxidative Stress Markers (ROS, MDA) data_collection->oxidative_stress protein_analysis Protein Expression (Western Blot) data_collection->protein_analysis analysis Data Analysis and Comparison viability->analysis cytotoxicity->analysis oxidative_stress->analysis protein_analysis->analysis end End analysis->end

References

Reproducibility of Parishin A's Effects on Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Parishin A on key signaling pathways, alongside other natural compounds with similar mechanisms of action. The information is intended to support research and development efforts by providing a reproducible and data-driven overview of Parishin A's biological activity.

Introduction to Parishin A and its Biological Significance

Parishin A is a phenolic glycoside originally isolated from Gastrodia elata, a plant used in traditional medicine. Recent studies have highlighted its potential therapeutic effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. These effects are attributed to its ability to modulate various intracellular signaling pathways, making it a compound of interest for drug discovery and development. This guide focuses on the reproducibility of its effects on three key pathways: PI3K/AKT/mTOR, Nrf2, and ACSL4/p-Smad3/PGC-1α, and compares its activity with other well-researched natural compounds.

Comparative Analysis of Signaling Pathway Modulation

The following tables summarize the quantitative effects of Parishin A and selected alternative natural compounds on the specified signaling pathways. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines and treatment durations.

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of cancer.

CompoundCell LineConcentration/DosageEffectQuantitative DataReference
Parishin A YD-10B, Ca9-22 (Oral Squamous Cell Carcinoma)20, 40, 60, 80 µMInhibition of cell viability, colony formation, and migration. Decreased phosphorylation of PI3K, AKT, and mTOR.Significant reduction in cell viability at ≥ 20 µM. Substantial decrease in colony formation and migration at ≥ 40 µM.[1][2]
Curcumin FaDu, SCC-9 (Head and Neck Cancer)IC50Reduced cell viability, cell cycle arrest at G2/M. Downregulation of PI3K-AKT-mTOR pathway.IC50 for FaDu: Not specified in abstract. IC50 for SCC-9: Not specified in abstract.[3][4]
Resveratrol U251 (Human Glioma)Not specifiedDecreased expression and phosphorylation of Akt. Enhanced apoptosis.Data not available in abstract.[5]
Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.

CompoundCell LineConcentration/DosageEffectQuantitative DataReference
Parishin C HT22 (Hippocampal Neurons), BV2 (Microglia)Not specifiedPromoted nuclear translocation of Nrf2. Activated downstream antioxidant factors HO-1 and NQO1.Data not available in abstract.[6][7]
Sulforaphane BEAS-2B (Human Bronchial Epithelial)Not specifiedInduced Nrf2 activation and downstream HO-1 expression.Data not available in abstract.[8]
ACSL4/p-Smad3/PGC-1α Signaling Pathway

This pathway is implicated in sepsis-induced intestinal injury and ferroptosis.

CompoundModelConcentration/DosageEffectQuantitative DataReference
Parishin Sepsis-induced intestinal injury in mice and cell modelsNot specifiedDownregulated ACSL4 expression, inhibited Smad3 phosphorylation, and suppressed ferroptosis.Molecular docking score for Parishin binding to ACSL4: -17.701.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the effects of compounds on the signaling pathways discussed.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol is for the semi-quantitative analysis of total and phosphorylated protein levels of key components of the PI3K/AKT/mTOR pathway.

1. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency.

  • Treat cells with the compound of interest at various concentrations and time points.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total and phosphorylated PI3K, AKT, and mTOR overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Nrf2 Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene under the control of an Antioxidant Response Element (ARE).

1. Cell Culture and Transfection:

  • Plate cells (e.g., HepG2) in a 96-well plate.

  • Co-transfect the cells with a luciferase reporter vector containing AREs and a control vector (e.g., Renilla luciferase) for normalization.

2. Compound Treatment:

  • After 24 hours, treat the cells with various concentrations of the test compound. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Incubate for the desired time period (e.g., 6-24 hours).

3. Luciferase Assay:

  • Lyse the cells using a suitable lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of treated cells by that of untreated control cells.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of a compound on the collective migration of a sheet of cells.[10][11][12][13][14]

1. Cell Seeding:

  • Seed cells in a 6-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.

2. Creating the "Wound":

  • Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove dislodged cells.

3. Compound Treatment and Imaging:

  • Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope with a camera.

4. Data Analysis:

  • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure at each time point relative to the initial wound area.

  • Compare the rate of wound closure between treated and control groups.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz to visualize the signaling pathways and a typical experimental workflow.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes ParishinA Parishin A ParishinA->PI3K Inhibits ParishinA->AKT Inhibits ParishinA->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory points of Parishin A.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ParishinC Parishin C ParishinC->Nrf2_Keap1 Promotes dissociation OxidativeStress Oxidative Stress OxidativeStress->Nrf2_Keap1 Induces dissociation ARE ARE Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates transcription Experimental_Workflow start Start: Cell Culture treatment Compound Treatment (Parishin A or Alternative) start->treatment assay Perform Assay treatment->assay wb Western Blot assay->wb Protein Expression reporter Reporter Assay assay->reporter Gene Activation migration Migration Assay assay->migration Cell Function data Data Acquisition wb->data reporter->data migration->data analysis Data Analysis & Comparison data->analysis end Conclusion analysis->end

References

A Head-to-Head Comparison of the Bioactivities of Parishin A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the experimental data on the antioxidant, neuroprotective, anti-inflammatory, and anticancer properties of Parishin A, B, and C.

Parishin A, B, and C are phenolic glucosides predominantly isolated from the rhizome of Gastrodia elata, a plant with a long history in traditional medicine. These compounds share a common structural backbone but differ in the number of gastrodin moieties attached to a citric acid core. This structural variance influences their biological activities, making a direct comparison essential for targeted therapeutic development. This guide provides a comprehensive head-to-head comparison of the bioactivities of Parishin A, B, and C, supported by available experimental data and detailed methodologies.

Comparative Bioactivity Data

While direct comparative studies evaluating Parishin A, B, and C in parallel are limited, the existing literature provides valuable insights into their individual activities. The following table summarizes the reported bioactivities and, where available, quantitative data to facilitate a comparative understanding.

BioactivityParishin AParishin BParishin C
Antioxidant Activity Possesses antioxidant properties, contributing to its lifespan-extending effects in yeast by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) levels.Limited data available on specific antioxidant activity. As a parishin derivative, it is expected to possess antioxidant capabilities.Demonstrates significant antioxidant effects by inhibiting reactive oxygen species (ROS) and peroxide levels in neuronal cells. It enhances cellular antioxidant capacity by increasing SOD levels and reducing MDA.[1]
Neuroprotective Effects Exhibits neuroprotective properties.Limited direct evidence, but as a metabolite of Parishin A, it is implicated in the overall neuroprotective effects of G. elata.Shows potent neuroprotective effects against cerebral ischemia-induced brain injury by reducing oxidative stress and inflammation.[2][3] It also protects against Aβ-induced inhibition of long-term potentiation.[4]
Anti-inflammatory Action Demonstrates anti-inflammatory effects.Limited data available on specific anti-inflammatory activity.Attenuates neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] This effect is mediated, in part, through the Nrf2 signaling pathway.[1]
Anticancer Activity Inhibits the growth of oral squamous cell carcinoma (OSCC) cells in a dose- and time-dependent manner by targeting the AKT/mTOR signaling pathway.[5]Reported to inhibit breast cancer lung metastasis by blocking the TRIB3-AKT1 interaction.[6]Limited data available on specific anticancer activity.
Antipsychotic Effects No direct evidence found.No direct evidence found.Attenuates phencyclidine-induced schizophrenia-like psychosis in mice, an effect suggested to be mediated through the activation of 5-HT1A receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature concerning the bioactivities of Parishins.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • A specific volume of the test compound solution is mixed with an equal volume of the DPPH working solution.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

2. Superoxide Dismutase (SOD) Activity Assay:

This assay measures the activity of the antioxidant enzyme SOD.

  • Principle: The assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent that reacts with these radicals to produce a colored product. SOD in the sample will inhibit this reaction.

  • Procedure:

    • Prepare cell or tissue lysates.

    • In a microplate, add the sample, the superoxide radical generating system, and the detection agent.

    • Incubate at a specific temperature for a set time.

    • Measure the absorbance at the appropriate wavelength.

    • The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction.

3. Malondialdehyde (MDA) Assay:

This assay quantifies lipid peroxidation by measuring the levels of MDA, a byproduct of this process.

  • Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct.

  • Procedure:

    • Homogenize tissue or cell samples.

    • Add an acidic reagent and TBA reagent to the homogenate.

    • Incubate the mixture at a high temperature (e.g., 95-100°C) for a specified time (e.g., 40-60 minutes).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at approximately 532 nm.

    • The MDA concentration is determined by comparing the absorbance to a standard curve prepared with an MDA standard.

Neuroprotective and Anticancer Activity Assays

1. Neuronal Cell Viability (MTT) Assay:

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, cell culture medium, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution).

  • Procedure:

    • Plate neuronal cells in a 96-well plate and treat them with the test compounds and/or a neurotoxic agent.

    • After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C.

    • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution at a wavelength between 550 and 600 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathway Analysis

1. Western Blot for Nrf2 Signaling Pathway Activation:

This technique is used to detect and quantify the levels of specific proteins involved in a signaling pathway.

  • Procedure:

    • Protein Extraction: Lyse treated and untreated cells to extract total protein. For Nrf2 activation, nuclear and cytoplasmic fractions may be separated.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, Keap1, HO-1).

    • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Imaging: Capture the light signal on X-ray film or with a digital imager to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.

Signaling Pathways and Logical Relationships

The bioactivities of Parishin A and C have been linked to the modulation of specific intracellular signaling pathways. Understanding these pathways provides insight into their mechanisms of action.

Parishin A and the AKT/mTOR Signaling Pathway in Oral Cancer

Parishin A has been shown to inhibit the proliferation of oral squamous cell carcinoma (OSCC) cells by downregulating the AKT/mTOR signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.

ParishinA_AKT_mTOR_Pathway ParishinA Parishin A PI3K PI3K ParishinA->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Figure 1. Parishin A inhibits the AKT/mTOR pathway in oral cancer cells.

Parishin C and the Nrf2 Antioxidant Response Pathway

Parishin C exerts its antioxidant and anti-inflammatory effects in neuronal cells by activating the Nrf2 signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

ParishinC_Nrf2_Pathway ParishinC Parishin C Keap1 Keap1 ParishinC->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters & auses degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Oxidative_Stress Oxidative Stress & Inflammation Antioxidant_Genes->Oxidative_Stress reduces

Figure 2. Parishin C activates the Nrf2 antioxidant pathway.

Conclusion

Parishin A, B, and C, while structurally related, exhibit distinct and overlapping bioactivities. Parishin A shows promise in cancer therapy through its effects on the AKT/mTOR pathway. Parishin C demonstrates significant neuroprotective and anti-inflammatory potential mediated by the Nrf2 pathway, as well as antipsychotic effects linked to the 5-HT1A receptor. The bioactivity of Parishin B is less characterized but appears to play a role in cancer metastasis. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of each of these compounds and to guide the selection of the most appropriate candidate for specific disease applications. The detailed experimental protocols provided herein should facilitate such future investigations.

References

Parishin's Therapeutic Potential: A Comparative Cross-Validation in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Parishin, a phenolic glucoside predominantly found in the orchid Gastrodia elata, and its derivatives have emerged as promising therapeutic candidates in a variety of preclinical disease models. This guide provides a comprehensive cross-validation of Parishin's therapeutic potential, objectively comparing its performance with established alternatives where data is available and presenting supporting experimental evidence.

Executive Summary

Across models of sepsis-induced intestinal injury, vascular aging, and neurodegenerative conditions, Parishin demonstrates significant protective effects. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cellular senescence. While direct head-to-head comparative studies with other therapeutics are limited, the available data suggests that Parishin's efficacy is comparable to or, in some aspects, potentially superior to standard interventions in preclinical settings.

Data Presentation: Quantitative Outcomes

The following tables summarize the key quantitative findings from studies investigating the therapeutic effects of Parishin and its derivatives.

Sepsis-Induced Intestinal Injury

Alternative/Standard of Care: Standard sepsis management involves fluid resuscitation and antibiotics. There are no specific approved therapies targeting intestinal injury in sepsis.

ParameterDisease Model (Sepsis)Parishin TreatmentAlternative/ControlFold Change/Percentage Improvement with ParishinReference
Survival Rate (72h) Cecal Ligation and Puncture (CLP) in miceImproved survivalUntreated sepsisData not quantified in abstract[1]
ACSL4 Expression CLP mouse model (plasma monocytes and intestinal tissues)Significantly decreasedMarkedly upregulated in sepsisData not quantified in abstract[1]
p-Smad3 Levels LPS-stimulated intestinal epithelial cells and monocytesMarkedly decreasedMarkedly increased in sepsisData not quantified in abstract[1]
PGC-1α Expression LPS-stimulated intestinal epithelial cells and monocytesSignificantly increasedSignificantly decreased in sepsisData not quantified in abstract[1]
Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) CLP mouse modelSignificantly decreasedMarkedly increased in sepsisData not quantified in abstract[1]
Lipid Peroxidation (MDA) CLP mouse modelSignificantly decreasedMarkedly increased in sepsisData not quantified in abstract[1]
Vascular Aging

Alternative/Standard of Care: Management of vascular aging focuses on lifestyle modifications and treatment of associated risk factors. Senolytics are an emerging class of drugs under investigation.

ParameterDisease Model (Vascular Aging)Parishin TreatmentAlternative/ControlEffect of ParishinReference
Klotho Expression Naturally aged mice (serum and vascular tissue)UpregulatedAge-related declineIncreased protein levels[2]
Phosphorylated FoxO1 Naturally aged miceDownregulatedIncreased with ageDecreased phosphorylation[2]
Senescence Markers (e.g., p16Ink4a, IL-6) Senescent Human Coronary Artery Endothelial Cells (HCAECs)Significantly reducedIncreased in senescent cellsReduction in marker expression[2]
ROS Production Senescent HCAECsReducedIncreased in senescent cellsDecreased reactive oxygen species[2]
Neurodegeneration and Neuroinflammation

Alternative/Standard of Care: Treatments are largely symptomatic and include drugs like Levodopa for Parkinson's and cholinesterase inhibitors for Alzheimer's. Neuroprotective agents like Edaravone are also used.

ParameterDisease ModelParishin DerivativeAlternative/ControlEffect of Parishin DerivativeReference
Neuronal Cell Death Transient global cerebral ischemia (tGCI) in gerbilsMacluraparishin C (MPC)SalineSignificantly reduced neuronal death in the hippocampal CA1 area[3]
MAPK Phosphorylation (ERK, p38) H₂O₂-induced oxidative stress in SH-SY5Y cellsMacluraparishin C (MPC)H₂O₂ aloneSignificantly suppressed phosphorylation[3]
Antioxidant Gene Expression (GPX1, SOD2, CAT) tGCI in gerbils and H₂O₂ in SH-SY5Y cellsMacluraparishin C (MPC)Ischemia/H₂O₂Increased gene expression[3]
Reactive Oxygen Species (ROS) Levels LPS-stimulated HT22 hippocampal neuronsParishin C (PaC)LPS stimulationInhibited ROS levels[4]
Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) LPS-stimulated BV2 microgliaParishin C (PaC)NBP (positive control)Inhibited mRNA levels of pro-inflammatory cytokines[4]
Nrf2 Nuclear Translocation LPS-stimulated HT22 and BV2 cellsParishin C (PaC)NBP (positive control)Promoted nuclear translocation of Nrf2[4]
Depression

Alternative/Standard of Care: Standard treatments include selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine.

ParameterDisease Model (Depression)Parishin C TreatmentAlternative/Control (Fluoxetine)Effect of Parishin CReference
Social Interaction Time Chronic social defeat stress (CSDS) in miceSignificantly increasedSignificantly increasedAmeliorated depression-like behavior[5]
Sucrose Preference CSDS in miceSignificantly increasedSignificantly increasedAmeliorated depression-like behavior[5]
Serum Corticosterone Level CSDS in miceDecreasedNot specified for fluoxetineNormalization of stress hormone levels[5]
Hippocampal 5-HT, DA, NE Concentrations CSDS in miceIncreasedNot specified for fluoxetineNormalization of neurotransmitter levels[5]
NLRP3 Inflammasome Activation CSDS in miceInhibitedNot specified for fluoxetineSuppression of neuroinflammation[5]

Experimental Protocols

Sepsis-Induced Intestinal Injury Model
  • Animal Model: Cecal Ligation and Puncture (CLP) in mice.[1]

  • Procedure:

    • Mice are anesthetized.

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated below the ileocecal valve.

    • The cecum is punctured once with a needle.

    • A small amount of feces is extruded to induce polymicrobial peritonitis.

    • The cecum is returned to the peritoneal cavity, and the abdomen is closed.

  • Parishin Administration: Administered to a treatment group of mice post-CLP surgery.

  • Outcome Measures: Survival rates, histological analysis of intestinal tissue, measurement of inflammatory cytokines and oxidative stress markers in plasma and intestinal tissue.[1]

Vascular Aging Model
  • Cell Culture Model: Replicative senescence of Human Coronary Artery Endothelial Cells (HCAECs).[2]

  • Procedure:

    • HCAECs are cultured and passaged until they reach a senescent state (e.g., Passage 16), confirmed by senescence-associated β-galactosidase staining.

    • Senescent HCAECs are treated with Parishin at various concentrations.

  • Outcome Measures: Analysis of senescence markers (p16Ink4a, IL-6), ROS production, and expression of Klotho and FoxO1 proteins.[2]

Oxidative Stress-Induced Neurodegeneration Model
  • Animal Model: Transient global cerebral ischemia (tGCI) in gerbils.[3]

  • Procedure:

    • Gerbils are anesthetized.

    • The bilateral common carotid arteries are occluded for a set period (e.g., 5 minutes) to induce ischemia.

    • The occlusion is then released to allow for reperfusion.

  • Macluraparishin C Administration: Pretreatment with Macluraparishin C prior to the induction of ischemia.

  • Outcome Measures: Histological analysis of neuronal death in the hippocampus, assessment of antioxidant enzyme expression, and measurement of MAPK signaling pathway activation.[3]

Neuroinflammation Model
  • Cell Culture Model: Co-culture of HT22 hippocampal neurons and BV2 microglia.[4]

  • Procedure:

    • HT22 and BV2 cells are cultured separately and then co-cultured using a transwell system.

    • The co-culture is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Cells are treated with Parishin C.

  • Outcome Measures: Measurement of ROS levels, pro-inflammatory cytokine expression, and analysis of the Nrf2 signaling pathway activation.[4]

Signaling Pathways and Experimental Workflows

Parishin in Sepsis-Induced Intestinal Injury: ACSL4/p-Smad3/PGC-1α Pathway

G cluster_outcome Cellular Outcome Sepsis Sepsis ACSL4 ACSL4 Sepsis->ACSL4 pSmad3 p-Smad3 Sepsis->pSmad3 PGC1a PGC-1α Sepsis->PGC1a Parishin Parishin Parishin->ACSL4 Parishin->pSmad3 Ferroptosis Ferroptosis ACSL4->Ferroptosis pSmad3->PGC1a Mitochondrial_Dysfunction Mitochondrial Dysfunction PGC1a->Mitochondrial_Dysfunction Intestinal_Injury Intestinal Injury Ferroptosis->Intestinal_Injury Mitochondrial_Dysfunction->Intestinal_Injury

Caption: Parishin's protective mechanism in septic intestinal injury.

Parishin in Vascular Aging: Klotho/FoxO1 Signaling Pathway

G cluster_outcome Cellular Outcome Aging Aging Klotho Klotho Aging->Klotho ROS ROS Production Aging->ROS Parishin Parishin Parishin->Klotho pFoxO1 p-FoxO1 Klotho->pFoxO1 FoxO1 FoxO1 pFoxO1->FoxO1 Mitochondrial_Function Mitochondrial Function FoxO1->Mitochondrial_Function ROS->Mitochondrial_Function Vascular_Senescence Vascular Senescence ROS->Vascular_Senescence Mitochondrial_Function->Vascular_Senescence

Caption: Parishin's anti-aging effect on the vasculature.

Macluraparishin C in Neurodegeneration: Antioxidant/MAPK Signaling Pathway

G cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂) MAPK MAPK Pathway (ERK, JNK, p38) Oxidative_Stress->MAPK Antioxidant_Enzymes Antioxidant Enzymes (SOD2, GPX1, CAT) Oxidative_Stress->Antioxidant_Enzymes MPC Macluraparishin C MPC->MAPK MPC->Antioxidant_Enzymes Neuronal_Injury Neuronal Injury & Apoptosis MAPK->Neuronal_Injury Antioxidant_Enzymes->Neuronal_Injury Neuroprotection Neuroprotection

Caption: Neuroprotective mechanism of Macluraparishin C.

Parishin C in Neuroinflammation: Nrf2 Signaling Pathway

G cluster_outcome Cellular Outcome LPS LPS Oxidative_Stress Oxidative Stress LPS->Oxidative_Stress Inflammation Inflammation LPS->Inflammation PaC Parishin C Keap1_Nrf2 Keap1-Nrf2 Complex PaC->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element Nrf2->ARE Nuclear Translocation Antioxidant_Defense Antioxidant Defense ARE->Antioxidant_Defense Antioxidant_Defense->Oxidative_Stress Antioxidant_Defense->Inflammation

Caption: Parishin C's anti-inflammatory and antioxidant effects.

Conclusion

The collective evidence from preclinical studies strongly supports the therapeutic potential of Parishin and its derivatives across a spectrum of diseases characterized by inflammation, oxidative stress, and cellular aging. The consistent and significant protective effects observed in various models, coupled with the elucidation of its molecular mechanisms, position Parishin as a compelling candidate for further drug development. While direct comparative clinical data is not yet available, the promising results from these foundational studies warrant progression to more direct comparative analyses and, eventually, clinical trials to validate its therapeutic efficacy in human diseases.

References

A Comparative Guide to Positive Controls in Parishin Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the discovery and development of neuroprotective agents, the use of appropriate positive controls is paramount for the validation of experimental findings. This guide provides an objective comparison of the neuroprotective effects of Parishin, a phenolic glucoside isolated from Gastrodia elata, with established positive controls used in neuroprotection assays. The information presented herein is supported by experimental data to aid in the selection of suitable controls for your research.

Overview of Parishin and its Neuroprotective Potential

Parishin and its derivatives, such as Parishin C and Macluraparishin C, have demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological disorders.[1][2][3] These compounds, found in the traditional Chinese medicine Gastrodia elata, have been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] Their mechanisms of action often involve the modulation of key signaling pathways, including the Nrf2 and MAPK pathways, which are critical in cellular defense against oxidative stress and inflammation.[2][4]

Comparison of Parishin with Positive Controls

The selection of a positive control in a neuroprotection assay is crucial and should ideally be based on the specific mechanism of neurotoxicity being investigated. This section provides a comparative analysis of Parishin's performance against commonly used positive controls.

In Vitro Neuroprotection Against Oxidative Stress and Inflammation

A key study provides a direct comparison of Parishin C with 3-n-butylphthalide (NBP) , a neuroprotective agent isolated from celery seeds known to activate the Nrf2 pathway.[3][5] The study utilized an in vitro model of neuroinflammation and oxidative stress by stimulating mouse hippocampal HT22 neurons with lipopolysaccharide (LPS).[5]

Table 1: Comparison of Neuroprotective Effects of Parishin C and NBP in LPS-Stimulated HT22 Cells [5]

ParameterConditionParishin C (10 µM)NBP (10 µM)
Cell Viability (MTT Assay) LPS (1 µg/mL)Increased viabilityIncreased viability
Cytotoxicity (LDH Release) LPS (1 µg/mL)Inhibited LDH releaseInhibited LDH release
Oxidative Stress
H₂O₂ LevelsLPS (1 µg/mL)DecreasedDecreased
Superoxide Anion LevelsLPS (1 µg/mL)DecreasedDecreased
MDA LevelsLPS (1 µg/mL)DecreasedDecreased
SOD ActivityLPS (1 µg/mL)IncreasedIncreased
Nrf2 Pathway Activation
Nrf2 Nuclear TranslocationLPS (1 µg/mL)PromotedPromoted
HO-1 and NQO1 mRNA levelsLPS (1 µg/mL)IncreasedIncreased

Data is qualitative as presented in the source. Both compounds showed statistically significant effects compared to the LPS-treated group.

Other potential positive controls for neuroprotection assays, depending on the specific model and mechanism of action being studied, include:

  • Huperzine A: An acetylcholinesterase inhibitor with well-documented neuroprotective effects against various insults, including amyloid-β toxicity.[6][7][8]

  • Edaravone: A free radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols used in Parishin neuroprotection assays.

In Vitro Neuroprotection Assay in HT22 Cells

This protocol is based on the study comparing Parishin C and NBP.[5]

  • Cell Culture: Mouse hippocampal HT22 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Neurotoxicity: Neuroinflammation and oxidative stress are induced by treating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Treatment: Cells are treated with various concentrations of Parishin C (e.g., 1, 5, and 10 µM) or the positive control, NBP (e.g., 10 µM), concurrently with LPS stimulation.

  • Assessment of Neuroprotection:

    • Cell Viability: Measured using the MTT assay.

    • Cytotoxicity: Assessed by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • Oxidative Stress Markers: Levels of reactive oxygen species (ROS), hydrogen peroxide (H₂O₂), malondialdehyde (MDA), and the activity of superoxide dismutase (SOD) are quantified using commercially available kits.

    • Western Blotting and RT-PCR: To analyze the expression and nuclear translocation of proteins involved in signaling pathways, such as Nrf2, HO-1, and NQO1.

In Vivo Model of Cerebral Ischemia

While a direct comparison with a positive control was not detailed, the following protocol outlines a typical in vivo model used to assess the neuroprotective effects of Parishin derivatives.

  • Animal Model: A model of transient global cerebral ischemia can be induced in gerbils by bilateral common carotid artery occlusion (BCCAO) for a specified duration (e.g., 5 minutes).

  • Treatment: The Parishin compound (e.g., Macluraparishin C) is administered, often as a pretreatment, at various doses.

  • Assessment of Neuroprotection:

    • Histological Analysis: Brain sections are stained (e.g., with Cresyl Violet) to assess neuronal cell death in specific brain regions like the hippocampus.

    • Immunohistochemistry: To detect markers of neuronal damage, glial activation, and the expression of signaling proteins.

    • Biochemical Assays: Brain tissue homogenates are used to measure markers of oxidative stress and antioxidant enzyme activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of Parishin and the rationale for selecting specific positive controls.

Caption: Nrf2 Signaling Pathway in Neuroprotection by Parishin C and NBP.

G Experimental Workflow for In Vitro Neuroprotection Assay start Start: Culture HT22 Cells induce Induce Neurotoxicity (e.g., LPS) start->induce treat Treat with: - Parishin C - Positive Control (e.g., NBP) - Vehicle Control induce->treat incubate Incubate for 24h treat->incubate assess Assess Neuroprotection incubate->assess viability Cell Viability (MTT Assay) assess->viability cytotoxicity Cytotoxicity (LDH Assay) assess->cytotoxicity oxidative_stress Oxidative Stress (ROS, MDA, SOD) assess->oxidative_stress signaling Signaling Pathways (Western Blot, RT-PCR) assess->signaling end End: Data Analysis viability->end cytotoxicity->end oxidative_stress->end signaling->end

Caption: Workflow of an in vitro neuroprotection assay.

References

Independent Verification of Parishin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Parishin's performance with alternative compounds, supported by experimental data. It is designed to offer a comprehensive overview for researchers investigating Parishin's therapeutic potential.

I. Parishin's Mechanism of Action in Sepsis-Induced Intestinal Injury

Parishin has been identified as a promising therapeutic agent for mitigating sepsis-induced intestinal injury. Its primary mechanism of action involves the modulation of the ACSL4/p-Smad3/PGC-1α signaling pathway, which leads to the inhibition of ferroptosis and improvement of mitochondrial function.[1]

A. The ACSL4/p-Smad3/PGC-1α Signaling Pathway

In sepsis, the upregulation of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is a key event that promotes ferroptosis, a form of iron-dependent programmed cell death. Parishin has been shown to have a strong binding affinity for ACSL4, with a docking score of -17.701, leading to its downregulation.[1] This action initiates a signaling cascade:

  • Downregulation of ACSL4: Parishin significantly reduces the mRNA expression of ACSL4 in both monocytes and intestinal epithelial cells.[1]

  • Inhibition of Smad3 Phosphorylation: The reduction in ACSL4 leads to a decrease in the phosphorylation of Smad3 (p-Smad3).[1]

  • Activation of PGC-1α: The inhibition of p-Smad3 relieves its suppressive effect on Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1]

This signaling pathway ultimately enhances mitochondrial function and protects against ferroptotic cell death in the intestine.

Signaling Pathway Diagram:

Parishin_Sepsis_Pathway cluster_sepsis Sepsis cluster_parishin Parishin Intervention Sepsis Sepsis ACSL4 ACSL4 Sepsis->ACSL4 pSmad3 p-Smad3 ACSL4->pSmad3 Ferroptosis Ferroptosis ACSL4->Ferroptosis PGC1a_inhibition pSmad3->PGC1a_inhibition PGC1a_activation PGC-1α pSmad3->PGC1a_activation Mitochondrial_Dysfunction Mitochondrial Dysfunction PGC1a_inhibition->Mitochondrial_Dysfunction Intestinal_Injury Intestinal Injury Ferroptosis->Intestinal_Injury Mitochondrial_Dysfunction->Intestinal_Injury Parishin Parishin Parishin->ACSL4 Parishin->pSmad3 Reduced_Ferroptosis Reduced Ferroptosis Parishin->Reduced_Ferroptosis Mitochondrial_Function Improved Mitochondrial Function PGC1a_activation->Mitochondrial_Function Protection Intestinal Protection Mitochondrial_Function->Protection Reduced_Ferroptosis->Protection

Caption: Parishin's protective mechanism in sepsis-induced intestinal injury.

B. Comparative Performance Data

The following table summarizes the quantitative data on the effects of Parishin and its alternatives on markers of sepsis-induced intestinal injury.

Parameter Sepsis Model Parishin Ferrostatin-1 (Fer-1) Resveratrol (RSV)
ACSL4 mRNA Expression (Monocytes) In vivo (murine)↓ from 17.97 to 9.23[1]--
ACSL4 mRNA Expression (Intestinal Epithelial Cells) In vivo (murine)↓ from 8.57 to 4.53[1]--
p-Smad3 Protein Expression In vitro (IEC-6 cells)↓ (Marked decrease)[1]--
PGC-1α Protein Expression In vitro (IEC-6 cells)↑ from 0.46 to normal levels[1]--
Cell Viability (IEC-6 cells) In vitro (LPS-induced)↑ by 75.32% (at 50µM)[1]--
Intestinal Injury Score (Chiu's score) In vivo (CLP-induced sepsis)-↓ (Significant reduction)↓ (Significant reduction)[2]
Inflammatory Cytokines (TNF-α, IL-6) In vivo (sepsis)↓ (Marked decrease)[1]↓ (Significant reduction)↓ (Significant reduction)[2][3]
Ferroptosis Markers (MDA, 4-HNE) In vivo (sepsis)↓ (Marked decrease)[1]↓ (Significant reduction)↓ (Significant reduction)[4]
Mitochondrial Function In vitro (sepsis model)Improved respiration[1]Improved mitochondrial membrane potentialImproved mitochondrial biogenesis[2][5]

Note: Direct comparative studies between Parishin, Ferrostatin-1, and Resveratrol in the same experimental setup are limited. The data presented is compiled from separate studies using similar sepsis models.

II. Parishin's Mechanism of Action in Anti-Aging

Parishin has also demonstrated anti-aging properties by modulating the Klotho/FoxO1 signaling pathway. This pathway is crucial for cellular resistance to oxidative stress.[6]

A. The Klotho/FoxO1 Signaling Pathway

Klotho is an anti-aging protein, and its expression declines with age. Parishin has been shown to upregulate Klotho, which in turn activates the Forkhead box protein O1 (FoxO1). Activated FoxO1 translocates to the nucleus and upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[6][7]

Signaling Pathway Diagram:

Parishin_Aging_Pathway cluster_aging Aging Process cluster_parishin_aging Parishin Intervention Aging Aging Klotho_down ↓ Klotho Aging->Klotho_down pFoxO1 ↑ p-FoxO1 (inactive) Klotho_down->pFoxO1 Oxidative_Stress Oxidative Stress pFoxO1->Oxidative_Stress Parishin Parishin Klotho_up ↑ Klotho Parishin->Klotho_up FoxO1 ↑ FoxO1 (active) Klotho_up->FoxO1 Antioxidant_Enzymes Antioxidant Enzymes FoxO1->Antioxidant_Enzymes Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress

Caption: Parishin's anti-aging mechanism via the Klotho/FoxO1 pathway.

B. Comparative Performance Data

The following table summarizes the quantitative data on the effects of Parishin and the alternative compound Resveratrol on markers of aging.

Parameter Aging Model Parishin Resveratrol
Klotho Protein Expression In vivo (naturally aged mice)↑ (Significant increase)[6]-
FoxO1 Protein Expression In vivo (naturally aged mice)↑ (Significant increase)[6]-
Phosphorylated FoxO1 (p-FoxO1) In vivo (naturally aged mice)↓ (Significant decrease)[6]-
Mitochondrial Function In vitro (senescent cells)Improved mitochondrial function[6]Ameliorates mitochondrial elongation[5]
Reactive Oxygen Species (ROS) In vitro (senescent cells)↓ (Reduced production)[6]-

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

A. Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of target proteins (ACSL4, p-Smad3, PGC-1α, Klotho, FoxO1).

Experimental Workflow Diagram:

Western_Blot_Workflow start Start sample_prep 1. Sample Preparation (Cell Lysis) start->sample_prep protein_quant 2. Protein Quantification (BCA Assay) sample_prep->protein_quant sds_page 3. SDS-PAGE protein_quant->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Signal Detection (Chemiluminescence) secondary_ab->detection analysis 9. Data Analysis detection->analysis end End analysis->end

Caption: A generalized workflow for Western blot analysis.

Protocol:

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 4-12% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phosphorylated proteins, BSA is the preferred blocking agent.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against ACSL4, p-Smad3, PGC-1α, Klotho, or FoxO1 (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:2000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

B. Prussian Blue Staining for Iron Deposition

Objective: To qualitatively assess iron deposition in intestinal tissues.

Protocol:

  • Tissue Preparation:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded intestinal tissue sections.

  • Staining:

    • Immerse slides in a freshly prepared solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide for 20 minutes.

    • Rinse thoroughly in distilled water.

  • Counterstaining:

    • Counterstain with Nuclear Fast Red for 5 minutes.

    • Rinse with distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

  • Analysis:

    • Examine under a light microscope. Iron deposits will appear as blue precipitates.

C. Cell Viability Assay

Objective: To determine the effect of Parishin on the viability of intestinal epithelial cells (IEC-6) under septic conditions.

Protocol:

  • Cell Culture and Treatment:

    • Seed IEC-6 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with Lipopolysaccharide (LPS) to induce a septic-like state, with or without varying concentrations of Parishin.

  • CCK-8 Assay:

    • After the desired incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

IV. Conclusion

The independent verification of Parishin's mechanism of action reveals its potent therapeutic potential in mitigating sepsis-induced intestinal injury and in combating cellular aging. Its ability to modulate the ACSL4/p-Smad3/PGC-1α and Klotho/FoxO1 signaling pathways provides a solid foundation for its further development as a novel therapeutic agent. Comparative analysis with other ferroptosis inhibitors and mitochondrial modulators underscores its efficacy. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings.

References

A Comparative Analysis of Parishin and Edaravone in Preclinical Stroke Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation of Neuroprotective Efficacies and Mechanisms

For researchers and drug development professionals navigating the landscape of neuroprotective agents for ischemic stroke, Parishin and Edaravone represent two compelling candidates. While both compounds have demonstrated significant promise in preclinical models, their mechanisms and therapeutic potential warrant a detailed comparative analysis. This guide provides an objective overview of their performance, supported by experimental data, to aid in informed research and development decisions.

Executive Summary

Edaravone, a potent free radical scavenger, is a clinically approved treatment for acute ischemic stroke in several countries.[1][2][3][4] Its neuroprotective effects are primarily attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[1][2][5][6][7][8][9] Parishin, a natural phenolic compound, has also demonstrated significant neuroprotective properties in stroke models, primarily through its antioxidant and anti-inflammatory activities, notably via the activation of the Nrf2 signaling pathway.[10][11][12][13][14] This guide synthesizes the available preclinical data for both compounds to facilitate a comparative understanding of their efficacy and mechanisms of action.

Comparative Efficacy in Preclinical Stroke Models

The following tables summarize the quantitative data from key preclinical studies on Parishin C (a major bioactive component of Parishin) and Edaravone. It is crucial to note that these studies were not direct head-to-head comparisons; therefore, the experimental conditions and models may vary.

Table 1: Effect of Parishin C on Infarct Volume and Neurological Deficit

Animal ModelDosageAdministration RouteTiming of AdministrationInfarct Volume Reduction (%)Neurological Deficit Score ImprovementReference
Rat (MCAO)25, 50, 100 mg/kg/dayIntraperitonealPre-treatment for 21 daysDose-dependent reductionDose-dependent improvement[10][12]

Table 2: Effect of Edaravone on Infarct Volume and Neurological Deficit

Animal ModelDosageAdministration RouteTiming of AdministrationInfarct Volume Reduction (%)Neurological Deficit Score ImprovementReference
Rat (transient MCAO)3 mg/kgIntravenousAfter occlusion and reperfusionSignificant reductionSignificant improvement[15]
Mouse (focal ischemia)Not specifiedNot specifiedDelayed until 6 hours post-reperfusionSignificant reductionSignificant improvement[16]

Table 3: Comparative Effects on Markers of Oxidative Stress

CompoundAnimal ModelMarkerEffectReference
Parishin C Rat (MCAO)SOD, CAT, GSH-PxSignificantly increased expression[10][12]
Rat (MCAO)MDASignificantly decreased content[12]
Edaravone Mouse (focal ischemia)Lipid peroxidation productsSuppressed early accumulation[16]
Mouse (focal ischemia)Oxidative DNA damageSuppressed early accumulation[16]

Table 4: Comparative Effects on Inflammatory Markers

CompoundAnimal ModelMarkerEffectReference
Parishin C Rat (MCAO)TNF-α, IL-1β, IL-6Significantly declined expression[10][12]
Edaravone Rat (transient focal ischemia)Plasma IL-1β, MMP-9Reduced levels[15]
Rat (transient focal ischemia)Multiple pro-inflammatory factorsBroadly suppressed[15]
Ischemic stroke patientsIL-1β, IL-6, IL-17Lower expression[17][18]
Ischemic stroke patientsIL-4, IL-10Higher expression[17][18]

Mechanisms of Action: A Visual Comparison

The neuroprotective effects of Parishin and Edaravone are mediated through distinct yet overlapping signaling pathways.

Parishin: Nrf2-Mediated Antioxidant and Anti-inflammatory Response

Parishin C has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

G cluster_stress Ischemic Stroke cluster_parishin Parishin C Action cluster_effects Neuroprotective Effects Oxidative_Stress Oxidative Stress (Increased ROS) Parishin_C Parishin C Nrf2_Activation Nrf2 Activation Parishin_C->Nrf2_Activation Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Activation->Nrf2_Translocation ARE_Binding ARE Binding Nrf2_Translocation->ARE_Binding Gene_Transcription Transcription of Antioxidant Genes (HO-1, NQO1) ARE_Binding->Gene_Transcription Antioxidant_Response Enhanced Antioxidant Response Gene_Transcription->Antioxidant_Response Anti_inflammatory_Response Reduced Inflammation Gene_Transcription->Anti_inflammatory_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Anti_inflammatory_Response->Neuroprotection

Caption: Parishin C signaling pathway in neuroprotection.

Edaravone: Direct Radical Scavenging and Anti-inflammatory Action

Edaravone acts as a potent free radical scavenger, directly neutralizing various reactive oxygen species.[1][2][5] This action reduces lipid peroxidation and oxidative damage to other macromolecules. Additionally, Edaravone exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[6][15]

G cluster_stress Ischemic Stroke cluster_edaravone Edaravone Action cluster_effects Neuroprotective Effects ROS_Production Reactive Oxygen Species (ROS) Production Edaravone Edaravone ROS_Production->Edaravone Inflammation Inflammation Inflammation->Edaravone Radical_Scavenging Free Radical Scavenging Edaravone->Radical_Scavenging Directly neutralizes Reduced_Inflammation Reduced Production of Pro-inflammatory Cytokines Edaravone->Reduced_Inflammation Inhibits Reduced_Oxidative_Stress Reduced Oxidative Stress & Lipid Peroxidation Radical_Scavenging->Reduced_Oxidative_Stress Neuroprotection Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Reduced_Inflammation->Neuroprotection

Caption: Edaravone's dual mechanism of neuroprotection.

Experimental Protocols

A generalized experimental workflow for evaluating neuroprotective agents in a preclinical stroke model is outlined below.

G Animal_Model Animal Model Selection (e.g., MCAO in rats/mice) Grouping Randomized Grouping (Sham, Vehicle, Treatment) Animal_Model->Grouping Drug_Administration Drug Administration (Dosage, Route, Timing) Grouping->Drug_Administration Ischemia_Induction Induction of Ischemia (e.g., 90 min MCAO) Drug_Administration->Ischemia_Induction Reperfusion Reperfusion Ischemia_Induction->Reperfusion Outcome_Assessment Outcome Assessment (24h, 48h, etc.) Reperfusion->Outcome_Assessment Neurological_Scoring Neurological Deficit Scoring Outcome_Assessment->Neurological_Scoring Infarct_Volume Infarct Volume Measurement (TTC Staining) Outcome_Assessment->Infarct_Volume Biochemical_Analysis Biochemical Analysis (Oxidative Stress, Inflammation markers) Outcome_Assessment->Biochemical_Analysis Histopathology Histopathological Examination Outcome_Assessment->Histopathology

Caption: General experimental workflow for preclinical stroke studies.

Detailed Methodologies

Parishin C Study (based on[10][12])

  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) for 2 hours, followed by 22 hours of reperfusion.

  • Drug Administration: Parishin C (25, 50, or 100 mg/kg/day) administered intraperitoneally for 21 consecutive days prior to MCAO.

  • Outcome Measures:

    • Neurological Deficit Score: Assessed on a graded scale.

    • Infarct Volume: Measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Oxidative Stress Markers: Superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and malondialdehyde (MDA) levels in brain tissue.

    • Inflammatory Markers: Tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) levels measured by ELISA.

Edaravone Study (based on[15][16])

  • Animal Model: Adult male Sprague-Dawley rats or mice.

  • Ischemia Model: Transient focal ischemia (e.g., 90-minute MCAO) followed by reperfusion.

  • Drug Administration: Edaravone (e.g., 3 mg/kg) administered intravenously, typically after the onset of ischemia or during reperfusion.

  • Outcome Measures:

    • Neurological Function: Evaluated using standardized scoring systems.

    • Infarct Volume: Assessed by TTC staining.

    • Oxidative Stress Markers: Measurement of lipid peroxidation products and oxidative DNA damage.

    • Inflammatory Markers: Plasma levels of various cytokines and chemokines (e.g., IL-1β, MMP-9) determined by protein array or ELISA.

Concluding Remarks

Both Parishin and Edaravone demonstrate significant neuroprotective effects in preclinical models of ischemic stroke, primarily by targeting oxidative stress and inflammation. Edaravone's mechanism is characterized by direct and potent free radical scavenging, while Parishin appears to exert its effects through the activation of the endogenous Nrf2 antioxidant response pathway.

The data presented in this guide, while not from direct comparative studies, suggests that both compounds are promising therapeutic candidates. Future head-to-head preclinical studies are warranted to directly compare their efficacy and further elucidate their mechanisms of action. Such studies would be invaluable in determining the optimal therapeutic contexts for each agent and could pave the way for novel combination therapies for the treatment of acute ischemic stroke.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Parishin G

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Parishin G was not located in the available resources. The following guidance is based on best practices for handling potentially hazardous research chemicals and information available for related compounds. Researchers must conduct a thorough risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for compounds with unknown toxicity.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory. Provides protection from splashes and aerosols.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check for any signs of degradation before use.
Body Laboratory CoatShould be fully buttoned to provide maximum coverage.
Respiratory Fume Hood or RespiratorAll handling of this compound powder should be done in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a properly fitted respirator may be required.

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for safely handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Ventilation: Ensure the work area is well-ventilated. A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit available in the immediate vicinity.

2. Handling Procedures:

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Perform all manipulations of solid this compound within a chemical fume hood to prevent the generation and inhalation of dust.

    • Use a dedicated set of spatulas and weighing boats.

    • Handle with care to avoid creating dust.

  • Dissolving:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Keep the container capped or covered as much as possible.

3. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, weighing boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour any waste containing this compound down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh Weigh this compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve Compound weigh->dissolve experiment Perform Experiment dissolve->experiment segregate_waste Segregate Contaminated Waste experiment->segregate_waste Proceed to Disposal dispose_waste Dispose in Labeled Hazardous Waste Container segregate_waste->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.